Product packaging for 4-Butoxyphthalonitrile(Cat. No.:CAS No. 81560-32-9)

4-Butoxyphthalonitrile

Cat. No.: B1268180
CAS No.: 81560-32-9
M. Wt: 200.24 g/mol
InChI Key: AVGCGXBXMPWLOW-UHFFFAOYSA-N
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Description

4-Butoxyphthalonitrile (CAS 81560-32-9) is a high-purity organic compound supplied as a white to light yellow crystalline powder . With a minimum purity of >96.0% (GC) and a melting point of 45.0 to 49.0 °C, it serves as a critical precursor in chemical synthesis and advanced materials research . Its primary research value lies in its role as a key building block for the synthesis of phthalocyanines (Pcs) . Phthalocyanines are tetrapyrrolic macrocyclic compounds with significant applications in areas such as chemical sensors, organic semiconductors, non-linear optics, dye-sensitized solar cells, and photodynamic therapy . The butoxy substituent on the phthalonitrile precursor is instrumental in enhancing the solubility of the resulting phthalocyanine materials in common organic solvents, which mitigates problematic aggregation and facilitates easier processing for device fabrication . This compound is intended for research and development purposes only and is not classified or intended for medicinal, household, or personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B1268180 4-Butoxyphthalonitrile CAS No. 81560-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGCGXBXMPWLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338122
Record name 4-Butoxyphthalonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81560-32-9
Record name 4-Butoxyphthalonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphthalonitrile
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxyphthalonitrile, a key intermediate in the preparation of various functional materials, including phthalocyanines. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound, also known as 4-butoxy-1,2-dicyanobenzene, is an organic compound with the chemical formula C₁₂H₁₂N₂O. Its structure, featuring a butoxy group attached to a phthalonitrile framework, makes it a valuable precursor for the synthesis of asymmetrically substituted phthalocyanines. These macrocyclic compounds have garnered significant interest in various fields, including materials science and medicinal chemistry, owing to their unique photophysical and electronic properties. The introduction of the butoxy group can enhance the solubility of the resulting phthalocyanine derivatives in organic solvents, facilitating their processing and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a nitro group from a suitable precursor, 4-nitrophthalonitrile, by a butoxide nucleophile.

Synthesis Pathway

The reaction proceeds by the attack of the butoxide ion on the electron-deficient aromatic ring of 4-nitrophthalonitrile, leading to the formation of a Meisenheimer complex as an intermediate. Subsequent elimination of the nitrite ion yields the desired this compound.

Synthesis of this compound 4-Nitrophthalonitrile 4-Nitrophthalonitrile C₈H₃N₃O₂ Reaction Nucleophilic Aromatic Substitution 4-Nitrophthalonitrile->Reaction Butanol Butanol C₄H₁₀O Butanol->Reaction Base Base e.g., K₂CO₃ Base->Reaction Solvent Solvent e.g., DMF Solvent->Reaction This compound This compound C₁₂H₁₂N₂O Reaction->this compound Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Purified_Product Purified this compound Crude_Product->Purified_Product Chromatography or Recrystallization NMR ¹H and ¹³C NMR Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS MP Melting Point Purified_Product->MP

An In-depth Technical Guide to the Physicochemical Properties of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Butoxyphthalonitrile, a molecule of interest in various chemical and pharmaceutical research fields. The information is curated for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Data

This compound is a solid, appearing as a white to light yellow powder or crystal at room temperature.[1][2][3] It is soluble in methanol.[1][3][4] For optimal stability, it should be stored at room temperature in a cool, dark place, ideally below 15°C.[1][3]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂O[1][2][4][5]
Molecular Weight 200.24 g/mol [1][2][4][5]
Melting Point 45.0 - 49.0 °C[1][3]
Reference Melting Point 46 °C[1][4]
Purity (by GC) >96.0%[1][2][3]
CAS Registry Number 81560-32-9[1][4][5]
Synthesis and Characterization Workflow

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction, a common method for preparing similar compounds.[6] This would typically involve the reaction of a starting material like 4-nitrophthalonitrile with butanol in the presence of a base. The subsequent workflow would involve purification and rigorous characterization to confirm the structure and purity of the final product.

G A Starting Materials (e.g., 4-Nitrophthalonitrile, Butanol, Base) B Nucleophilic Aromatic Substitution Reaction A->B Reaction Setup C Crude Product (this compound) B->C Reaction Completion D Purification (e.g., Recrystallization, Chromatography) C->D Processing E Pure this compound D->E Isolation F Structural & Purity Analysis E->F G NMR Spectroscopy F->G Characterization Techniques H IR Spectroscopy F->H Characterization Techniques I Mass Spectrometry F->I Characterization Techniques J Gas Chromatography (GC) F->J Characterization Techniques K Verified Product Data G->K Data Consolidation H->K Data Consolidation I->K Data Consolidation J->K Data Consolidation

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols

Proposed Synthesis via Nucleophilic Aromatic Substitution:

  • Reaction Setup: In a round-bottom flask, a solution of 4-nitrophthalonitrile and an excess of butanol would be prepared in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Base Addition: A base, such as anhydrous potassium carbonate, would be added to the solution to facilitate the deprotonation of butanol, forming the butoxide nucleophile.

  • Reaction Conditions: The reaction mixture would be heated and stirred for a period of time, with the progress monitored by a technique like Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture would be cooled, and the product would be isolated through precipitation by adding water. The crude solid would then be collected by filtration.

  • Purification: The crude this compound would be purified, likely through recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to achieve the desired purity of >96.0%.

Characterization Protocols:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure. The proton NMR would show characteristic signals for the butoxy group and the aromatic protons, while the carbon NMR would confirm the presence of all 12 unique carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. The spectrum would be expected to show a strong absorption band for the nitrile (C≡N) group and characteristic peaks for the C-O ether linkage and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound, confirming it to be 200.24 g/mol .

  • Gas Chromatography (GC): The purity of the final product would be quantified using gas chromatography, with the expected purity being greater than 96.0%.

Role in Drug Discovery and Development

The nitrile group is a significant pharmacophore in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as lipophilicity.[7] While specific applications of this compound in drug development are not detailed in the available literature, its structural motifs are relevant. Phthalonitrile derivatives, in general, serve as precursors for the synthesis of phthalocyanines, which have applications in areas like photodynamic therapy.[6]

The process of drug discovery is a complex one, often requiring extensive organic synthesis to create and optimize lead compounds.[][9] The development of new synthetic methodologies is crucial for accelerating this process.[9]

G cluster_0 Pre-clinical Phase A Target Identification & Validation B Lead Discovery (Organic Synthesis) A->B Hit-to-Lead C Lead Optimization (SAR Studies) B->C Iterative Synthesis D In Vitro & In Vivo Testing C->D Candidate Selection E Clinical Trials D->E IND Submission F Approved Drug E->F

Caption: A simplified logical flow of the drug discovery process.

References

solubility and spectral data of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Spectral Properties of 4-Butoxyphthalonitrile

This technical guide provides a comprehensive overview of the solubility and spectral data for this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of experimental workflows.

Physicochemical Properties

This compound has the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1] It typically appears as a white to light yellow crystalline powder.

Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature.[2] However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[3][3]
(Almost transparent solution)

Based on the solubility of structurally related compounds like 4-nitrophthalonitrile, it is plausible that this compound may also exhibit solubility in other polar aprotic solvents such as acetone and dimethylformamide (DMF).[4]

Experimental Protocol for Solubility Determination

A general protocol for determining the qualitative solubility of this compound is as follows:

  • Preparation: A small, accurately weighed sample of this compound (e.g., 1-5 mg) is placed into a clean, dry test tube.

  • Solvent Addition: The test solvent is added dropwise to the test tube with continuous agitation or vortexing.

  • Observation: The mixture is observed for the complete dissolution of the solid. The observation of a clear, transparent solution indicates solubility.

  • Heating: If the compound does not dissolve at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.

  • Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the solute.

Spectral Data

The structural elucidation and characterization of this compound and related compounds rely on various spectroscopic techniques, including NMR, IR, UV-Vis, and Mass Spectrometry.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0Aromatic Carbons110 - 160
-O-CH₂ -~4.1Nitrile Carbons (-CN)115 - 120
-CH₂-CH₂ -CH₂-CH₃1.7 - 1.9-O-C H₂-~68
-CH₂-CH₂-CH₂ -CH₃1.4 - 1.6-CH₂-C H₂-CH₂-CH₃~31
-CH₃0.9 - 1.0-CH₂-CH₂-C H₂-CH₃~19
-C H₃~14

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile) Stretch2220 - 2240Strong
C-H (Aromatic) Stretch3000 - 3100Medium
C-H (Aliphatic) Stretch2850 - 3000Strong
C=C (Aromatic) Stretch1400 - 1600Medium
C-O (Ether) Stretch1000 - 1300Strong
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Expected UV-Vis Absorption for this compound

Solventλmax (nm)Molar Absorptivity (ε)
Methanol~250-350To be determined
Acetonitrile~250-350To be determined

Note: The exact λmax and molar absorptivity are dependent on the solvent and concentration.

  • Solvent Selection: A solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble is chosen (e.g., methanol, acetonitrile).

  • Solution Preparation: A stock solution of this compound of a known concentration is prepared. Serial dilutions are then made to obtain solutions of varying concentrations.

  • Baseline Correction: The spectrophotometer is calibrated using a cuvette filled with the pure solvent to establish a baseline.

  • Data Acquisition: The absorbance of each solution is measured across the UV-Vis range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data for this compound

Ionization Method[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
EI, ESI200.24 (as [M]⁺) or 201.25 (as [M+H]⁺)Fragments corresponding to the loss of the butoxy group or parts of the alkyl chain.
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: The sample molecules are ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for determining the solubility and spectral properties of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Add Solvent to Sample A->C B Select Solvent B->C D Agitate/Vortex C->D E Observe for Dissolution D->E F Qualitative Assessment (Soluble/Insoluble) E->F

Caption: General workflow for qualitative solubility determination.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output A Prepare Sample Solution (NMR, UV-Vis, MS) or Solid Sample (IR) B NMR Spectrometer A->B C IR Spectrometer A->C D UV-Vis Spectrophotometer A->D E Mass Spectrometer A->E F Fourier Transform, Phasing, Referencing (NMR) B->F G Background Subtraction (IR) C->G H Baseline Correction (UV-Vis) D->H I Identify Molecular Ion & Fragments (MS) E->I J Structural Confirmation & Characterization F->J G->J H->J I->J

Caption: General workflow for spectroscopic analysis.

References

Theoretical Insights into the Electronic Structure of 4-Butoxyphthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical approaches used to study the electronic structure of 4-Butoxyphthalonitrile and related alkoxy-substituted phthalonitrile derivatives. While specific experimental and computational data for this compound is not extensively available in peer-reviewed literature, this document outlines the established computational methodologies and presents representative data from closely related analogs. This information serves as a valuable resource for understanding the electronic properties, reactivity, and potential applications of this class of compounds.

Introduction to Phthalonitriles

Phthalonitriles are a class of organic compounds characterized by a benzene ring substituted with two adjacent cyano (-CN) groups. Their unique electronic and structural properties make them important precursors for the synthesis of phthalocyanines, which have widespread applications in materials science, catalysis, and photodynamic therapy. The introduction of an alkoxy group, such as a butoxy group at the 4-position, can significantly modulate the electronic structure and, consequently, the chemical and physical properties of the resulting molecule.

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the structure-property relationships in these molecules. These computational methods provide detailed insights into molecular geometries, electronic orbital distributions, and spectroscopic properties.

Computational Methodology

The theoretical investigation of the electronic structure of phthalonitrile derivatives typically involves a multi-step computational workflow. This process allows for the accurate prediction of molecular properties and provides a fundamental understanding of their behavior at the quantum mechanical level.

Geometry Optimization

The first and most critical step is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

dot

Caption: A typical workflow for the computational study of phthalonitrile derivatives.

A common and robust method for geometry optimization is Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is often paired with a Pople-style basis set, for instance, 6-311G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

Frequency Analysis

Following geometry optimization, a frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to describe the molecule's electronic structure and reactivity. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation energy.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the delocalization of electron density within the molecule.

Electronic Structure of Alkoxy-Substituted Phthalonitriles: Representative Data

While specific data for this compound is limited, studies on analogous alkoxy-substituted phthalonitriles provide valuable insights. The following table summarizes key electronic properties calculated for representative molecules using DFT.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4-(Naphthoxy)phthalonitrile DerivativeB3LYP/6-311G(d,p)-6.53-2.214.32
4-(Alkoxy)phthalonitrile Derivative 2B3LYP/6-311++G(d,p)-7.12-1.895.23

Note: The values presented are for illustrative purposes and are derived from studies on similar, but not identical, molecules. The exact values for this compound would require a dedicated computational study.

The presence of the electron-donating alkoxy group generally leads to an increase in the HOMO energy level compared to unsubstituted phthalonitrile, which can enhance the molecule's reactivity towards electrophiles. The LUMO energy is also affected, and the overall HOMO-LUMO gap is a key determinant of the molecule's electronic absorption properties and kinetic stability.

Signaling Pathways and Logical Relationships

The relationship between the computational inputs, theoretical models, and the predicted electronic properties can be visualized to better understand the logical flow of a theoretical study on the electronic structure of a molecule like this compound.

dot

Caption: Logical relationships in a theoretical electronic structure study.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful framework for investigating the electronic structure of this compound and its derivatives. By following a systematic computational protocol involving geometry optimization, frequency analysis, and the calculation of various electronic properties, a detailed understanding of the molecule's reactivity, stability, and spectroscopic characteristics can be achieved. While direct experimental data for this compound is scarce, the methodologies and representative data from analogous alkoxy-substituted phthalonitriles presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds. Further dedicated computational and experimental work on this compound is encouraged to build upon this theoretical framework.

Crystal Structure Analysis of 4-Butoxyphthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of phthalonitrile derivatives, with a specific focus on 4-Butoxyphthalonitrile. While a dedicated crystal structure for this compound is not publicly available at the time of this writing, this document outlines the established experimental protocols and presents representative data from closely related analogs to serve as a practical reference for researchers in the field.

Introduction

Phthalonitriles are a significant class of organic compounds that serve as crucial precursors for the synthesis of phthalocyanines, which have wide-ranging applications in materials science, catalysis, and medicine. The precise molecular structure and intermolecular interactions, determined through single-crystal X-ray diffraction, are paramount for understanding the physicochemical properties and for the rational design of novel materials. This compound, with its flexible butoxy group, presents an interesting case for studying the influence of alkyl chain substituents on crystal packing and supramolecular assembly.

This guide details the typical workflow for the crystal structure determination of a phthalonitrile derivative, from synthesis and crystallization to data analysis and interpretation.

Experimental Protocols

The determination of a crystal structure via single-crystal X-ray diffraction involves a sequential process encompassing synthesis, crystallization, data collection, and structure refinement.

Synthesis of this compound

A representative synthesis for an alkoxy-substituted phthalonitrile involves the nucleophilic aromatic substitution of a nitro or halogen group on a phthalonitrile precursor with the corresponding alkoxide. For this compound, a common route is the reaction of 4-nitrophthalonitrile with sodium butoxide.

Materials:

  • 4-Nitrophthalonitrile

  • Sodium metal

  • Anhydrous butanol

  • Dry N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

Procedure:

  • Sodium butoxide is prepared by reacting sodium metal with anhydrous butanol under an inert atmosphere (e.g., nitrogen or argon).

  • 4-Nitrophthalonitrile is dissolved in dry DMF.

  • The freshly prepared sodium butoxide solution is added dropwise to the 4-nitrophthalonitrile solution at room temperature.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the mixture is poured into ice-cold water and neutralized with dilute HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Procedure: Slow evaporation is a commonly employed technique for the crystallization of phthalonitrile derivatives.

  • The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform, ethanol, or ethyl acetate/hexane).

  • The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data is processed to determine the unit cell parameters and to integrate the reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Representative Crystallographic Data

As the crystal structure of this compound has not been reported, the following tables present representative crystallographic data for a closely related compound, 4-(3-methoxyphenoxy)phthalonitrile, to illustrate the typical parameters obtained from such an analysis.

Parameter Value
Empirical formulaC₁₅H₁₀N₂O₂
Formula weight250.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a7.3264 (2) Å
b23.4589 (6) Å
c7.4649 (2) Å
α90°
β104.594 (1)°
γ90°
Volume1241.09 (6) ų
Z4
Density (calculated)1.339 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)520
Refinement details
R-factor (R1)0.045
Weighted R-factor (wR2)0.128
Goodness-of-fit (S)1.04

Table 1: Representative Crystal Data and Structure Refinement Parameters.

Bond Length (Å) Angle Degrees (°)
C1-C21.385(2)C6-C1-C2120.1(1)
C7-C81.391(2)C1-O1-C7118.4(1)
C13-N11.142(2)C8-C7-C12119.3(1)
C14-N21.140(2)N1-C13-C11178.9(2)

Table 2: Selected Bond Lengths and Angles for a Representative Phthalonitrile.

Visualizations

Molecular Structure of this compound

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_report final_report structure_validation->final_report Final Crystallographic Information File (CIF)

A Technical Guide to Quantum Chemical Calculations for Butoxy-Substituted Phthalonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalonitriles, aromatic compounds featuring two adjacent cyano (-CN) groups on a benzene ring, are crucial precursors for the synthesis of phthalocyanines. Phthalocyanines are macrocyclic compounds with extensive applications in fields like photodynamic therapy, chemical sensors, and materials science as dyes and pigments.[1][2] The introduction of substituents, such as butoxy groups (-OC₄H₉), onto the phthalonitrile backbone significantly enhances the solubility and processability of the resulting phthalocyanines, while also modulating their electronic and optical properties.[3]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the molecular properties of these compounds.[4] These computational methods allow researchers to investigate molecular geometries, electronic structures, and spectroscopic characteristics before undertaking complex and resource-intensive synthesis. This guide provides an in-depth overview of the synthesis, characterization, and, most importantly, the quantum chemical calculation protocols for butoxy-substituted phthalonitriles, aimed at researchers, scientists, and professionals in drug and materials development.

Experimental Protocols

Synthesis of Butoxy-Substituted Phthalonitriles

The most common method for synthesizing alkoxy-substituted phthalonitriles is through a nucleophilic aromatic substitution reaction. This typically involves the reaction of a starting phthalonitrile bearing a good leaving group (such as a nitro or halogen group) with the corresponding alcohol in the presence of a base.

General Protocol for 4-(Butoxy)phthalonitrile Synthesis:

  • Starting Materials : 4-Nitrophthalonitrile or 4-chlorophthalonitrile, butan-1-ol.

  • Base and Solvent : Anhydrous potassium carbonate (K₂CO₃) is a commonly used base to deprotonate the alcohol.[1] The reaction is typically carried out in a dry polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions : The mixture of 4-nitrophthalonitrile, an excess of butan-1-ol, and K₂CO₃ in DMF is stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction is often heated (e.g., to 80-140°C) to facilitate the substitution.[5]

  • Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Work-up and Purification : Once the reaction is complete, the mixture is cooled to room temperature and poured into ice-water to precipitate the crude product. The solid is then filtered, washed with water to remove inorganic salts, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Physicochemical Characterization

The synthesized compounds are rigorously characterized to confirm their structure and purity using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. In ¹H NMR, characteristic peaks for aromatic protons appear around 7-8 ppm, while aliphatic protons of the butoxy group appear at higher fields (typically 1-4 ppm).[1] ¹³C NMR provides information on the carbon skeleton, with distinct signals for the cyano carbons (around 116 ppm) and aromatic carbons.[1][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify key functional groups. The sharp, strong absorption band for the C≡N stretch of the nitrile group is typically observed around 2230 cm⁻¹. Other characteristic peaks include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts.[5]

  • Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight of the synthesized phthalonitrile.[1][5]

  • UV-Vis Spectroscopy : Electronic absorption spectra, typically recorded in solvents like tetrahydrofuran (THF) or chloroform, provide information about the electronic transitions within the molecule.[5]

Quantum Chemical Calculation Workflow

Quantum chemical calculations provide theoretical insights that complement experimental findings. Density Functional Theory (DFT) is the most widely used method for studying phthalonitrile derivatives due to its favorable balance of accuracy and computational cost.

Typical Computational Protocol:

  • Software : The Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16) is standard for these types of calculations.[1][6] Visualization of results is often performed with GaussView.[1]

  • Method Selection : The B3LYP hybrid functional is a popular and well-validated choice for geometry optimization and electronic property calculations of organic molecules.[5][7] Other functionals like PBE and CAM-B3LYP may also be used for specific property investigations.[8]

  • Basis Set Selection : Pople-style basis sets, such as 6-311G(d,p) or 6-311+G(d,p), are commonly employed as they provide a good description of electron distribution.[5][9] For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[8]

  • Geometry Optimization : The first step is to find the minimum energy structure of the molecule in the gas phase. This is achieved by performing a full geometry optimization without any symmetry constraints.[5]

  • Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be compared with experimental FT-IR spectra.[5]

  • Property Calculations : Using the optimized geometry, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and electronic excitation energy.[1]

    • Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[1][4]

    • Spectroscopic Properties : Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, and GIAO (Gauge-Independent Atomic Orbital) methods can predict NMR chemical shifts.[9]

G Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calc Core Calculation Steps (e.g., Gaussian) cluster_output Analysis & Visualization mol_structure Initial Molecular Structure (e.g., from ChemDraw) method Select Method & Basis Set (e.g., DFT/B3LYP/6-311G(d,p)) mol_structure->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validation (No imaginary frequencies) freq_calc->validation prop_calc Electronic Property Calculation (HOMO/LUMO, MEP, etc.) analysis Analyze Data (Energies, Geometries) prop_calc->analysis validation->prop_calc Confirmed Minimum visualization Visualize Results (Orbitals, MEP Maps) analysis->visualization comparison Compare with Experiment (FT-IR, UV-Vis) analysis->comparison

Caption: A typical workflow for performing quantum chemical calculations on phthalonitrile derivatives.

Data Presentation and Analysis

The synergy between experimental and computational data is crucial. Theoretical results are validated against experimental measurements, and in turn, provide a deeper understanding of the observed properties.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies

This table exemplifies how calculated vibrational frequencies are compared to experimental FT-IR data to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and method limitations.

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-311G(d,p)) (cm⁻¹)
Aromatic C-H stretch3050 - 31003060 - 3120
Aliphatic C-H stretch2870 - 29602880 - 2980
C≡N stretch ~2232 ~2245
Aromatic C=C stretch1580 - 16101590 - 1620
C-O-C stretch1240 - 12801250 - 1290
(Note: Data are representative values based on typical spectra for substituted phthalonitriles.[5][8])
Table 2: Calculated Electronic Properties of Substituted Phthalocyanines

The electronic properties of the precursor phthalonitriles dictate the properties of the resulting phthalocyanines. This table shows example DFT-calculated frontier orbital energies for metallophthalocyanines derived from substituted phthalonitriles. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the main electronic absorption band (Q-band).

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
Co-Pc Derivative-5.1003-2.93692.1634[1]
Cu-Pc Derivative-5.3147-3.13642.1783[1]
Zn-Pc Derivative-4.8690-2.65482.2142[1]
(Pc = Phthalocyanine)

Visualization of Molecular Properties

Visual representations of calculated properties are essential for intuitive understanding.

  • Frontier Molecular Orbitals (HOMO/LUMO) : The spatial distribution of the HOMO and LUMO is crucial. For many substituted phthalonitriles, the HOMO is delocalized across the entire π-system, while the LUMO is similarly distributed, indicating potential for π-π* electronic transitions.

  • Molecular Electrostatic Potential (MEP) Map : The MEP map highlights the charge distribution. For a butoxy-substituted phthalonitrile, the most negative potential (red/yellow regions) is typically located around the electronegative nitrogen atoms of the cyano groups, indicating these are sites for electrophilic attack. The positive potential (blue regions) is often found over the hydrogen atoms.[4]

G Integrated Research Approach cluster_exp Experimental Chemistry cluster_comp Computational Chemistry cluster_insight Scientific Insight synthesis Synthesis of Butoxy-Phthalonitrile characterization Spectroscopic Characterization (NMR, FT-IR, UV-Vis) synthesis->characterization validation Validation & Correlation (Theory vs. Experiment) characterization->validation dft_calc DFT Calculations (Geometry, Frequencies, FMO, MEP) analysis Analysis of Calculated Properties dft_calc->analysis analysis->validation prediction Prediction of Properties (Reactivity, Spectra) validation->prediction design Rational Design of New Molecules prediction->design design->synthesis New Hypothesis

Caption: The synergistic relationship between experimental synthesis and computational analysis.

Conclusion

The study of butoxy-substituted phthalonitriles greatly benefits from an integrated approach that combines chemical synthesis and characterization with quantum chemical calculations. DFT calculations provide a powerful, predictive framework for understanding molecular structure, reactivity, and spectroscopic properties, which are often in excellent agreement with experimental results.[5] This synergy accelerates the discovery process, enabling the rational design of novel phthalonitrile precursors for advanced materials and therapeutic agents with tailored properties. By following the detailed protocols outlined in this guide, researchers can effectively leverage computational chemistry to advance their work in this important class of molecules.

References

spectroscopic analysis (NMR, FTIR, UV-Vis) of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Butoxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9m2HAromatic-H (protons ortho to nitrile groups)
~7.0 - 7.2m1HAromatic-H (proton ortho to butoxy group)
~4.1t2H-O-CH₂ -CH₂-CH₂-CH₃
~1.8sextet2H-O-CH₂-CH₂ -CH₂-CH₃
~1.5sextet2H-O-CH₂-CH₂-CH₂ -CH₃
~1.0t3H-O-CH₂-CH₂-CH₂-CH₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160Aromatic C-O
~134Aromatic C-H
~118Aromatic C-H
~116Aromatic C-CN
~115Aromatic C-CN
~108Aromatic C-H
~69-O-CH₂ -
~31-O-CH₂-CH₂ -
~19-O-CH₂-CH₂-CH₂ -
~14-CH₃
Predicted FTIR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~2230StrongC≡N stretch (nitrile)
~1600, ~1500, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1250StrongAryl-O-Alkyl C-O stretch (asymmetric)
~1050MediumAryl-O-Alkyl C-O stretch (symmetric)
Predicted UV-Vis Data (in Ethanol)
λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~250Highπ → π
~290Mediumπ → π
~310Lown → π*

Principles and Interpretation of Spectroscopic Data

Spectroscopic techniques are powerful analytical tools for elucidating the structure of organic molecules.[1]

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

  • FTIR Spectroscopy is used to identify the functional groups present in a molecule.

  • UV-Vis Spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the aromatic and butoxy protons. The aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrile groups. The protons of the butoxy group will appear in the upfield region (δ 1.0-4.5 ppm). The multiplicity of the signals (e.g., triplet, sextet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The aromatic carbons will resonate in the δ 100-160 ppm range. The carbons of the nitrile groups are expected around δ 115-120 ppm. The carbons of the butoxy group will appear in the upfield region (δ 10-70 ppm).

FTIR Spectroscopy

The FTIR spectrum of this compound is predicted to show a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile groups. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C skeletal vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the butoxy group will appear as strong bands in the 2850-2960 cm⁻¹ range. A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phthalonitrile core constitutes a conjugated system, which will give rise to strong π → π* transitions at shorter wavelengths. The non-bonding electrons on the oxygen and nitrogen atoms can undergo weaker n → π* transitions at longer wavelengths.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of an organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard parameters for acquisition are generally sufficient, but may be optimized as needed. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). The instrument automatically subtracts the absorbance of the blank.

Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Molecular Structure Elucidation NMR->Structure FTIR->Structure UV_Vis->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structure-Spectra Correlation

Structure_Spectra_Correlation cluster_structure This compound Structure cluster_nmr NMR Spectra cluster_ftir FTIR Spectrum cluster_uvvis UV-Vis Spectrum Structure_label Aromatic Ring Butoxy Group Nitrile Groups Aromatic_H Aromatic Protons (δ 7.0-8.0) Structure_label->Aromatic_H Aliphatic_H Butoxy Protons (δ 1.0-4.5) Structure_label->Aliphatic_H CN_stretch C≡N Stretch (~2230 cm⁻¹) Structure_label->CN_stretch CH_stretch C-H Stretches (Aromatic & Aliphatic) Structure_label->CH_stretch CO_stretch C-O Stretch (~1250 cm⁻¹) Structure_label->CO_stretch pi_pi_star π → π (~250, ~290 nm) Structure_label->pi_pi_star n_pi_star n → π (~310 nm) Structure_label->n_pi_star

Caption: Correlation of molecular structure with predicted spectroscopic data.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxyphthalonitrile, a key organic intermediate, plays a significant role as a precursor in the synthesis of substituted phthalocyanines. These macrocyclic compounds are of considerable interest in the fields of materials science and medicinal chemistry, particularly in the development of photosensitizers for photodynamic therapy. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, detailed experimental protocols for its preparation, a compilation of its physicochemical and spectroscopic data, and a discussion of its relevance in contemporary research and drug development.

Introduction and Historical Perspective

The discovery of this compound is not marked by a singular event but is rather an outcome of the systematic evolution of phthalocyanine chemistry. The journey began with the discovery of phthalocyanines in the early 20th century, which spurred extensive research into the synthesis of functionalized phthalonitrile precursors. The introduction of various substituents onto the phthalonitrile ring allows for the fine-tuning of the resulting phthalocyanine's electronic, photophysical, and solubility properties.

The synthesis of alkoxy-substituted phthalonitriles emerged as a crucial strategy to enhance the solubility and modify the aggregation behavior of phthalocyanines. Early methodologies for preparing substituted phthalonitriles included multi-step processes starting from substituted phthalic acids or their derivatives. However, the advent of nucleophilic aromatic substitution (SNAr) on activated aromatic systems provided a more direct and efficient route.

The core synthetic strategy for this compound relies on the SNAr reaction, a cornerstone of modern organic synthesis. This reaction typically involves the displacement of a nitro group from an electron-deficient aromatic ring by a nucleophile. In the case of this compound, the readily available 4-nitrophthalonitrile serves as the electrophilic substrate, and a butoxide species acts as the nucleophile. This approach is a testament to the broader application of established reaction mechanisms to create novel molecular building blocks with tailored functionalities for specific applications in materials and medicinal science.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4-nitrophthalonitrile with a butoxide source. The two electron-withdrawing nitrile groups and the nitro group on the aromatic ring of 4-nitrophthalonitrile make the carbon atom attached to the nitro group highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the butoxide ion attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the nitro group, a good leaving group, is eliminated, leading to the formation of the this compound product and a nitrite salt.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
CAS Number 81560-32-9
Appearance White to light yellow powder/crystal
Melting Point 45.0 to 49.0 °C
Purity (GC) >96.0%

Table 2: Spectroscopic Data of this compound

Spectroscopy Characteristic Peaks/Signals Reference
¹H NMR Conforms to structure
¹³C NMR Spectrum available[2]
IR Spectroscopy Not explicitly found
Mass Spectrometry Predicted m/z values available[1]

Experimental Protocols

While a specific, detailed, peer-reviewed protocol for the synthesis of this compound was not found in the immediate search, the following is a representative experimental procedure based on established methodologies for the nucleophilic aromatic substitution of 4-nitrophthalonitrile with alkoxides.

Synthesis of this compound via SNAr Reaction

Materials and Reagents:

  • 4-Nitrophthalonitrile

  • Sodium metal

  • Anhydrous n-butanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous n-butanol (volume calculated based on the scale of the reaction). Carefully add small pieces of sodium metal (1.1 equivalents relative to 4-nitrophthalonitrile) to the n-butanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium butoxide. The excess n-butanol can be removed under reduced pressure to yield the sodium butoxide salt, or the solution can be used directly.

  • Reaction Setup: In a separate flame-dried round-bottom flask, dissolve 4-nitrophthalonitrile (1.0 equivalent) in anhydrous DMF.

  • Nucleophilic Substitution: To the solution of 4-nitrophthalonitrile in DMF, add the freshly prepared solution or solid sodium butoxide dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water. The aqueous mixture is then extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with deionized water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Work-up 4-Nitrophthalonitrile 4-Nitrophthalonitrile SNAr Reaction SNAr Reaction 4-Nitrophthalonitrile->SNAr Reaction Sodium Butoxide Sodium Butoxide Sodium Butoxide->SNAr Reaction Work-up & Extraction Work-up & Extraction SNAr Reaction->Work-up & Extraction Reaction Mixture Purification Purification Work-up & Extraction->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: Synthetic workflow for this compound.

Caption: General mechanism of the SNAr reaction.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of functional organic materials, particularly phthalocyanines. Its preparation via the nucleophilic aromatic substitution of 4-nitrophthalonitrile is an efficient and well-established synthetic route. The butoxy substituent imparts desirable properties, such as enhanced solubility, to the resulting phthalocyanine derivatives, making them more amenable to processing and application in areas like photodynamic therapy and advanced materials. This technical guide provides a foundational understanding of the historical context, synthesis, and characterization of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

thermal decomposition pathway of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition Pathway of 4-Butoxyphthalonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. This guide is constructed based on the established thermal behavior of phthalonitrile-based resins and analogous alkoxy-substituted aromatic compounds. The proposed decomposition pathway should be considered a theoretical framework pending specific experimental validation.

Introduction

Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal stability, high char yields, and inherent flame retardancy. These properties make them highly desirable for applications in extreme environments, such as those encountered in the aerospace and microelectronics industries. The thermal behavior of the monomeric precursors is crucial as it dictates the processing parameters and the ultimate performance of the cured material. This guide provides a detailed overview of the expected , a key monomer in the synthesis of advanced phthalonitrile resins.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed in a multi-stage process. The presence of the butoxy group introduces a thermally labile aliphatic chain, which is expected to be the initial site of degradation.

Stage I: Decomposition of the Butoxy Group

The initial stage of thermal decomposition is likely to involve the homolytic cleavage of the C-O bond in the butoxy group. This can lead to the formation of a butoxy radical and a phthalonitrile-derived radical. The butoxy radical can undergo further reactions, such as β-scission, to yield smaller, volatile products.

Stage II: Reactions of the Phthalonitrile Moiety

Following the decomposition of the butoxy group, the remaining reactive phthalonitrile-derived species can undergo a series of complex reactions. These may include intermolecular reactions leading to the formation of oligomeric and polymeric structures. At higher temperatures, the nitrile groups can react to form highly stable, cross-linked networks, such as triazine or phthalocyanine-like structures, which contribute to the high char yield observed in phthalonitrile-based materials.

Stage III: Fragmentation of the Aromatic Ring

At very high temperatures, the aromatic phthalonitrile ring itself will begin to fragment. This stage of decomposition releases small gaseous molecules such as hydrogen cyanide (HCN), ammonia (NH₃), and various hydrocarbons. The final residue is typically a nitrogen-containing carbonaceous char.

Predicted Decomposition Products

Based on the proposed decomposition pathway and studies of similar compounds, the following products are expected to be formed during the thermal decomposition of this compound.

Product Formula Origin
ButeneC₄H₈Decomposition of the butoxy group
ButanolC₄H₁₀ODecomposition of the butoxy group
ButyraldehydeC₄H₈ODecomposition of the butoxy group
WaterH₂OGeneral decomposition
AmmoniaNH₃Decomposition of nitrile groups
Hydrogen CyanideHCNDecomposition of nitrile groups and the aromatic ring
MethaneCH₄Fragmentation of the butoxy group and aromatic ring
Carbon DioxideCO₂Oxidation if air is present
Carbon MonoxideCOIncomplete combustion/decomposition
Nitrogen-containing char-Final residue

Experimental Protocols for Thermal Analysis

To experimentally determine the , a combination of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature. This provides information on the decomposition temperatures and the amount of residual char.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample: 5-10 mg of this compound powder in an inert crucible (e.g., alumina).

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Heating Program: A linear heating rate of 10 °C/min from room temperature to 1000 °C.

  • Data Analysis: The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final char yield are determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting, crystallization, and decomposition events.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample: 2-5 mg of this compound powder in a sealed aluminum pan.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Heating Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. For decomposition studies, a single heating ramp of 10 °C/min to a temperature beyond the final decomposition event is used.

  • Data Analysis: The melting point (Tm), enthalpy of melting (ΔHm), and the exothermic events corresponding to decomposition are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample: A small amount (typically < 1 mg) of this compound is placed in a pyrolysis tube.

  • Pyrolysis Conditions: The sample is rapidly heated to a series of specific temperatures (e.g., 300 °C, 500 °C, 800 °C) to analyze the products at different stages of decomposition.

  • GC-MS Conditions: The pyrolysis products are separated on a capillary GC column and identified by their mass spectra.

  • Data Analysis: The identity of each decomposition product is determined by comparing its mass spectrum to a library of known compounds.

Visualizations

Proposed Thermal Decomposition Pathway

Thermal_Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound A This compound B Initial Heat Application A->B C Homolytic Cleavage of C-O Bond B->C D Butoxy Radical + Phthalonitrile Radical C->D E β-Scission & Further Reactions D->E G Intermolecular Reactions D->G F Volatile Products (Butene, Butanol, etc.) E->F H Oligomers & Polymers G->H I High Temperature Cross-linking H->I J Triazine/Phthalocyanine-like Structures I->J K Very High Temperature J->K L Aromatic Ring Fragmentation K->L M Gaseous Products (HCN, NH3, CH4) L->M N Nitrogen-containing Char L->N

Caption: Proposed multi-stage thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_sample Sample Preparation (5-10mg) TGA_run TGA Instrument Run (RT to 1000°C @ 10°C/min, N2) TGA_sample->TGA_run TGA_data Data Analysis: - Decomposition Temps - Char Yield TGA_run->TGA_data DSC_sample Sample Preparation (2-5mg) DSC_run DSC Instrument Run (Heat-Cool-Heat, 10°C/min, N2) DSC_sample->DSC_run DSC_data Data Analysis: - Melting Point (Tm) - Decomposition Exotherms DSC_run->DSC_data Py_sample Sample Preparation (<1mg) Py_run Pyrolysis at Specific Temps Py_sample->Py_run GCMS_run GC-MS Analysis of Products Py_run->GCMS_run Py_data Data Analysis: - Identification of Decomposition Products GCMS_run->Py_data

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While specific experimental data for this compound is not yet widely available, a theoretical framework for its thermal decomposition can be proposed based on the known behavior of related compounds. The butoxy group is expected to be the initial site of degradation, leading to the formation of volatile byproducts. The remaining phthalonitrile moiety is likely to undergo polymerization and cross-linking at higher temperatures, ultimately forming a stable char with the release of small gaseous molecules. The experimental protocols outlined in this guide provide a robust methodology for the detailed characterization of the and other novel phthalonitrile monomers. Such studies are essential for the rational design and processing of next-generation high-performance materials.

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Free Tetra(4-butoxy)phthalocyanine from 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal-free tetra(4-butoxy)phthalocyanine (H₂Pc(OBu)₄) from 4-butoxyphthalonitrile. The methods outlined are based on established procedures for the synthesis of substituted phthalocyanines and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Metal-free phthalocyanines are large, aromatic macrocycles that have garnered significant interest in various fields, including photodynamic therapy, due to their unique photophysical properties. The introduction of peripheral substituents, such as butoxy groups, enhances their solubility in organic solvents, which is crucial for their processing and application. This document details two primary methods for the synthesis of H₂Pc(OBu)₄: a direct cyclotetramerization in a high-boiling solvent and a metal-template method followed by demetallation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of metal-free tetra(4-butoxy)phthalocyanine and its precursor.

Table 1: Reagents and Expected Product Information

Compound NameFormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₂H₁₂N₂O200.24White to off-white solid
Metal-Free Tetra(4-butoxy)phthalocyanine (H₂Pc(OBu)₄)C₄₈H₄₉N₈O₄802.97Dark blue/green solid

Table 2: Typical Reaction Parameters and Expected Yields

MethodSolventBase/TemplateTemperature (°C)Time (h)Typical Yield (%)
Direct Cyclotetramerizationn-PentanolDBU140-16012-2440-60
Metal-Template (Li)n-HexanolLithium150260-70 (overall)

Table 3: Spectroscopic Data for Metal-Free Tetra(4-butoxy)phthalocyanine (H₂Pc(OBu)₄)

TechniqueSolventCharacteristic Peaks
UV-Vis THFQ-band: ~700 nm and ~670 nm (split)B-band: ~340 nm
¹H NMR CDCl₃Aromatic Protons: δ 7.5-8.5 ppm-OCH₂- Protons: δ ~4.2 ppm (triplet)Alkyl Chain Protons: δ 1.0-2.0 ppmInner N-H Protons: δ ~ -0.5 to -2.0 ppm (broad singlet)
¹³C NMR CDCl₃Aromatic Carbons: δ 110-160 ppm-OCH₂- Carbon: δ ~68 ppmAlkyl Chain Carbons: δ 13-32 ppm
FT-IR KBr PelletN-H Stretch: ~3290 cm⁻¹C-H Stretch (aromatic): ~3050 cm⁻¹C-H Stretch (aliphatic): 2850-2960 cm⁻¹C≡N Stretch (disappearance from starting material): ~2230 cm⁻¹C-O-C Stretch: ~1240 cm⁻¹
Mass Spec. MALDI-TOF[M+H]⁺: ~803.9 m/z

Experimental Protocols

Protocol 1: Direct Cyclotetramerization using DBU

This method involves the direct cyclotetramerization of this compound in a high-boiling alcohol with a strong, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Materials:

  • This compound

  • n-Pentanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Toluene

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 2.0 g, 10 mmol).

  • Solvent and Catalyst Addition: Add n-pentanol (40 mL) to the flask. Stir the mixture to dissolve the phthalonitrile. Add a catalytic amount of DBU (e.g., 0.3 mL, 2 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 140-160 °C) under a nitrogen atmosphere. The solution will gradually turn a deep green or blue color, indicating the formation of the phthalocyanine. Maintain the reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the phthalonitrile spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into methanol (200 mL) to precipitate the crude product.

    • Filter the precipitate using a Büchner funnel and wash the solid sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Prepare a slurry of the crude product with a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of hexanes and DCM (e.g., starting with 100% hexanes and gradually increasing the polarity with DCM). The desired blue-green fraction is collected.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure metal-free tetra(4-butoxy)phthalocyanine as a dark blue/green solid.

Protocol 2: Metal-Template Synthesis using Lithium followed by Demetallation

This two-step method first involves the synthesis of the lithium phthalocyanine complex, which is then treated with acid to remove the metal and yield the metal-free product. This method often results in higher yields compared to the direct method.[2]

Materials:

  • This compound

  • n-Hexanol

  • Lithium metal

  • Glacial acetic acid

  • Ethanol

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Formation of Lithium Alkoxide: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add n-hexanol (30 mL). Carefully add small pieces of lithium metal (e.g., 0.14 g, 20 mmol) to the n-hexanol. Heat the mixture to 80 °C under a nitrogen atmosphere until all the lithium has dissolved to form lithium hexoxide.

  • Cyclotetramerization: To the solution of lithium hexoxide, add this compound (e.g., 2.0 g, 10 mmol). Heat the reaction mixture to 150 °C and maintain this temperature for 2 hours. The solution will turn a deep blue/green.

  • Demetallation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ethanol (100 mL).

    • Slowly add glacial acetic acid (5 mL) to the stirred solution. The addition of acid will cause the color to change as the lithium is replaced by protons.

    • Stir the mixture for 30 minutes. A precipitate of the metal-free phthalocyanine will form.

  • Work-up:

    • Filter the precipitate using a Büchner funnel and wash thoroughly with ethanol and water.

  • Purification:

    • The purification is carried out using column chromatography as described in Protocol 1, step 5.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Reaction This compound->Reaction High-Boiling Solvent (e.g., n-Pentanol) Base (e.g., DBU) or Metal (e.g., Li) Crude Product Crude Product Reaction->Crude Product Precipitation Precipitation Crude Product->Precipitation Methanol Column Chromatography Column Chromatography Precipitation->Column Chromatography Silica Gel DCM/Hexanes Pure H2Pc(OBu)4 Pure H2Pc(OBu)4 Column Chromatography->Pure H2Pc(OBu)4 Spectroscopy UV-Vis NMR FT-IR Mass Spec. Pure H2Pc(OBu)4->Spectroscopy

Caption: Workflow for the synthesis and purification of metal-free tetra(4-butoxy)phthalocyanine.

DBU_Catalyzed_Mechanism Phthalonitrile Phthalonitrile Activated Complex Activated Complex Phthalonitrile->Activated Complex DBU Dimer Dimer Activated Complex->Dimer + Phthalonitrile Trimer Trimer Dimer->Trimer + Phthalonitrile Tetramer Tetramer Trimer->Tetramer + Phthalonitrile Phthalocyanine Phthalocyanine Tetramer->Phthalocyanine Cyclization

Caption: Simplified logical diagram of the DBU-catalyzed cyclotetramerization of phthalonitrile.

References

Application Notes and Protocols for the Synthesis of Zinc (II) Tetra(4-butoxy)phthalocyanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of zinc (II) tetra(4-butoxy)phthalocyanine from 4-butoxyphthalonitrile. The procedure is based on established methods for the synthesis of substituted metallophthalocyanines.

Introduction

Zinc phthalocyanines (ZnPcs) are a class of photosensitizers with significant applications in photodynamic therapy (PDT), catalysis, and materials science. Their efficacy is often enhanced by the introduction of peripheral substituents that can modulate their photophysical properties, solubility, and biological activity. The butoxy-substituted derivative, zinc (II) tetra(4-butoxy)phthalocyanine, offers improved solubility in organic solvents compared to the unsubstituted parent compound, which is advantageous for its formulation and delivery in various applications. The synthesis involves the cyclotetramerization of four this compound units around a central zinc ion, a reaction typically facilitated by a zinc salt in a high-boiling point solvent.

Reaction Scheme

The overall synthesis reaction is a template cyclotetramerization of this compound in the presence of a zinc salt.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound 4 x this compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Zinc_Salt Zn(OAc)₂ Zinc_Salt->Reaction_Mixture Solvent 1-Pentanol Solvent->Reaction_Mixture Base DBU Base->Reaction_Mixture Atmosphere Inert (Argon or N₂) Atmosphere->Reaction_Mixture Heat Reflux Heat->Reaction_Mixture Product Zinc (II) tetra(4-butoxy)phthalocyanine Reaction_Mixture->Product Cyclotetramerization

Caption: General workflow for the synthesis of Zinc (II) tetra(4-butoxy)phthalocyanine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted zinc phthalocyanines.

Materials:

  • This compound

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Pentanol (dry)

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel (for column chromatography)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet (Argon or Nitrogen), add this compound (4.0 mmol, 1 equivalent) and anhydrous zinc acetate (1.0 mmol, 0.25 equivalents).

  • Addition of Solvent and Base: To the flask, add dry 1-pentanol (20 mL). The mixture is stirred to ensure good suspension. Subsequently, add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 5-6 drops).

  • Reaction: The reaction mixture is heated to reflux under an inert atmosphere with continuous stirring. The progress of the reaction can be monitored by the color change of the solution to a deep green or blue. The reaction is typically allowed to proceed for 24 hours.

  • Isolation of the Crude Product: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then suspended in methanol and stirred for 1-2 hours to precipitate the product.

  • Purification:

    • The precipitate is collected by vacuum filtration and washed sequentially with water, methanol, and hexane to remove unreacted starting materials and byproducts.

    • For higher purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a mixture of dichloromethane and hexane, with a gradually increasing polarity. The desired product typically appears as a distinctively colored band.

  • Drying: The purified zinc (II) tetra(4-butoxy)phthalocyanine is dried in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValue
Molar Ratio (Phthalonitrile:Zinc Salt)4:1
Solvent1-Pentanol
BaseDBU (catalytic amount)
Reaction TemperatureReflux (~138 °C)
Reaction Time24 hours
Expected Yield50-60% (based on similar compounds)[1]

Characterization

The synthesized zinc (II) tetra(4-butoxy)phthalocyanine can be characterized by the following spectroscopic methods:

  • UV-Vis Spectroscopy: In a suitable solvent like dichloromethane or THF, the compound is expected to exhibit a strong Q-band absorption in the range of 670-690 nm, which is characteristic of metallophthalocyanines. A less intense Soret band (or B band) is expected around 350 nm.

  • FT-IR Spectroscopy: The FT-IR spectrum should show the disappearance of the nitrile (-C≡N) stretching vibration from the starting material (around 2230 cm⁻¹). Characteristic peaks for the phthalocyanine macrocycle are expected to appear.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the protons of the butoxy substituents and the aromatic protons of the phthalocyanine ring.

  • Mass Spectrometry (MALDI-TOF or ESI): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Signaling Pathway Diagram

While the synthesis itself does not involve a biological signaling pathway, zinc phthalocyanines are potent photosensitizers in Photodynamic Therapy (PDT). The following diagram illustrates a simplified, proposed mechanism of action for a zinc phthalocyanine-based photosensitizer in inducing apoptosis in cancer cells.

G cluster_pdt Photodynamic Therapy (PDT) cluster_cellular Cellular Response Light Light Activation (670-690 nm) ZnPc Zinc Phthalocyanine (Photosensitizer) Light->ZnPc ROS Reactive Oxygen Species (¹O₂) ZnPc->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Apoptosis_Pathway Apoptosis Signaling Cascade Cellular_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of PDT-induced apoptosis by a zinc phthalocyanine photosensitizer.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • High-boiling point solvents like 1-pentanol are flammable and should be handled with care.

  • DBU is a strong, non-nucleophilic base and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: Polymerization of 4-Butoxyphthalonitrile for High-Performance Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalonitrile-based resins are a class of high-performance thermosetting polymers renowned for their exceptional properties, making them suitable for demanding applications in the aerospace, defense, and electronics industries.[1][2] These resins exhibit remarkable thermal and thermo-oxidative stability, capable of withstanding temperatures exceeding 300°C for extended periods.[1] Their highly cross-linked, aromatic structure results in high glass transition temperatures (Tg), excellent mechanical strength, inherent flame retardancy, and low moisture absorption.[1][2][3] The polymerization, or curing, of phthalonitrile monomers proceeds through a complex, thermally driven ring-forming reaction of the nitrile groups, creating a robust network of triazine rings, phthalocyanine structures, and polyisoindoline.[4][5] This process typically requires high temperatures and can be accelerated by various curing agents.[6][7]

This document provides detailed protocols for the synthesis of the 4-butoxyphthalonitrile monomer and its subsequent polymerization to form a high-performance resin. While specific experimental data for this compound is not extensively available, the following protocols are based on established methodologies for structurally similar phthalonitrile monomers.

Data Presentation

The anticipated properties of the this compound monomer and its cured polymer are summarized below. These values are derived from typical data for analogous phthalonitrile-based resins and serve as a benchmark for experimental outcomes.

Table 1: Expected Properties of this compound Monomer

PropertyExpected Value
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
AppearanceOff-white to pale yellow powder
Melting Point~100-120 °C

Table 2: Expected Properties of Cured Poly(this compound) Resin

PropertyExpected ValueCitation
Glass Transition Temperature (Tg)> 380 °C[8]
Decomposition Temperature (TGA, 5% weight loss in N₂)> 460 °C[8]
Char Yield at 800 °C in N₂> 70%[3][5]
Storage Modulus (at room temp.)~3.1 - 4.0 GPa[9][10]
Water Absorption< 1.5%[3]
Dielectric Constant2.5 - 3.5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer via a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and 1-butanol.

Materials:

  • 4-Nitrophthalonitrile

  • 1-Butanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Standard glassware for organic synthesis (e.g., three-neck round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Under an inert atmosphere, add 4-nitrophthalonitrile (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to the flask.

  • Add anhydrous DMF to dissolve the reactants.

  • Slowly add 1-butanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C with continuous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual salts and DMF.

  • Dry the crude product in a vacuum oven at 60 °C.

  • For further purification, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.

  • Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and determine its melting point.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry 3-neck flask under N₂/Ar B Add 4-Nitrophthalonitrile (1 eq) & K₂CO₃ (1.5 eq) A->B C Add anhydrous DMF B->C D Add 1-Butanol (1.2 eq) C->D E Heat to 80-100 °C (12-24h) D->E F Monitor by TLC E->F G Cool to RT F->G H Precipitate in cold H₂O G->H I Vacuum Filtration & Wash H->I J Dry in vacuum oven I->J K Recrystallize (optional) J->K L Characterize Product (FTIR, NMR, MP) K->L

Caption: Workflow for the synthesis of this compound monomer.

Protocol 2: Thermal Polymerization of this compound

This protocol details the thermal polymerization (curing) of the this compound monomer to produce a high-performance thermoset resin. An aromatic amine, such as 4,4'-diaminodiphenyl sulfone (DDS) or 4-aminophenoxy phthalonitrile (APPH), is used as a curing agent to initiate and accelerate the cross-linking reaction.[7][11]

Materials:

  • This compound monomer

  • Curing agent (e.g., DDS, 2-5 wt%)

  • High-temperature mold (preheated)

  • Vacuum oven or furnace with programmable temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Thoroughly mix the this compound monomer with the curing agent (2-5 wt%).

  • Heat the mixture to a temperature approximately 20-30 °C above the monomer's melting point but below the curing onset temperature to ensure a homogenous, low-viscosity melt.

  • Degas the molten mixture under vacuum to remove any entrapped air or volatile impurities.

  • Pour the molten mixture into a preheated mold.

  • Place the mold in a furnace or oven under an inert atmosphere.

  • Cure the resin using a multi-stage heating profile. A typical curing cycle is as follows[3][4][12]:

    • Stage 1: Heat to 220 °C and hold for 8 hours.

    • Stage 2: Ramp up to 270 °C and hold for 8 hours.

    • Stage 3 (Post-cure): Increase temperature sequentially to 295 °C, 320 °C, and 350 °C, holding for 8 hours at each temperature to ensure complete cross-linking.[4]

  • After the cycle is complete, cool the oven down to room temperature slowly to prevent thermal shock and cracking of the resin.

  • Remove the cured polymer sample from the mold.

G cluster_prep Resin Preparation cluster_cure Curing Cycle (under N₂/Ar) A Mix Monomer with Curing Agent (2-5 wt%) B Melt mixture (T > Tm) A->B C Degas under vacuum B->C D Pour into preheated mold C->D E Stage 1: Heat to 220°C, hold 8h D->E F Stage 2: Heat to 270°C, hold 8h E->F G Post-Cure: Stepwise heat to 350°C, 8h at each step F->G H Slowly cool to RT G->H I Remove Cured Polymer Sample H->I

Caption: Workflow for the thermal polymerization of this compound.

Protocol 3: Material Characterization

Standard thermal analysis techniques are essential for determining the optimal curing parameters and evaluating the properties of the final resin.

A. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the curing temperature range (exothermic peak) and the glass transition temperature (Tg) of the cured polymer.[12]

  • Procedure:

    • Accurately weigh 5-10 mg of the uncured resin mixture into a DSC pan.

    • Heat the sample from room temperature to ~400°C at a constant rate (e.g., 10°C/min) under an inert atmosphere to observe the curing exotherm.[12]

    • For Tg determination, heat a previously cured sample at the same rate, cool it, and reheat it to observe the stepwise change in the heat flow.

B. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal and thermo-oxidative stability of the cured resin by measuring weight loss as a function of temperature.[4]

  • Procedure:

    • Place a small sample (5-10 mg) of the cured polymer in the TGA instrument.

    • Heat the sample from room temperature to 800-1000°C at a heating rate of 10°C/min in both an inert (Nitrogen) and an oxidative (Air) atmosphere.

    • Record the temperature at 5% weight loss (Td5%) and the char yield at 800°C.

C. Dynamic Mechanical Analysis (DMA):

  • Purpose: To measure the viscoelastic properties (storage modulus, loss modulus) and determine the glass transition temperature (Tg) of the cured resin.[4]

  • Procedure:

    • Prepare a rectangular sample of the cured polymer with precise dimensions (e.g., 30.0 x 12.5 x 3.0 mm³).[4]

    • Perform the analysis under a three-point bending mode, heating from room temperature to above the expected Tg (e.g., 450°C) at a rate of 5°C/min and a frequency of 1 Hz.[4]

Curing Mechanism

The curing of phthalonitrile resins is a complex process initiated by the curing agent. The reaction involves the nucleophilic addition of the agent to the nitrile groups, leading to the formation of critical intermediates like amidine and isoindoline.[6][13] These intermediates react further with other phthalonitrile molecules, ultimately forming a highly cross-linked network composed of thermally stable triazine, phthalocyanine, and polyisoindoline structures.[4][6]

G PN Phthalonitrile Monomer + Curing Agent Intermediates Amidine & Isoindoline Intermediates PN->Intermediates Thermal Initiation Triazine Triazine Rings Intermediates->Triazine Pc Phthalocyanine Intermediates->Pc Polyiso Polyisoindoline Intermediates->Polyiso Network Cross-linked Thermoset Resin Triazine->Network Pc->Network Polyiso->Network

Caption: Simplified logical diagram of the phthalonitrile curing mechanism.

References

Application Notes and Protocols for 4-Butoxyphthalonitrile as a Photosensitizer Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are synthetic macrocyclic compounds that have garnered significant interest as photosensitizers in photodynamic therapy (PDT). Their strong absorption in the therapeutic window of light (600-800 nm), high quantum yields of singlet oxygen generation, and chemical stability make them promising candidates for the treatment of various cancers and other localized diseases. The periphery of the phthalocyanine macrocycle can be functionalized with various substituents to modulate its photophysical and photochemical properties, as well as its solubility and biological activity.

4-Butoxyphthalonitrile is a key precursor for the synthesis of butoxy-substituted phthalocyanines. The introduction of butoxy groups can enhance the solubility of the resulting phthalocyanine in organic solvents and influence its electronic properties, thereby tuning its performance as a photosensitizer. This document provides detailed application notes and protocols for the synthesis of a zinc(II) tetrakis(4-butoxy)phthalocyanine and the subsequent evaluation of its phototoxic activity.

Synthesis of Zinc(II) Tetrakis(4-butoxy)phthalocyanine

The synthesis of zinc(II) tetrakis(4-butoxy)phthalocyanine from this compound typically involves a metal-templated cyclotetramerization reaction. The general approach is based on established methodologies for the synthesis of substituted phthalocyanines.

Proposed Reaction Scheme

The cyclotetramerization of this compound in the presence of a zinc salt is expected to proceed as follows:

Reaction scheme for the synthesis of Zinc(II) tetrakis(4-butoxy)phthalocyanine

Figure 1. Synthesis of Zinc(II) tetrakis(4-butoxy)phthalocyanine.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • 1-Pentanol or N,N-Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

  • Methanol

  • Toluene

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine this compound (4.0 eq) and anhydrous zinc acetate (1.0 eq).

  • Solvent and Catalyst Addition: Add 1-pentanol or DMF as the solvent, ensuring enough is used for efficient stirring. Add a few drops of DBU as a catalyst.

  • Reaction: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 138°C for 1-pentanol or 153°C for DMF). The progress of the reaction can be monitored by the appearance of a deep green or blue color. Maintain the reflux for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add methanol to precipitate the crude product.

    • Filter the precipitate and wash it sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of methanol in dichloromethane, should be used to isolate the desired zinc(II) tetrakis(4-butoxy)phthalocyanine.

    • The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

Characterization:

The structure and purity of the synthesized zinc(II) tetrakis(4-butoxy)phthalocyanine should be confirmed by various spectroscopic techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of the butoxy groups and the aromatic protons of the phthalocyanine core.

  • FT-IR Spectroscopy: To identify characteristic vibrational bands of the phthalocyanine macrocycle.

  • UV-Vis Spectroscopy: To determine the electronic absorption spectrum, particularly the characteristic Q-band in the red region of the spectrum.

  • Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the compound.

Photophysical and Photochemical Properties

CompoundSolventQ-band λmax (nm)ΦFΦΔReference
β-octabutoxy-substituted P(V)Pc (OPh)₂Toluene7260.100.90[1]
β-octabutoxy-substituted P(V)Pc (OMe)₂Toluene7210.160.55[1]
β-octabutoxy-substituted P(V)Pc (OH)₂Toluene7160.140.47[1]
Zinc(II) octa-n-butoxyphthalocyanineBenzene~750-~0.5[2]

Table 1. Photophysical and Photochemical Data for Butoxy-Substituted Phthalocyanines. Note that these are related compounds and not the specific title compound.

In Vitro Phototoxicity Assessment

The photodynamic efficacy of the synthesized photosensitizer can be evaluated in vitro using a cell-based assay, such as the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay

This protocol is a standard method to assess cell viability and can be adapted for evaluating the phototoxicity of the synthesized phthalocyanine.[3][4][5][6][7]

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma, HeLa cervical cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Synthesized zinc(II) tetrakis(4-butoxy)phthalocyanine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Light source with appropriate wavelength for photosensitizer excitation (corresponding to the Q-band)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Photosensitizer Incubation:

    • Prepare stock solutions of the zinc(II) tetrakis(4-butoxy)phthalocyanine in DMSO.

    • Dilute the stock solution with the cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the photosensitizer. Include control wells with medium and DMSO only (dark toxicity control) and wells with medium only (no treatment control).

    • Incubate the plates for a predetermined period (e.g., 24 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation:

    • After incubation, wash the cells with PBS to remove any non-internalized photosensitizer.

    • Add fresh, phenol red-free medium to each well.

    • Expose the designated plates to a light source at a wavelength corresponding to the Q-band of the photosensitizer for a specific duration to deliver a defined light dose. Keep a duplicate set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot cell viability against the photosensitizer concentration to determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) for both the light-treated and dark control groups. A significant difference between the IC₅₀ values of the light-treated and dark control groups indicates photodynamic activity.

Visualizing Workflows and Pathways

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Combine this compound and Zinc Acetate s2 Add Solvent (1-Pentanol) and Catalyst (DBU) s1->s2 s3 Reflux under Nitrogen (12-24h) s2->s3 w1 Cool to Room Temperature s3->w1 w2 Precipitate with Methanol w1->w2 w3 Filter and Wash (Methanol, Water, Toluene) w2->w3 p1 Column Chromatography (Silica Gel) w3->p1 p2 Elute with DCM/MeOH Gradient p1->p2 p3 Collect Fractions and Evaporate Solvent p2->p3 final final p3->final Pure Zinc(II) tetrakis(4-butoxy)phthalocyanine

Caption: Workflow for phthalocyanine synthesis and purification.

Photodynamic Therapy (PDT) Mechanism

PDT_Mechanism PS_ground Photosensitizer (Ground State, S₀) PS_singlet Photosensitizer (Excited Singlet State, S₁) PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet Photosensitizer (Excited Triplet State, T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Oxygen_singlet Singlet Oxygen (¹O₂) PS_triplet->Oxygen_singlet Energy Transfer Oxygen_ground Molecular Oxygen (³O₂) CellDeath Cell Death (Apoptosis/Necrosis) Oxygen_singlet->CellDeath Oxidative Damage

Caption: Jablonski diagram illustrating the mechanism of PDT.

In Vitro Phototoxicity Assay Workflow

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate with Photosensitizer (24h) start->incubate1 wash Wash with PBS incubate1->wash irradiate Irradiate with Light (or keep in dark) wash->irradiate incubate2 Incubate (24-48h) irradiate->incubate2 add_mtt Add MTT Solution and Incubate (3-4h) incubate2->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate Cell Viability and IC₅₀ read->end

Caption: Workflow for the in vitro phototoxicity MTT assay.

References

Application Notes and Protocols: Preparation of Butoxy-Substituted Phthalocyanines for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are synthetic macrocyclic compounds that have garnered significant interest as photosensitizers in photodynamic therapy (PDT). Their strong absorption in the therapeutic window (600-800 nm), high quantum yields of singlet oxygen generation, and chemical stability make them promising candidates for cancer treatment. The introduction of substituents, such as butoxy groups, onto the phthalocyanine periphery is a key strategy to modulate their physicochemical and biological properties. Butoxy substitution enhances solubility in organic solvents and can influence the photophysical and photochemical characteristics, ultimately impacting their PDT efficacy.

These application notes provide a comprehensive overview of the synthesis, characterization, and preclinical evaluation of butoxy-substituted phthalocyanines for PDT applications. Detailed experimental protocols for synthesis and key biological assays are provided to guide researchers in this field.

Synthesis of Butoxy-Substituted Phthalocyanines

The synthesis of butoxy-substituted phthalocyanines typically involves the cyclotetramerization of a substituted phthalonitrile precursor. The position of the butoxy group on the starting phthalonitrile (e.g., 3- or 4-position) dictates the position on the final phthalocyanine macrocycle (alpha or beta, respectively). A common method is the Lindsey synthesis, which involves the reaction of the phthalonitrile in the presence of a metal salt and a strong base in a high-boiling solvent.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a metallated butoxy-substituted phthalocyanine.

G cluster_synthesis Synthesis cluster_purification Purification A Butoxy-substituted Phthalonitrile E Reaction Mixture A->E B Metal Salt (e.g., Zn(OAc)₂) B->E C High-Boiling Solvent (e.g., Pentanol) C->E D Base (e.g., DBU) D->E F Reflux (12-24h) E->F G Crude Product F->G H Precipitation with Methanol G->H I Filtration H->I J Washing (Methanol, Water, Toluene) I->J K Column Chromatography J->K L Pure Butoxy-Substituted Phthalocyanine K->L

Caption: Workflow for the synthesis and purification of butoxy-substituted phthalocyanines.

Experimental Protocol: Synthesis of Tetra-tert-butoxy Zinc Phthalocyanine

This protocol describes a representative synthesis of a zinc(II) phthalocyanine peripherally substituted with four tert-butyl groups, which is analogous to butoxy substitution in terms of providing steric hindrance and solubility.

Materials:

  • 4-tert-butylphthalonitrile

  • Zinc acetate (Zn(OAc)₂)

  • 1-Pentanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Toluene

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-tert-butylphthalonitrile (1.0 eq) and zinc acetate (0.25 eq).

  • Solvent and Catalyst Addition: Add 1-pentanol as the solvent (sufficient to ensure stirring) and a catalytic amount of DBU (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 138°C) under a nitrogen atmosphere. The progress of the reaction can be monitored by the appearance of a deep green or blue color. Maintain reflux for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product.

  • Purification:

    • Filter the precipitate and wash sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.

    • Dry the crude product under vacuum.

    • Further purify the product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and DCM).

    • Collect the desired fraction and remove the solvent under reduced pressure to yield the pure tetra-tert-butoxy zinc phthalocyanine.

Characterization:

The synthesized phthalocyanine should be characterized by standard analytical techniques, including UV-Vis spectroscopy, NMR spectroscopy (¹H and ¹³C), and mass spectrometry (MALDI-TOF or ESI) to confirm its structure and purity.

Photophysical and Photochemical Properties

The photodynamic efficacy of a photosensitizer is critically dependent on its photophysical and photochemical properties. Key parameters include the position of the Q-band absorption, fluorescence quantum yield (ΦF), and the quantum yield of singlet oxygen generation (ΦΔ). The introduction of butoxy groups, particularly at the non-peripheral (alpha) positions, can cause a red-shift in the Q-band, which is advantageous for deeper tissue penetration of light.

Summary of Photophysical and Photochemical Data

The following table summarizes key photophysical and photochemical data for representative butoxy-substituted phthalocyanines.

CompoundPosition of Butoxy GroupsCentral MetalSolventQ-band λmax (nm)ΦFΦΔReference
Octabutoxy-substituted P(V)PcbetaP(V)DMSO7560.10 - 0.160.27 - 0.90[1]
Octabutoxy-substituted P(V)PcalphaP(V)DMSO-< 0.01-[1]
Non-peripheral octabutoxyphthalocyaninenon-peripheralZn(II)DMSO--0.36[2]
Non-peripheral octabutoxyphthalocyaninenon-peripheralGa(III)ClDMSO--0.36[2]
Non-peripheral octabutoxyphthalocyaninenon-peripheralMg(II)DMSO--< 0.36[2]

Mechanism of Photodynamic Therapy

The therapeutic effect of PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation of the photosensitizer with light of a specific wavelength. This process is known as a Type II photochemical mechanism.

G PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Cell_Damage Cellular Damage & Necrosis/Apoptosis O2_singlet->Cell_Damage

Caption: Mechanism of Type II photodynamic therapy.

Preclinical Evaluation of Butoxy-Substituted Phthalocyanines

A thorough preclinical evaluation is essential to determine the potential of a new photosensitizer for PDT. This involves a series of in vitro and in vivo experiments to assess its cellular uptake, phototoxicity, and antitumor efficacy.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel butoxy-substituted phthalocyanine photosensitizer.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cellular Uptake B Subcellular Localization A->B F Tumor Model Development C In Vitro Phototoxicity (MTT Assay) D ROS Detection C->D E Apoptosis/Necrosis Assays D->E G Biodistribution Studies F->G H In Vivo PDT Efficacy G->H I Tumor Growth Inhibition H->I J Histological Analysis I->J

Caption: Workflow for the in vitro and in vivo evaluation of a photosensitizer.

Experimental Protocols

Objective: To quantify the amount of phthalocyanine taken up by cancer cells over time.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Butoxy-substituted phthalocyanine stock solution (in DMSO or other suitable solvent)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of the phthalocyanine in complete medium for different time points (e.g., 2, 4, 8, 24 hours).

  • Washing: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any non-internalized photosensitizer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the cell lysates to a 96-well plate and measure the fluorescence or absorbance at the Q-band maximum of the phthalocyanine.

  • Data Analysis: Create a standard curve using known concentrations of the phthalocyanine in the lysis buffer. Use this curve to determine the concentration of the photosensitizer in the cell lysates. Normalize the data to the total protein content of each sample.

Objective: To assess the light-dependent cytotoxicity of the phthalocyanine.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Butoxy-substituted phthalocyanine stock solution

  • PBS

  • Light source with appropriate wavelength and power density

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of the phthalocyanine in complete medium for a predetermined time (based on uptake studies). Include control wells with no photosensitizer.

  • Washing: Remove the medium and wash the cells once with PBS.

  • Irradiation: Add fresh medium to the cells and irradiate them with a light source at the Q-band absorption wavelength of the phthalocyanine. A set of plates should be kept in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC50 value (the concentration that causes 50% cell death).

Conclusion

Butoxy-substituted phthalocyanines represent a versatile class of photosensitizers with tunable properties for photodynamic therapy. The synthetic protocols and preclinical evaluation methods outlined in these application notes provide a framework for the development and characterization of novel phthalocyanine-based PDT agents. Careful optimization of the substitution pattern and central metal ion can lead to the identification of highly effective photosensitizers for cancer treatment.

References

Application of 4-Butoxyphthalonitrile in Non-Linear Optical Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from optical switching and data storage to bio-imaging and photodynamic therapy. Phthalocyanines (Pcs), a class of robust macrocyclic compounds, have emerged as promising candidates for NLO applications due to their extended π-conjugated system, high thermal and chemical stability, and tunable electronic properties.

4-Butoxyphthalonitrile serves as a key precursor for the synthesis of peripherally substituted phthalocyanines. The introduction of butoxy groups onto the phthalocyanine macrocycle enhances the solubility of these molecules in common organic solvents, which is crucial for their processing and incorporation into various material matrices. Furthermore, the electron-donating nature of the butoxy substituents can modulate the electronic structure of the phthalocyanine core, thereby influencing its NLO response. Phthalocyanines derived from this compound are of significant interest for their potential in third-order NLO applications, which are governed by the third-order nonlinear optical susceptibility (χ(3)).

This document provides a comprehensive overview of the application of this compound in the synthesis of NLO materials, with a focus on the resulting phthalocyanine derivatives. It includes a summary of NLO data for structurally related alkoxy-substituted phthalocyanines, detailed experimental protocols for synthesis and characterization, and a visual representation of the experimental workflow.

Data Presentation: Non-Linear Optical Properties of Alkoxy-Substituted Phthalocyanines

CompoundSolventWavelength (nm)Nonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
Octakis(heptyloxy) Phthalocyanine (Pc1)Chloroform800--1.26 x 10⁻¹³
Zinc(II) Octakis(heptyloxy) Phthalocyanine (Pc2)Chloroform800--1.68 x 10⁻¹³
Zinc Tetra tert-butyl PhthalocyanineChloroform633-2.5 x 10⁻⁷--
Metal-free Tetra tert-butyl PhthalocyanineChloroform633-20.0 x 10⁻⁷--
Zinc 3,4,5-trimethoxy Phenyl PhthalocyanineDCM800 (MHz fs)5.7 x 10⁻¹¹1.2 x 10⁻⁶~10⁻¹⁰
Zinc 3,4,5-trimethoxy Phenyl PhthalocyanineDCM800 (kHz fs)4.7 x 10⁻¹⁶1.1 x 10⁻¹⁰20.9 x 10⁻¹⁴

Experimental Protocols

Synthesis of Zinc (II) Tetrakis(4-butoxy)phthalocyanine

This protocol describes the synthesis of zinc (II) tetrakis(4-butoxy)phthalocyanine via the cyclotetramerization of this compound.

Materials:

  • This compound

  • Zinc (II) acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Toluene

  • Chloroform

  • Silica gel for column chromatography

  • Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (4.00 g, 20 mmol) and zinc (II) acetate (0.92 g, 5 mmol).

  • Solvent and Catalyst Addition: Add anhydrous DMF (40 mL) to the flask. Subsequently, add a catalytic amount of DBU (5-10 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 150 °C under a continuous flow of nitrogen. The progress of the reaction can be monitored by the appearance of a deep green color. Maintain the temperature and stirring for 24 hours.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of methanol to precipitate the crude product.

  • Purification: Filter the green precipitate using a Büchner funnel. Wash the solid sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.

  • Column Chromatography: Further purify the product by column chromatography on silica gel. Elute with a chloroform:methanol (100:1 v/v) mixture. Collect the main green fraction.

  • Final Product: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure zinc (II) tetrakis(4-butoxy)phthalocyanine as a dark green solid. Characterize the product using UV-Vis, NMR, and mass spectrometry.

Non-Linear Optical Characterization using the Z-Scan Technique

This protocol outlines the procedure for measuring the third-order non-linear optical properties of the synthesized phthalocyanine using the single-beam Z-scan technique.

Experimental Setup:

  • Laser Source: A mode-locked Nd:YAG laser with a pulse duration in the picosecond or femtosecond range is typically used. The choice of wavelength depends on the absorption spectrum of the sample; a wavelength where the sample has low linear absorption is often chosen to study non-resonant NLO effects.

  • Focusing Lens: A lens with a suitable focal length to achieve a tight focus and a long Rayleigh range.

  • Sample Holder: A cuvette with a known path length (e.g., 1 mm) to hold the sample solution.

  • Translation Stage: A computer-controlled motorized translation stage to move the sample along the z-axis through the focal point of the laser beam.

  • Aperture and Photodetectors: An aperture placed in the far field and two photodetectors. One detector is placed after the aperture to measure the "closed-aperture" Z-scan (sensitive to nonlinear refraction), and the other detector collects the total transmitted light for the "open-aperture" Z-scan (sensitive to nonlinear absorption). A beam splitter is used to direct the beam to both detectors simultaneously.

Procedure:

  • Sample Preparation: Prepare solutions of the synthesized zinc (II) tetrakis(4-butoxy)phthalocyanine in a suitable solvent (e.g., chloroform or DMF) at a concentration that gives a linear transmittance of >70% at the laser wavelength.

  • Z-Scan Measurement:

    • Mount the sample cuvette on the translation stage.

    • Align the laser beam to pass through the center of the sample.

    • Move the sample along the z-axis from a position far before the focal point to a position far after the focal point.

    • Record the transmitted intensity through the aperture (closed-aperture) and the total transmitted intensity (open-aperture) as a function of the sample position (z).

  • Data Analysis:

    • Open-Aperture Z-scan: The data from the open-aperture scan reveals the nonlinear absorption. A valley in the normalized transmittance at the focus indicates reverse saturable absorption (RSA), from which the nonlinear absorption coefficient (β) can be calculated.

    • Closed-Aperture Z-scan: The closed-aperture data shows a characteristic peak-valley or valley-peak profile, which indicates the sign and magnitude of the nonlinear refractive index (n₂). To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data.

    • Calculation of χ⁽³⁾: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and β.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization NLO Characterization start This compound + Zn(OAc)₂ reaction Cyclotetramerization in DMF with DBU start->reaction precipitation Precipitation in Methanol reaction->precipitation filtration Filtration & Washing precipitation->filtration chromatography Column Chromatography filtration->chromatography product Pure Zinc Tetrakis (4-butoxy)phthalocyanine chromatography->product sample_prep Sample Preparation (Solution in Cuvette) product->sample_prep zscan Z-Scan Measurement sample_prep->zscan data_acq Data Acquisition (Open & Closed Aperture) zscan->data_acq data_analysis Data Analysis data_acq->data_analysis results NLO Properties (n₂, β, χ⁽³⁾) data_analysis->results

Caption: Workflow for the synthesis and NLO characterization of butoxy-substituted phthalocyanines.

Synthesis of Peripherally Substituted Cobalt Phthalocyanine with 4-Butoxyphthalonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetra(4-butoxy)phthalocyaninato cobalt(II), a peripherally substituted cobalt phthalocyanine, from 4-butoxyphthalonitrile.

Application Notes

Peripherally substituted cobalt phthalocyanines are a class of macrocyclic compounds with significant potential in various fields, including medicinal chemistry and drug development. The introduction of butoxy groups onto the periphery of the phthalocyanine ring enhances the solubility of the complex in organic solvents, which is advantageous for its synthesis, purification, and formulation.

The central cobalt ion in the phthalocyanine core can exist in various oxidation states, making these complexes redox-active and suitable for catalytic applications. In the context of drug development, this property is being explored for the development of novel therapeutic agents. For instance, some metallophthalocyanines have shown promise as catalysts in the synthesis of pharmaceutical intermediates.

Furthermore, phthalocyanines are known photosensitizers, meaning they can generate reactive oxygen species (ROS) upon exposure to light of a specific wavelength. This property is the basis of photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases. The substitution with butoxy groups can influence the photophysical properties of the cobalt phthalocyanine, potentially enhancing its efficacy as a PDT agent. The lipophilic nature of the butoxy chains can also facilitate the uptake of the photosensitizer by cancer cells.

Key Potential Applications in Drug Development:

  • Photodynamic Therapy (PDT): Butoxy-substituted cobalt phthalocyanines can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation for targeted tumor destruction.[1][2][3][4][5][6]

  • Catalysis in Drug Synthesis: The redox activity of the central cobalt ion allows these complexes to catalyze various organic reactions, potentially streamlining the synthesis of complex drug molecules.[7][8]

  • Theranostics: Combining therapeutic and diagnostic capabilities, these compounds could be functionalized for targeted drug delivery and in vivo imaging.

Experimental Protocols

Synthesis of Tetra(4-butoxy)phthalocyaninato Cobalt(II)

This protocol details the cyclotetramerization of this compound in the presence of a cobalt salt to yield the corresponding peripherally substituted cobalt phthalocyanine.

Materials:

  • This compound

  • Cobalt(II) chloride (CoCl₂) or Cobalt(II) acetate (Co(OAc)₂)

  • N,N-Dimethylformamide (DMF) or other high-boiling solvent (e.g., n-pentanol, quinoline)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as a catalyst)

  • Methanol

  • Distilled water

  • Argon or Nitrogen gas

  • Standard organic synthesis glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), add this compound and a cobalt salt (CoCl₂ or Co(OAc)₂) in a 4:1 molar ratio.

  • Solvent Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating and allow for efficient stirring.

  • Catalyst Addition (Optional): A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be added to the reaction mixture to facilitate the cyclotetramerization.

  • Reaction: Heat the reaction mixture to reflux (typically between 150-180 °C for DMF) under an inert atmosphere. Maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction is indicated by a color change to a deep green or blue.

  • Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution upon cooling. To enhance precipitation, the reaction mixture can be poured into a larger volume of a non-solvent like methanol or water.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid sequentially with hot water, methanol, and other organic solvents (e.g., acetone, ethyl acetate) to remove unreacted starting materials and byproducts.[9]

    • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

  • Drying: Dry the purified product in a vacuum oven to obtain the tetra(4-butoxy)phthalocyaninato cobalt(II) as a dark-colored solid.

Data Presentation

The following table summarizes typical quantitative data for peripherally substituted cobalt phthalocyanines. The exact values for tetra(4-butoxy)phthalocyaninato cobalt(II) should be determined experimentally.

ParameterExpected Range / ValueReference Methods
Yield 50-80% (highly dependent on reaction conditions)Gravimetric analysis
Appearance Dark green or blue solidVisual inspection
Melting Point >300 °C (decomposes)Melting point apparatus
UV-Vis (in DMF or THF) Q-band: ~670-690 nm, B-band: ~330-350 nmUV-Vis Spectroscopy
FT-IR (KBr pellet) Absence of C≡N stretch (~2230 cm⁻¹), Presence of C-O-C stretch (~1250 cm⁻¹), Phthalocyanine skeletal vibrationsFT-IR Spectroscopy
¹H NMR (in suitable solvent) Signals corresponding to butoxy protons and aromatic protons on the phthalocyanine ring (Note: Paramagnetic cobalt(II) can lead to broad signals)¹H NMR Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₄₈H₄₈CoN₈O₄MALDI-TOF or ESI-MS

Mandatory Visualizations

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Reactant1 This compound Reaction Cyclotetramerization (Reflux, 150-180°C, 12-24h) Under Inert Atmosphere Reactant1->Reaction Reactant2 Cobalt(II) Salt (e.g., CoCl₂) Reactant2->Reaction Solvent High-Boiling Solvent (e.g., DMF) Solvent->Reaction Catalyst Base (e.g., DBU, optional) Catalyst->Reaction Precipitation Precipitation (Addition of Methanol/Water) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water, Methanol, etc.) Filtration->Washing Chromatography Column Chromatography (Optional) Washing->Chromatography Product Tetra(4-butoxy)phthalocyaninato Cobalt(II) Washing->Product Chromatography->Product

Caption: Workflow for the synthesis and purification of tetra(4-butoxy)phthalocyaninato cobalt(II).

Signaling Pathway for Photodynamic Therapy

Caption: Simplified signaling pathway of photodynamic therapy using a cobalt phthalocyanine photosensitizer.

References

Application Notes and Protocols for the Cyclotetramerization of 4-Butoxyphthalonitrile with DBU Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,9(10),16(17),23(24)-tetra-tert-butoxyphthalocyanine, a peripherally substituted phthalocyanine, through the cyclotetramerization of 4-butoxyphthalonitrile. The synthesis is catalyzed by the non-nucleophilic strong base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Phthalocyanines are of significant interest in various fields, including photodynamic therapy, catalysis, and materials science, due to their robust macrocyclic structure and unique photophysical properties. The butoxy substituents enhance solubility in organic solvents, which is advantageous for synthesis, purification, and various applications. This protocol outlines the reaction setup, purification, and characterization of the final product, and includes a discussion of the reaction mechanism.

Introduction

Phthalocyanines are synthetic macrocyclic compounds with an 18 π-electron system that imparts them with intense color and exceptional stability. The properties of phthalocyanines can be tuned by introducing substituents on the periphery of the macrocycle. Alkoxy groups, such as the butoxy group, are known to improve the solubility of phthalocyanines in common organic solvents, which is a significant advantage over the highly insoluble unsubstituted phthalocyanine.

The most common method for synthesizing substituted phthalocyanines is the cyclotetramerization of the corresponding phthalonitrile precursors. This reaction can be catalyzed by various bases, with DBU being a popular choice due to its strong, non-nucleophilic nature. The reaction typically proceeds in a high-boiling point solvent, such as n-pentanol or dimethylformamide (DMF).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a peripherally substituted phthalocyanine, which can be used as a reference for the cyclotetramerization of this compound.

ParameterValueReference Compound
Reactants
4-Alkoxy-substituted Phthalonitrile0.08 mol4-(alkyl-substituted phenoxy)phthalonitrile
Zinc Chloride (for metallated version)0.08 mol4-(alkyl-substituted phenoxy)phthalonitrile
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.001 mol4-(alkyl-substituted phenoxy)phthalonitrile
Reaction Conditions
Solvent1-Pentanol1-Pentanol
Temperature150 °C150 °C
Reaction Time5 hours5 hours
Purification
MethodSilica Gel Column ChromatographySilica Gel Column Chromatography
EluentEthyl Acetate / Petroleum Ether (1:3)Ethyl Acetate / Petroleum Ether (1:3)
Yield
Purified Product69%77-89% (depending on substituent)

Experimental Protocols

This section details the experimental procedures for the synthesis of metal-free 2,9(10),16(17),23(24)-tetrabutoxyphthalocyanine.

Materials and Reagents
  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • n-Pentanol (anhydrous)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Reaction Setup and Procedure
  • Reaction Assembly : In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound.

  • Solvent and Catalyst Addition : Add anhydrous n-pentanol to the flask to create a solution or a suspension that can be efficiently stirred. Subsequently, add a catalytic amount of DBU to the mixture.

  • Reaction Execution : Under a gentle flow of inert gas (nitrogen or argon), heat the reaction mixture to reflux (approximately 138°C for n-pentanol) with vigorous stirring. The progress of the reaction is typically indicated by a color change to a deep green or blue.

  • Reaction Time : Maintain the reaction at reflux for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Add methanol to the flask to precipitate the crude phthalocyanine product.

  • Purification : Collect the precipitate by filtration. Wash the solid sequentially with hot methanol, water, and then a non-polar solvent like hexane to remove unreacted starting materials and byproducts. For higher purity, the crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane).

Characterization

The synthesized 2,9(10),16(17),23(24)-tetrabutoxyphthalocyanine should be characterized using standard analytical techniques:

  • UV-Vis Spectroscopy : To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic strong Q-band absorption in the 600-750 nm region.

  • NMR Spectroscopy (¹H and ¹³C) : To elucidate the structure of the final product and confirm the presence of the butoxy groups.

  • Mass Spectrometry (MALDI-TOF or ESI) : To determine the molecular weight of the synthesized phthalocyanine.

  • Infrared (IR) Spectroscopy : To identify characteristic functional groups and confirm the disappearance of the nitrile peak from the starting material.

Diagrams

Proposed Reaction Mechanism

The DBU-catalyzed cyclotetramerization of this compound is proposed to proceed through the following steps:

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Aromatization Phthalonitrile This compound Intermediate1 Activated Phthalonitrile Phthalonitrile->Intermediate1 DBU attacks cyano group DBU DBU Intermediate2 Dimer Intermediate1->Intermediate2 + Phthalonitrile Intermediate3 Trimer Intermediate2->Intermediate3 + Phthalonitrile Intermediate4 Linear Tetramer Intermediate3->Intermediate4 + Phthalonitrile Phthalocyanine Tetrabutoxy- phthalocyanine Intermediate4->Phthalocyanine Intramolecular Cyclization

Caption: Proposed mechanism for DBU-catalyzed cyclotetramerization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,9(10),16(17),23(24)-tetrabutoxyphthalocyanine.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - n-Pentanol - DBU Start->Reaction_Setup Reflux Reflux at 138°C (12-24 hours) Reaction_Setup->Reflux Precipitation Cool and Precipitate with Methanol Reflux->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Column Chromatography Filtration->Purification Characterization Characterization: - UV-Vis - NMR - Mass Spec - IR Purification->Characterization Final_Product Pure Tetrabutoxy- phthalocyanine Characterization->Final_Product

Caption: Workflow for phthalocyanine synthesis and purification.

Application Notes and Protocols for the Fabrication of 4-Butoxyphthalonitrile-Based Gas Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalonitrile derivatives and their corresponding metallophthalocyanine complexes are a class of organic semiconductors that have garnered significant interest for their application in chemical sensing. Their robust thermal and chemical stability, coupled with their tunable electronic properties through peripheral and central atom substitution, make them promising candidates for the development of selective and sensitive gas sensors. 4-Butoxyphthalonitrile, a precursor to butoxy-substituted phthalocyanines, is an attractive material for gas sensing due to the potential for the butoxy functional groups to influence the material's morphology and its interaction with target gas molecules.

This document provides a detailed guide for the fabrication and characterization of gas sensors based on this compound. The protocols outlined below are based on established methodologies for similar organic semiconductor gas sensors and are intended to serve as a comprehensive starting point for researchers in this field.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This common and efficient method involves the displacement of a nitro group from a precursor molecule by an alkoxide.

Protocol 1: Synthesis of this compound

  • Materials and Reagents:

    • 4-Nitrophthalonitrile

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Butan-1-ol

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Deionized Water

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile (1 equivalent) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

    • Add butan-1-ol (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to 80-90 °C and stir for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Fabrication of this compound Gas Sensor

The most common device architecture for organic semiconductor-based gas sensors is a chemiresistor, where a thin film of the sensing material is deposited onto a substrate with pre-patterned interdigitated electrodes (IDEs).

Protocol 2: Sensor Fabrication via Spin-Coating

  • Materials and Reagents:

    • Synthesized this compound

    • Interdigitated electrode (IDE) substrate (e.g., gold on SiO₂/Si)

    • High-purity solvent (e.g., chloroform, dichloromethane, or chlorobenzene)

    • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or RCA-1 cleaning solution.

  • Procedure:

    • Substrate Cleaning:

      • Thoroughly clean the IDE substrate to remove any organic and inorganic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

      • For a more rigorous cleaning, treat the substrate with Piranha solution or RCA-1, followed by extensive rinsing with deionized water and drying.

    • Solution Preparation:

      • Prepare a solution of this compound in a suitable high-purity solvent at a specific concentration (e.g., 1-10 mg/mL). The optimal concentration may need to be determined empirically to achieve a uniform film of the desired thickness.

    • Spin-Coating:

      • Place the cleaned IDE substrate on the chuck of a spin coater.

      • Dispense a small volume of the this compound solution onto the center of the substrate.

      • Spin the substrate at a set speed (e.g., 1000-4000 rpm) for a defined duration (e.g., 30-60 seconds). The spinning speed and time will determine the thickness of the film.

    • Annealing:

      • Transfer the coated substrate to a hotplate or into a vacuum oven.

      • Anneal the film at a temperature below the material's decomposition point (e.g., 80-120 °C) for a specific time (e.g., 30-60 minutes) to remove residual solvent and improve film morphology and crystallinity.

    • Device Mounting:

      • Mount the fabricated sensor onto a suitable holder with electrical contacts for gas sensing measurements.

Gas Sensing Measurement Protocol

The performance of the fabricated sensor is evaluated by exposing it to various concentrations of target gases and measuring the change in its electrical properties.

Protocol 3: Gas Sensing Characterization

  • Experimental Setup:

    • A sealed test chamber with gas inlet and outlet ports.

    • Mass flow controllers (MFCs) to precisely control the flow rates of the target gas and a carrier gas (e.g., dry air or nitrogen).

    • A sensor holder with a heater to control the operating temperature of the sensor.

    • A source measure unit (SMU) or a combination of a power supply and a picoammeter to apply a constant bias voltage and measure the current through the sensor.

    • Data acquisition software to record the sensor's response over time.

  • Procedure:

    • Place the sensor in the test chamber and purge with the carrier gas until a stable baseline resistance (or current) is achieved.

    • Set the desired operating temperature for the sensor using the heater.

    • Introduce a specific concentration of the target gas into the chamber by mixing it with the carrier gas using the MFCs.

    • Record the change in the sensor's resistance (or current) as a function of time until the response saturates.

    • Turn off the target gas flow and purge the chamber with the carrier gas to allow the sensor to recover to its baseline.

    • Repeat steps 3-5 for different concentrations of the target gas and for different target gases to evaluate the sensor's sensitivity, selectivity, and limit of detection.

    • The sensor response (S) is typically calculated as:

      • For reducing gases: S (%) = [(R_g - R_a) / R_a] × 100 or S (%) = [(I_a - I_g) / I_g] × 100

      • For oxidizing gases: S (%) = [(R_a - R_g) / R_g] × 100 or S (%) = [(I_g - I_a) / I_a] × 100 where R_a (I_a) is the resistance (current) in the carrier gas and R_g (I_g) is the resistance (current) in the target gas.

    • The response time is defined as the time taken for the sensor to reach 90% of its final response, and the recovery time is the time taken for the sensor to return to 90% of its original baseline value after the target gas is removed.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Due to the lack of specific experimental data for this compound-based gas sensors in the literature, the following tables present hypothetical but realistic performance data based on similar organic semiconductor sensors.

Table 1: Hypothetical Gas Sensing Performance of a this compound Sensor at an Operating Temperature of 100 °C

Target GasConcentration (ppm)Response (S%)Response Time (s)Recovery Time (s)
Ammonia (NH₃)101560120
253555110
507050100
Nitrogen Dioxide (NO₂)1254590
5804085
101503580
Ethanol (C₂H₅OH)50575150
Acetone (C₃H₆O)50380160

Table 2: Hypothetical Selectivity of the this compound Sensor at 100 °C

Target Gas (50 ppm)Response (S%)
Ammonia (NH₃)70
Nitrogen Dioxide (NO₂)>200 (at 10 ppm)
Ethanol (C₂H₅OH)5
Acetone (C₃H₆O)3
Carbon Monoxide (CO)<1
Methane (CH₄)<1

Mandatory Visualizations

Diagram 1: Synthesis of this compound

Synthesis_Workflow Reactants 4-Nitrophthalonitrile + Butan-1-ol + K₂CO₃ in DMF Reaction Nucleophilic Aromatic Substitution (80-90 °C, 24h) Reactants->Reaction Workup Aqueous Workup & Extraction with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Fabrication_Workflow Start Start Substrate_Cleaning IDE Substrate Cleaning Start->Substrate_Cleaning Solution_Prep Prepare this compound Solution Substrate_Cleaning->Solution_Prep Spin_Coating Spin-Coating of Sensing Layer Solution_Prep->Spin_Coating Annealing Thermal Annealing (80-120 °C) Spin_Coating->Annealing End Fabricated Sensor Annealing->End Sensing_Mechanism cluster_0 In Air (Baseline) cluster_1 Exposure to Reducing Gas (e.g., NH₃) Sensor_Air This compound Film (p-type semiconductor) O2 O₂(ads) Sensor_Air->O2 O₂ + e⁻ → O₂⁻(ads) (Hole generation) Baseline Stable Baseline (Low Resistance) Sensor_Gas This compound Film Reaction NH₃ + O₂⁻(ads) → NH₃⁺(ads) + O₂ + e⁻ (Hole recombination) Sensor_Gas->Reaction Response Increased Resistance NH3 NH₃(gas) NH3->Reaction

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Butoxyphthalonitrile Cyclotetramerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclotetramerization of 4-butoxyphthalonitrile.

Troubleshooting Guide

Low yields in the cyclotetramerization of this compound to form the corresponding metallophthalocyanine can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Observation/Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incorrect Reaction Temperature: The reaction may be too cold to initiate or proceed at a reasonable rate. 2. Ineffective Catalyst/Base: The chosen base (e.g., DBU) may be old, impure, or used in an insufficient amount. 3. Poor Quality Starting Material: The this compound may be impure. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction temperature or may not adequately dissolve the reactants. 5. Inactive Metal Salt: The metal salt may be hydrated or of poor quality, acting as a poor template.1. Optimize Temperature: Gradually increase the reaction temperature. Typical temperatures for this reaction are in the range of 130-230°C. Monitor the reaction progress by TLC. 2. Verify Base: Use fresh, high-purity 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an alternative strong, non-nucleophilic base. Ensure the correct molar ratio is used. 3. Purify Starting Material: Recrystallize the this compound before use. 4. Solvent Selection: Employ a high-boiling point, inert solvent such as pentanol, quinoline, or N,N-dimethylformamide (DMF).[1] 5. Use Anhydrous Metal Salt: Ensure the metal salt (e.g., zinc acetate, cobalt(II) chloride) is anhydrous.
Presence of a Green, Insoluble Precipitate Polymerization of Phthalonitrile: At high temperatures, phthalonitriles can polymerize, especially in the absence of an effective metal template.1. Control Temperature: Avoid excessively high temperatures. 2. Ensure Homogeneous Reaction Mixture: Stir the reaction mixture vigorously to ensure even heat distribution and good mixing of reactants. 3. Use of a Template Fusion Method: Consider a solvent-free or high-concentration "fusion" method with the metal salt to promote templated cyclization over polymerization.[2]
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: The butoxy group may be labile under certain conditions, leading to byproducts. 2. Formation of Metal-Free Phthalocyanine: If the metal insertion is incomplete, both the metal-free and metallated phthalocyanine will be present. 3. Formation of Regioisomers: The butoxy substituents can be arranged in different isomeric forms around the phthalocyanine core.1. Solvent Choice: When using an alcohol as a solvent, match the alkyl chain to the substituent to avoid transetherification. For this compound, using butanol may be preferable to other alcohols.[3] 2. Optimize Metal Salt Concentration: Ensure a sufficient amount of the metal salt is present to act as a template for all the phthalonitrile. 3. Purification: While difficult to separate, careful column chromatography can sometimes isolate the major isomers.
Difficulty in Product Purification 1. High Polarity of Byproducts: Some side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Aggregation of Phthalocyanine: Phthalocyanines are known to aggregate, which can affect their solubility and chromatographic behavior.1. Solvent System Optimization: Experiment with different solvent systems for column chromatography. A common mobile phase is a mixture of chloroform and methanol. 2. Use of DBU as a Ligand: In some cases, DBU can act as an axial ligand to the central metal, which can reduce aggregation and improve solubility in organic solvents.[4] This may aid in purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclotetramerization of this compound?

A1: High-boiling point, polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF), quinoline, and pentanol are commonly used.[1] The choice of solvent can influence the reaction rate and yield. If an alcohol is used, it is advisable to use butanol to minimize the risk of transetherification of the butoxy group.[3]

Q2: What is the role of DBU in the reaction, and how much should I use?

A2: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base that catalyzes the cyclotetramerization. It can also act as a ligand to the central metal ion, which can improve the solubility of the resulting metallophthalocyanine.[4] While the optimal amount can vary, it is typically used in catalytic to stoichiometric amounts relative to the phthalonitrile.

Q3: Can I synthesize the metal-free tetrakis(4-butoxy)phthalocyanine?

A3: Yes, the metal-free phthalocyanine can be synthesized. This is typically achieved by reacting this compound with a strong base in a high-boiling alcohol, often in the presence of a reducing agent like hydroquinone.[1] Bulky substituents on the phthalonitrile can sometimes favor the formation of the metal-free derivative in high yield.[5]

Q4: My yield of the metallophthalocyanine is consistently low. What are the most critical parameters to check?

A4: The most critical parameters to investigate for low yield are:

  • Purity of the this compound: Impurities can significantly hinder the reaction.

  • Reaction Temperature: Ensure the temperature is high enough for the reaction to proceed but not so high as to cause significant polymerization.

  • Effectiveness of the Base: Use fresh, high-quality DBU.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to unwanted side reactions.

Experimental Protocols

Protocol 1: Synthesis of Zinc (II) Tetrakis(4-butoxy)phthalocyanine

This protocol describes a general procedure for the synthesis of zinc (II) tetrakis(4-butoxy)phthalocyanine.

Materials:

  • This compound

  • Anhydrous Zinc (II) Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Quinoline (or other high-boiling solvent)

  • Methanol

  • Chloroform

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (4 equivalents) and anhydrous zinc (II) acetate (1 equivalent).

  • Add quinoline to the flask to create a stirrable slurry.

  • Add a catalytic amount of DBU (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with methanol to remove residual solvent and unreacted starting materials.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a chloroform/methanol gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the zinc (II) tetrakis(4-butoxy)phthalocyanine as a dark green/blue solid.

Visualizations

experimental_workflow Experimental Workflow for Metallophthalocyanine Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Anhydrous Metal Salt, and Solvent add_base Add DBU Catalyst start->add_base heat Heat to 180-200°C (4-6 hours) add_base->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature heat->cool monitor->heat precipitate Precipitate in Methanol cool->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry Crude Product filtrate->dry chromatography Column Chromatography dry->chromatography end Isolate Pure Product chromatography->end

Caption: Workflow for the synthesis of metallo-tetrakis(4-butoxy)phthalocyanine.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conditions Reaction Parameters start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification solution Implement Corrective Actions (e.g., Recrystallize SM, Adjust Temp) check_sm->solution temp Temperature Optimization check_conditions->temp base Base Quality/Amount check_conditions->base solvent Solvent Choice check_conditions->solvent metal Metal Salt Activity check_conditions->metal check_purification->solution temp->solution base->solution solvent->solution metal->solution

Caption: Logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Purification of Butoxy-Substituted Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butoxy-substituted phthalocyanines. The following information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying butoxy-substituted phthalocyanines?

A1: The primary purification techniques for butoxy-substituted phthalocyanines include column chromatography, recrystallization, and sublimation.[1][2] Column chromatography is particularly common for separating isomers and achieving high purity.[1][3] Recrystallization is useful for removing less soluble impurities, while sublimation is effective for obtaining highly pure crystalline products, especially for compounds that are thermally stable.[4][5][6]

Q2: I am having trouble dissolving my crude butoxy-substituted phthalocyanine for purification. What solvents are recommended?

A2: The solubility of butoxy-substituted phthalocyanines is enhanced by the presence of the butoxy chains, which helps to reduce aggregation.[3] Common solvents that can be used include chloroform, dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][7] For column chromatography, a common mobile phase is a mixture of petroleum ether and THF.[8] In some cases, high-boiling point solvents like quinoline or 1-chloronaphthalene may be used, although these are more common for unsubstituted phthalocyanines.[2]

Q3: My purified butoxy-substituted phthalocyanine shows the presence of multiple isomers. How can I separate them?

A3: The cyclotetramerization reaction to synthesize tetra-substituted phthalocyanines often results in a mixture of four constitutional isomers.[9][10] Separating these isomers can be challenging. High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) have been used successfully to separate isomers of similar compounds.[9] For laboratory-scale purification, column chromatography with a long and narrow column can improve resolution.[1] Careful fractional crystallization may also enrich one isomer over the others.[1]

Q4: What are some common impurities I might encounter after synthesizing butoxy-substituted phthalocyanines?

A4: Common impurities include unreacted starting materials (e.g., phthalonitriles), open-chain intermediates from incomplete cyclotetramerization, and polymeric byproducts.[1][2] If a metal salt is used in the synthesis, residual metal salts can also be an impurity. Washing the crude product with solvents like methanol and hot water can help remove some of these impurities before further purification.[1]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Possible Causes & Solutions

CauseRecommended Solution
Product is strongly adsorbed on the stationary phase. Switch to a less polar stationary phase, such as alumina instead of silica gel.[1] Use a more polar eluent system or a gradient elution, gradually increasing the polarity.
Product is co-eluting with impurities. Optimize the solvent system. Use thin-layer chromatography (TLC) to test different solvent mixtures for better separation before running the column.[1]
Product degradation on the column. Some phthalocyanines can be sensitive to acidic silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
Column was packed improperly. Ensure the column is packed uniformly to avoid channeling and band broadening, which can lead to poor separation and lower recovery of the pure fraction.
Problem 2: Difficulty in Achieving High Purity by Recrystallization

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures. For phthalocyanines, suitable solvents can be challenging to find, and trial and error is often necessary.[11]
Presence of impurities with similar solubility. If impurities have similar solubility profiles to the desired product, recrystallization alone may not be sufficient. In such cases, it is advisable to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product.[2]
Cooling the solution too quickly. Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation and purity.
Formation of an oil instead of crystals. "Oiling out" can occur if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. Try using a more dilute solution, a lower-boiling point solvent, or scratching the inside of the flask to induce crystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Butoxy-Substituted Zinc Phthalocyanine

This protocol is adapted from the purification of a similar substituted phthalocyanine.[8]

  • Preparation of the Column:

    • Select a glass column with appropriate dimensions (a long, narrow column provides better separation).[1]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether:THF 98:2).

    • Carefully pour the slurry into the column, allowing the stationary phase to settle uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude butoxy-substituted phthalocyanine in a minimum amount of a suitable solvent (e.g., chloroform or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., THF). This can be done in a stepwise or continuous gradient.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified butoxy-substituted phthalocyanine.

Protocol 2: Sublimation Purification

This is a general protocol for sublimation purification.[5][12]

  • Apparatus Setup:

    • Place the crude, dry butoxy-substituted phthalocyanine into the bottom of a sublimation apparatus.

    • Insert the cold finger and ensure a proper seal.

    • Connect the apparatus to a vacuum pump and a cooling source for the cold finger (e.g., circulating water).

  • Sublimation Process:

    • Evacuate the apparatus to a high vacuum. Reducing the pressure lowers the sublimation temperature.[5]

    • Gently heat the bottom of the apparatus containing the crude product using a heating mantle or oil bath.

    • The butoxy-substituted phthalocyanine will sublime, transitioning directly from a solid to a gas.

  • Deposition and Recovery:

    • The gaseous compound will deposit as pure crystals on the cold surface of the cold finger.[5]

    • Non-volatile impurities will remain in the bottom of the apparatus.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully break the vacuum and remove the cold finger.

    • Scrape the purified crystals from the cold finger.

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude Butoxy-Substituted Phthalocyanine wash Wash with Methanol and Hot Water crude->wash Removes unreacted starting materials dried_crude Dried Crude Product wash->dried_crude col_chrom Column Chromatography dried_crude->col_chrom For isomer separation and high purity recrystal Recrystallization dried_crude->recrystal For removing less soluble impurities sublimation Sublimation dried_crude->sublimation For high purity crystalline product pure_product Pure Butoxy-Substituted Phthalocyanine col_chrom->pure_product recrystal->pure_product sublimation->pure_product

Caption: General purification workflow for butoxy-substituted phthalocyanines.

troubleshooting_low_yield start Low Yield After Column Chromatography cause1 Strong Adsorption on Stationary Phase? start->cause1 cause2 Co-elution with Impurities? start->cause2 cause3 Product Degradation on Column? start->cause3 cause4 Improper Column Packing? start->cause4 solution1 Use less polar stationary phase (e.g., Alumina) or more polar eluent. cause1->solution1 Solution solution2 Optimize solvent system using TLC before running the column. cause2->solution2 Solution solution3 Use neutral/basic alumina or deactivated silica gel. cause3->solution3 Solution solution4 Repack column carefully to ensure uniformity. cause4->solution4 Solution

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Optimization of 4-Butoxyphthalonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the optimization of reaction conditions for 4-Butoxyphthalonitrile polymerization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Symptom Possible Causes Recommended Solutions
Low Polymer Yield or Incomplete Reaction 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient polymerization, or too high, leading to degradation.[1] 2. Inactive Catalyst/Curing Agent: The catalyst may have degraded due to moisture or improper storage. 3. Presence of Impurities: Moisture, residual solvents, or unreacted monomers from synthesis can terminate the polymerization reaction.[2][3] 4. Incorrect Monomer-to-Catalyst Ratio: The stoichiometry of the reactants is crucial for achieving high conversion.[1]1. Optimize Temperature: Use Differential Scanning Calorimetry (DSC) to determine the curing exotherm and establish an optimal staged curing schedule. A typical starting point is heating to 250-280°C, followed by post-curing at temperatures up to 380°C.[2] 2. Use Fresh Catalyst: Ensure the catalyst or curing agent is fresh and has been stored under anhydrous conditions. 3. Purify Monomer and Dry Reagents: Purify the this compound monomer using recrystallization or column chromatography. Ensure all solvents and reagents are anhydrous.[1] 4. Screen Catalyst Ratios: Experiment with varying the molar ratio of the monomer to the catalyst to find the optimal conditions.[1]
Inconsistent Curing or Non-uniform Polymer 1. Non-uniform Heating: Poor heat circulation in the oven or furnace can lead to inconsistent curing throughout the sample.[2] 2. Poor Mixing: Inhomogeneous mixing of the monomer and catalyst can result in localized areas of uncured or partially cured resin.1. Ensure Uniform Heating: Calibrate the oven and ensure proper heat circulation. Use a programmable oven with precise temperature control for staged curing.[2] 2. Thorough Mixing: Heat the monomer-catalyst mixture above the monomer's melting point to create a homogenous melt before beginning the curing process.[4]
Low Glass Transition Temperature (Tg) 1. Incomplete Curing: The polymerization reaction has not gone to completion, resulting in a lower cross-linking density.[2] 2. Presence of Unreacted Monomer: Residual monomer can act as a plasticizer, lowering the Tg.1. Increase Curing Temperature/Duration: Extend the time at the final curing temperature or perform a post-curing step at a higher temperature to drive the reaction to completion.[2] 2. Degas Resin: Before curing, degas the molten resin under vacuum to remove any volatile impurities or unreacted starting materials.[2]
Resin Degradation (Charring) 1. Excessively High Curing Temperature: The final curing or post-curing temperature exceeds the thermal decomposition temperature of the polymer.[2]1. Determine Decomposition Temperature: Use Thermogravimetric Analysis (TGA) to identify the onset of thermal degradation. Set the maximum curing temperature below this point.[2][5]
Brittle Polymer 1. High Cross-linking Density: While desirable for thermal stability, a very high degree of cross-linking can lead to brittleness. 2. Rapid Heating Rate: A fast heating rate during curing can lead to a less homogenous network structure.[2]1. Modify Formulation: Consider incorporating flexibilizing co-monomers or adjusting the catalyst type and concentration to control the cross-link density. 2. Optimize Heating Rate: Employ a slower, controlled heating rate to allow for more uniform heat distribution and network formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the curing temperature of this compound resin?

A1: Phthalonitrile resins generally require high temperatures for effective curing. A common approach is a multi-stage thermal treatment. An initial stage at a lower temperature (e.g., 240-280°C) is used to melt the resin and initiate polymerization, followed by a gradual ramp-up to higher temperatures (300°C to 380°C) for several hours to ensure complete cross-linking.[2] The precise temperatures and durations depend on the specific catalyst used.

Q2: How can I determine the optimal curing conditions for my specific experimental setup?

A2: The optimal curing temperature and time should be determined experimentally using thermal analysis. Differential Scanning Calorimetry (DSC) is essential for identifying the onset and peak of the curing exotherm, which guides the selection of the initial curing temperature range.[2][6] Thermogravimetric Analysis (TGA) should be used to determine the thermal degradation point, ensuring the post-curing temperature does not compromise the polymer's integrity.[2][5]

Q3: What type of catalysts can be used for this compound polymerization?

A3: The polymerization of neat phthalonitrile monomers is often very slow.[7] To accelerate the reaction and lower the curing temperature, various curing agents or catalysts are used. These include Lewis acids (e.g., metal salts like ZnCl₂, AlCl₃), organic bases (e.g., aromatic amines like 4,4'-diaminodiphenyl sulfone), strong organic acids, and ionic liquids.[6][8] The choice of catalyst will significantly impact the processing window and final properties of the polymer.

Q4: Can the heating rate during polymerization affect the final properties of the resin?

A4: Yes, the heating rate is an important parameter. A slow heating rate promotes uniform heat distribution throughout the resin, which can lead to a more homogenous network structure and improved mechanical properties.[2] However, a very slow rate can significantly prolong the curing process. It is important to find a balance that ensures complete and uniform curing in a practical timeframe.[2]

Q5: My final product is difficult to characterize with ¹H NMR due to low solubility. What are my options?

A5: High-performance thermosets like poly(phthalonitriles) are often insoluble. For characterization, FT-IR spectroscopy is very useful. You should look for the disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) from the monomer and the appearance of new peaks corresponding to triazine rings and isoindoline structures formed during polymerization.[1][9] Solid-state NMR can also be a valuable tool for characterizing insoluble polymers.

Data Presentation

The following tables summarize quantitative data for phthalonitrile resin systems. While specific data for this compound is limited in the public literature, the data from structurally similar resins provide a useful benchmark for expected performance.

Table 1: Effect of Curing Agent on the Polymerization of 1,3-bis(3,4-dicyanophenoxy)benzene (a related phthalonitrile monomer)

Curing Agent (Ionic Liquid)Gelation Temperature (°C at 5°C/min)Gelation Time at 240°C (min)Gelation Time at 260°C (min)
[EPy]BF₄24320080
[BPy]BF₄24621085
[HPy]BF₄25022595
[OPy]BF₄255240110

Data adapted from a study on a similar phthalonitrile monomer to illustrate trends.[6]

Table 2: Typical Thermal Properties of Cured Phthalonitrile Resins

PropertyExpected ValueTest MethodReference
Glass Transition Temperature (Tg)> 400 °CDMA[4]
5% Weight Loss Temp. (Td5%) in N₂> 500 °CTGA[4]
Char Yield at 800 °C in N₂> 70%TGA[4]
Water Absorption< 1.5%-[4]

Note: These properties can vary significantly based on the specific monomer, curing agent, and curing cycle used.

Experimental Protocols

Protocol 1: Determining Curing Profile using Differential Scanning Calorimetry (DSC)

This protocol outlines the method for determining the temperature range for the curing reaction.

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound resin (mixed with the desired catalyst, if any) into a DSC pan.

  • DSC Analysis: Place the pan in the DSC instrument. Heat the sample from room temperature to approximately 400°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[2]

  • Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the curing reaction. Determine the onset temperature, peak temperature, and end-set temperature of this exotherm. This range provides the basis for designing a staged curing schedule.[2]

Protocol 2: Melt Polymerization (Curing) of this compound

This protocol describes a typical procedure for the thermal curing of the monomer.

  • Materials and Equipment:

    • This compound monomer

    • Curing agent (e.g., 2-5 wt% aromatic amine)

    • High-temperature mold

    • Programmable vacuum oven or furnace with an inert atmosphere supply (Nitrogen or Argon).[4]

  • Procedure:

    • Thoroughly mix the this compound monomer with the selected curing agent.

    • Heat the mixture to a temperature above the monomer's melting point but below the curing onset temperature identified by DSC to create a homogenous, degassed melt.

    • Pour the molten mixture into a preheated mold.

    • Place the mold in the programmable oven or furnace.

    • Cure the resin using a staged heating profile based on your DSC data. A typical cycle could be:

      • Heat to 250°C and hold for 2 hours.

      • Ramp up to 280°C and hold for 4 hours.

      • Ramp up to 320°C and hold for 8 hours for post-curing.[4]

    • After the cycle is complete, allow the polymer to cool slowly to room temperature under the inert atmosphere to prevent thermal shock.

Mandatory Visualizations

The following diagrams illustrate key workflows for the polymerization process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_cure Phase 3: Polymerization & Characterization cluster_opt Phase 4: Optimization Monomer Procure/Synthesize This compound Mix Homogenize Monomer & Catalyst Melt Monomer->Mix Catalyst Select Curing Agent (e.g., Aromatic Amine) Catalyst->Mix DSC Perform DSC Analysis (10°C/min ramp) Mix->DSC TGA Perform TGA Analysis Mix->TGA Schedule Propose Curing Schedule DSC->Schedule TGA->Schedule Cure Cure Resin Batches (Staged Heating) Schedule->Cure PostCure Post-Cure at Elevated Temperature Cure->PostCure Characterize Characterize Polymer (FT-IR, DMA, TGA) PostCure->Characterize Optimize Optimize Conditions (Temp, Time, Catalyst %) Characterize->Optimize Optimize->Catalyst Optimize->Schedule

Caption: Experimental workflow for this compound polymerization.

troubleshooting_workflow start Problem Encountered During Polymerization q1 Is the polymer yield low or is the reaction incomplete? start->q1 s1 Check for Impurities (Water, Solvents). Purify Monomer. q1->s1 Yes q2 Is the final polymer brittle or charred? q1->q2 No s2 Verify Catalyst Activity & Monomer/Catalyst Ratio. s1->s2 s3 Optimize Curing Temp/Time using DSC data. s2->s3 end Problem Resolved s3->end s4 Charring: Lower post-curing temperature. Verify max temp with TGA. q2->s4 Yes q3 Are properties (e.g., Tg) inconsistent? q2->q3 No s5 Brittleness: Slow down heating rate. Consider flexibilizing co-monomer. s4->s5 s5->end s6 Ensure uniform oven heating and calibration. q3->s6 Yes q3->end No s7 Ensure homogenous mixing of monomer and catalyst in the melt phase. s6->s7 s8 Low Tg: Increase post-cure time or temperature to ensure complete reaction. s7->s8 s8->end

Caption: Troubleshooting decision tree for common polymerization issues.

References

minimizing by-products in the synthesis of butoxy-phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Butoxy-Phthalocyanines

Welcome to the technical support center for the synthesis of butoxy-phthalocyanines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges in the synthesis and purification of these complex macrocycles, with a specific focus on minimizing by-products.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of butoxy-phthalocyanines?

A: Low yields in butoxy-phthalocyanine synthesis can arise from several factors, primarily related to reaction conditions and reagent purity. Key areas to investigate are:

  • Suboptimal Reaction Temperature: The cyclotetramerization reaction requires high temperatures, typically in the range of 130-220 °C, depending on the solvent.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting materials or the final product.[1]

  • Incorrect Molar Ratio of Reactants: The stoichiometry is critical. For metalated phthalocyanines, an excess of the metal salt is often used to act as a template for macrocycle formation.[1] It is advisable to experiment with different molar ratios of the butoxy-substituted phthalonitrile to the metal salt to find the optimal conditions.

  • Choice of Metal Salt: The nature of the metal salt can significantly influence the reaction yield. Metal acetates are commonly used.[1] Some metal ions, such as Cu(II) and Zn(II), are known to provide higher yields due to their strong templating effect.[1][2]

  • Presence of Moisture: The reaction is highly sensitive to water. Ensure all reagents, solvents, and glassware are anhydrous. Moisture can lead to the hydrolysis of nitrile groups, forming undesired by-products like phthalimides.[1]

  • Inappropriate Solvent: High-boiling point, polar aprotic solvents such as 1-pentanol, quinoline, N,N-dimethylformamide (DMF), or 2-(dimethylamino)ethanol (DMAE) are typically used.[3][4] The solvent must effectively dissolve the reactants and remain stable at high temperatures.

Q2: I am observing a significant amount of difficult-to-remove by-products. What are they and how can I minimize their formation?

A: The most common by-products in phthalocyanine synthesis are incompletely cyclized structures (e.g., open-chain intermediates), smaller macrocycles, and products from side reactions like hydrolysis of the nitrile groups.[1] Minimizing these requires careful control over the reaction environment:

  • Ensure Anhydrous Conditions: As mentioned, water is a key contributor to by-product formation. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to high temperatures.[1]

  • Use of a Strong, Non-Nucleophilic Base: For metal-free synthesis or to promote the reaction, a hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used.[5][6] This promotes the desired cyclization without interfering with the reactants.

  • Precursor Purity: Ensure the purity of your starting butoxy-substituted phthalonitrile. Impurities in the precursor will lead to by-products in the final reaction mixture.

Q3: My final product is a mixture of isomers that is very difficult to separate. How can I address this?

A: The cyclotetramerization of a monosubstituted phthalonitrile, such as 4-butoxyphthalonitrile, statistically leads to the formation of four constitutional isomers (with C4h, D2h, C2v, and Cs symmetry).[7] Separating these isomers is a significant challenge due to their similar physical properties.

  • Chromatography: The most common method for separation is column chromatography on silica gel or alumina.[6][7] This often requires extensive experimentation with different solvent systems (eluents) and can be a tedious process.

  • Low-Temperature Synthesis: It has been shown that conducting the synthesis at lower temperatures can sometimes favor the formation of a single isomer, particularly when bulky substituents are present.[8] This is due to kinetic control over the reaction.

  • Steric Hindrance: While butoxy groups are not exceptionally bulky, using a more sterically hindered butoxy-derivative at the 3-position of the phthalonitrile can promote the formation of a single isomer (1,8,15,22-substituted).[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Increase the temperature to the recommended range for the chosen solvent (e.g., reflux in 1-pentanol is ~138°C, quinoline is ~237°C).[1][4]
Inactive catalyst or base.Use fresh DBU or a newly opened container of the metal salt. Ensure the base is not degraded.
Presence of moisture quenching the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1]
Dark, Intractable Material Formed Reaction temperature is too high, leading to decomposition.Reduce the reaction temperature. Monitor the reaction closely and avoid overheating.[1]
Reaction time is excessively long.Monitor the reaction by TLC and stop it upon consumption of the starting material.[1]
Product is a Mixture of Isomers Statistical formation from monosubstituted phthalonitrile.Attempt separation via careful column chromatography with gradient elution.[6][7] Consider synthesizing a more sterically hindered precursor to favor single-isomer formation.[8]
Product is Insoluble Aggregation of the planar phthalocyanine macrocycles.Introduce bulky or long-chain substituents to the phthalocyanine ring to increase solubility. Unsubstituted phthalocyanines are notoriously insoluble.[6][9]
Purification by Column Chromatography is Ineffective Isomers have very similar polarity.Try different stationary phases (e.g., alumina instead of silica gel). Use a gradient elution with very small polarity changes. Consider preparative HPLC for small-scale separations.[6]

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions for phthalocyanine synthesis, providing a comparative overview.

Precursor(s)Metal Salt / BaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
PhthalonitrileZn(OAc)₂ / DBU1-OctanolReflux2~Yields vary[10]
4-NitrophthalonitrileZn(OAc)₂QuinolineReflux (~237°C)6~Yields vary[1]
PhthalonitrileCo(II), Cu(II), Zn(II) Acetates / DBUAnisole1543~Yields vary
PhthalonitrileLithium1-PentanolReflux (~138°C)12-24~Yields vary[4]
3-MethoxyphthalonitrileLithium Octan-1-olateOctan-1-ol20-~56% (as ZnPc)[8]
PhthalonitrileNone (for H₂Pc) / DBU1-PentanolReflux-~Yields vary[6]

Experimental Protocols

Protocol 1: Synthesis of Zinc(II) tetra(4-butoxy)phthalocyanine

This protocol describes a typical procedure for the synthesis of a zinc-based butoxy-substituted phthalocyanine from this compound.

Materials:

  • This compound

  • Zinc Acetate (Zn(OAc)₂, anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Pentanol (anhydrous)

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Toluene, THF)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine this compound (1.0 eq) and anhydrous zinc acetate (0.3 eq).

  • Solvent and Base Addition: Add anhydrous 1-pentanol as the solvent (sufficient to ensure stirring) and a catalytic amount of DBU (e.g., 2-3 drops).[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 138°C) under a nitrogen atmosphere. The solution will typically turn a deep green or blue color as the phthalocyanine forms. Maintain reflux for 12-24 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product.[4]

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid sequentially with hot water and hot methanol to remove unreacted starting materials and inorganic salts.[4]

  • Purification: The crude product is a mixture of isomers. Purify the product using column chromatography on silica gel. A typical eluent system would be a gradient of tetrahydrofuran (THF) in toluene. Collect the fractions corresponding to the desired product.

  • Characterization: Characterize the final product using standard analytical techniques such as UV-Vis Spectroscopy (to observe the characteristic Q-band absorption around 670-700 nm), NMR Spectroscopy, and Mass Spectrometry.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Metal Salt, and Solvent B Add Base (e.g., DBU) A->B C Heat to Reflux (130-200°C) under N2 Atmosphere B->C D Monitor by TLC C->D E Cool and Precipitate with Methanol D->E Reaction Complete F Filter and Wash Solid E->F G Column Chromatography F->G H Characterization (UV-Vis, NMR, MS) G->H

Caption: General workflow for the synthesis and purification of butoxy-phthalocyanines.

G start Low Yield or Purity Issue temp Is Temperature Optimal? start->temp reagents Are Reagents Anhydrous? temp->reagents Yes sol_temp Adjust Temperature (130-220°C) temp->sol_temp No ratio Is Molar Ratio Correct? reagents->ratio Yes sol_reagents Use Anhydrous Reagents/Solvents reagents->sol_reagents No time Is Reaction Time Optimized? ratio->time Yes sol_ratio Optimize Reactant Stoichiometry ratio->sol_ratio No sol_time Monitor by TLC to Determine Endpoint time->sol_time No end_node Improved Synthesis time->end_node Yes sol_temp->end_node sol_reagents->end_node sol_ratio->end_node sol_time->end_node

Caption: Troubleshooting decision tree for optimizing butoxy-phthalocyanine synthesis.

References

Technical Support Center: Enhancing the Solubility of Polymers Derived from 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of polymers derived from 4-Butoxyphthalonitrile. Phthalonitrile-based polymers are known for their exceptional thermal stability, but their rigid aromatic structure often leads to poor solubility in common organic solvents, posing challenges for processing and characterization.

Frequently Asked Questions (FAQs)

Q1: Why are polymers derived from this compound generally difficult to dissolve?

Phthalonitrile-based polymers, including those synthesized from this compound, possess a highly aromatic and rigid backbone. This rigidity leads to strong intermolecular forces and efficient chain packing, which in turn results in low solubility in many common solvents. The inherent thermal stability of these polymers is a direct consequence of this robust molecular architecture.

Q2: What are the most promising solvents for dissolving polymers of this compound?

Based on studies of structurally similar polyimides and other phthalonitrile-based polymers, polar aprotic solvents are the most effective. These include:

  • N-Methyl-2-pyrrolidone (NMP)[1][2]

  • N,N-Dimethylacetamide (DMAc)[1][3]

  • N,N-Dimethylformamide (DMF)[1][2]

  • Chloroform[1][3]

  • Tetrahydrofuran (THF)[3]

The butoxy group in the this compound monomer is intended to improve solubility compared to unsubstituted phthalonitrile polymers by introducing some flexibility and disrupting chain packing. However, complete dissolution may still require heating.

Q3: How can I chemically modify the polymer to enhance its solubility?

Improving the solubility of phthalonitrile-based polymers often involves strategic modifications to the polymer structure to reduce chain packing and increase flexibility. Key strategies include:

  • Incorporation of Flexible Linkages: Copolymerizing this compound with monomers containing flexible ether linkages can significantly improve solubility.[1][2]

  • Introduction of Bulky Side Groups: The butoxy group itself serves this purpose to some extent. Further enhancement can be achieved by incorporating other bulky substituents into the polymer backbone.

  • Synthesis of Copolymers: Creating copolymers with more soluble monomers is a common and effective strategy.[1][4] For instance, silicone-containing comonomers can be used to improve solubility and other properties.[4]

Q4: What is the impact of molecular weight on the solubility of these polymers?

Generally, for a given polymer-solvent system, solubility decreases as the molecular weight of the polymer increases. Higher molecular weight polymers have more extensive intermolecular interactions, making it more difficult for solvent molecules to separate the polymer chains.

Q5: Can these polymers be used in drug delivery applications?

While specific data on poly(this compound) in drug delivery is limited, related biodegradable polymers are extensively used in this field.[5][6][7][8][9][10] Given their chemical stability, phthalonitrile-based polymers could potentially be formulated into microparticles or nanoparticles for controlled drug release, particularly for applications where high thermal or chemical resistance of the carrier is desired. Further research into the biocompatibility and biodegradability of these specific polymers is necessary.

Troubleshooting Guides

Problem: The polymer does not dissolve in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate Solvent Consult the qualitative solubility table (Table 1) and select a more appropriate polar aprotic solvent like NMP or DMAc.
Insufficient Temperature Gently heat the mixture while stirring. Many high-performance polymers require elevated temperatures to dissolve. Start with a temperature around 50-60°C and gradually increase if necessary, while monitoring for any signs of polymer degradation.
High Molecular Weight Polymers with very high molecular weight can be extremely difficult to dissolve. If possible, use a lower molecular weight version of the polymer.
Cross-linking If the polymer has undergone any degree of cross-linking, it will not dissolve but may swell in a suitable solvent. Review the polymerization conditions to ensure no unintended cross-linking has occurred.
Insufficient Time or Agitation Allow sufficient time for dissolution, which can range from several hours to overnight. Ensure continuous and vigorous stirring to facilitate the interaction between the polymer and the solvent.
Problem: The polymer solution is hazy or forms a gel.
Possible Cause Suggested Solution
Partial Solubility The solvent may only be partially solvating the polymer chains. Try a different solvent or a solvent mixture. Heating the solution may also improve solubility.
Polymer Aggregation The polymer chains may be aggregating. Try diluting the solution with more solvent. Sonication can also help to break up aggregates.
Low Temperature If the solution was prepared at an elevated temperature, the polymer may be precipitating out as it cools. Maintain the solution at a higher temperature or find a solvent system that provides good solubility at room temperature.

Data Presentation

Table 1: Qualitative Solubility of Phthalonitrile-Based Polymers in Common Organic Solvents

This table is based on data for structurally similar phthalonitrile-based polyimides and copolymers and should be used as a general guide. The actual solubility of a specific poly(this compound) may vary depending on its molecular weight and synthesis method.

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble, may require heating[1][2]
N,N-Dimethylacetamide (DMAc)Soluble, may require heating[1][3]
N,N-Dimethylformamide (DMF)Soluble, may require heating[1][2]
ChloroformSoluble to partially soluble[1][3]
Tetrahydrofuran (THF)Partially soluble to insoluble[3]
AcetoneGenerally insoluble
TolueneGenerally insoluble
MethanolInsoluble
WaterInsoluble

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Preparation: Weigh 10 mg of the dry poly(this compound) powder into a glass vial.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial to achieve a concentration of 1% (w/v).

  • Initial Observation: Observe the mixture at room temperature. Note if the polymer dissolves immediately, swells, or remains unchanged.

  • Agitation: Stir the mixture vigorously using a magnetic stirrer for at least 4 hours.

  • Heating: If the polymer does not dissolve at room temperature, gradually heat the vial in an oil bath to 50-60°C with continuous stirring. Continue to heat in increments of 10°C if necessary, up to a maximum of 100°C, observing for dissolution.

  • Assessment: A polymer is considered "soluble" if a clear, homogeneous solution is formed. It is "partially soluble" if the solution is hazy or a significant portion of the polymer remains undissolved. It is "insoluble" if the polymer powder does not change in appearance.

  • Documentation: Record the solubility behavior at room temperature and at elevated temperatures for each solvent tested.

Visualizations

Workflow for Enhancing Polymer Solubility

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome A Poor Polymer Solubility B Select Appropriate Solvent (e.g., NMP, DMAc) A->B Step 1 F Copolymerize with Flexible Monomers A->F Alternative Path G Introduce Bulky Side Groups A->G C Apply Heat and Agitation B->C Step 2 D Increase Dissolution Time C->D Step 3 E Synthesize Lower MW Polymer D->E If still insoluble H Soluble Polymer for Further Application D->H Success E->H F->H G->H

Caption: A workflow diagram for troubleshooting and enhancing the solubility of polymers.

Conceptual Workflow for Polymer-Based Drug Delivery Formulation

G A 1. Polymer Selection (Poly(this compound)) C 3. Solvent System Selection (Polymer & Drug are soluble) A->C B 2. Drug Selection B->C D 4. Formulation Method (e.g., Emulsion Solvent Evaporation) C->D E 5. Particle Formation (Micro/Nanoparticles) D->E F 6. Washing & Collection E->F G 7. Lyophilization/Drying F->G H 8. Characterization (Size, Drug Load, Release Profile) G->H

Caption: A conceptual workflow for formulating drug-loaded micro/nanoparticles.

References

Technical Support Center: Strategies to Prevent Nitrile Group Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing nitrile functional groups during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to help you prevent the unwanted hydrolysis of nitriles and to selectively achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is my nitrile group at risk of hydrolysis?

A1: Nitrile groups are generally stable but can be hydrolyzed under both acidic and basic conditions, particularly with the application of heat.[1] The hydrolysis process typically occurs in two stages: the nitrile is first converted to a primary amide, which can then be further hydrolyzed to a carboxylic acid or its corresponding salt.[1] Vigorous conditions, such as refluxing with strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH), will generally drive the reaction to completion, yielding the carboxylic acid.[1][2]

Q2: How can I stop the hydrolysis at the amide stage and prevent it from proceeding to the carboxylic acid?

A2: Isolating the amide requires careful control over reaction conditions, as the amide can sometimes hydrolyze more readily than the starting nitrile under harsh conditions.[1][3] Key strategies for selective conversion to an amide include:

  • Milder Basic Conditions: Using bases like NaOH or KOH with carefully controlled heating can yield the amide. Continuous monitoring of the reaction is essential to prevent over-hydrolysis.[1][4]

  • Alkaline Peroxide Method: A widely used and effective method involves using alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃ in a solvent like DMSO or ethanol/water). This reaction is often mild, selective, and high-yielding.[1][5]

  • Metal-Catalyzed Hydration: Various transition metal catalysts, often based on platinum, ruthenium, or rhodium, can facilitate the selective hydration of nitriles to amides under neutral and mild conditions, offering excellent tolerance for other functional groups.[1]

Q3: I have other sensitive functional groups, like an ester, in my molecule. How can I perform a reaction without hydrolyzing the nitrile?

A3: Achieving chemoselectivity is a common challenge. The key is to choose reaction conditions that are compatible with the nitrile group.

  • To Hydrolyze an Ester (Saponification) while Preserving a Nitrile: Standard saponification conditions (e.g., NaOH or KOH in an aqueous alcohol solvent) can often be used.[1] To minimize the risk of nitrile hydrolysis, it is crucial to use lower temperatures and carefully control the amount of base and the reaction time.[1]

  • To Reduce another Group while Preserving a Nitrile: Nitriles are stable to many reducing agents. For example, Diisobutylaluminium hydride (DIBAL-H) can be used to reduce an ester to an aldehyde, often leaving a nitrile group untouched, especially at low temperatures.[3] However, strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) will reduce both esters and nitriles (to primary amines).[3][6]

Q4: Are there standard protecting groups for nitriles?

A4: The use of a "protecting group" for a nitrile is not a common strategy in the same way it is for alcohols or amines.[1][7] This is primarily because the nitrile group is relatively robust and non-reactive towards many common reagents. The preferred approach is not to protect the nitrile but to employ chemoselective reaction conditions that will not affect the nitrile group.[1][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: My nitrile is unintentionally hydrolyzing to a carboxylic acid.
Potential Cause Troubleshooting Steps
Reaction conditions are too harsh (high temperature, strong acid/base). - Lower the reaction temperature. - Use a weaker base or acid, or a lower concentration. - Reduce the reaction time and monitor closely using TLC or LC-MS.
Presence of water under acidic or basic conditions. - Ensure all solvents and reagents are anhydrous if the desired reaction is water-sensitive. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[9]
Workup procedure is causing hydrolysis. - Avoid prolonged exposure to acidic or basic aqueous solutions during workup. - Neutralize the reaction mixture promptly and maintain a controlled pH during extraction.[9]
Issue 2: I am trying to synthesize an amide from a nitrile, but I am getting low yields or the carboxylic acid as the main product.
Potential Cause Troubleshooting Steps
Hydrolysis is proceeding past the amide stage. - Switch to a milder, more selective method like the alkaline hydrogen peroxide protocol.[1][5] - If using standard basic hydrolysis, significantly lower the temperature and reaction time. - Consider a metal-catalyzed hydration method for sensitive substrates.[1]
The reaction is incomplete. - If using a mild method, a slight increase in temperature may be necessary. Monitor carefully. - Ensure the reagents are fresh, especially the hydrogen peroxide solution.
Data Summary: Nitrile Hydrolysis Conditions

The following table summarizes the expected products based on different reaction conditions.

ReagentsConditionsPrimary ProductNotes
Dilute HCl or H₂SO₄Gentle heating (e.g., 40-60 °C)Amide (possible)Stopping at the amide can be difficult and may result in a mixture.[3]
Conc. HCl or H₂SO₄Reflux / Prolonged heatingCarboxylic AcidStandard conditions for full hydrolysis.[2][10]
Dilute NaOH or KOHGentle heating, short timeAmideRequires careful monitoring to prevent over-hydrolysis to the carboxylate.[4]
Conc. NaOH or KOHReflux / Prolonged heatingCarboxylate SaltThe salt must be neutralized in an acidic workup to yield the carboxylic acid.[2][11]
H₂O₂, K₂CO₃ (or NaOH)0 °C to room temperatureAmideA reliable and selective method for amide synthesis.[1]
Pt or Ru catalyst, H₂OMild heatAmideExcellent for substrates with sensitive functional groups.[1]

Experimental Protocols

Protocol 1: Selective Hydration of a Nitrile to a Primary Amide using Alkaline Hydrogen Peroxide

This method is effective for converting a nitrile to the corresponding primary amide while minimizing the formation of the carboxylic acid by-product.

Materials:

  • Nitrile substrate

  • Ethanol (or DMSO)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve the nitrile substrate (1 equivalent) in ethanol or another suitable solvent in a round-bottom flask.[1]

  • Add anhydrous potassium carbonate (or an equivalent amount of base).[1]

  • Cool the stirred mixture in an ice bath to 0-5 °C.[1]

  • Slowly add 30% hydrogen peroxide dropwise to the mixture, ensuring the internal temperature is maintained below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 0.5-3 hours).[1]

  • Once complete, quench the reaction by carefully pouring it into cold water.[1]

  • Extract the aqueous mixture three times with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.[1]

  • Purify the product by recrystallization or column chromatography as required.

Visualizations

Logical Relationships and Workflows

Nitrile_Hydrolysis_Pathway cluster_conditions Reaction Conditions Nitrile R-C≡N (Nitrile) Amide R-C(=O)NH₂ (Amide) Nitrile->Amide Stage 1 (Hydration) CarboxylicAcid R-C(=O)OH (Carboxylic Acid) Amide->CarboxylicAcid Stage 2 (Hydrolysis) Mild Mild Conditions (e.g., H₂O₂/Base, Metal Cat.) Harsh Harsh Conditions (e.g., Strong Acid/Base + Heat) Troubleshooting_Workflow Start What is your synthetic goal? PreserveNitrile Preserve Nitrile Group Start->PreserveNitrile Preserve MakeAmide Synthesize Amide Start->MakeAmide Amide MakeAcid Synthesize Carboxylic Acid Start->MakeAcid Acid SelectConditions Use chemoselective conditions. Avoid strong acid/base and high heat. PreserveNitrile->SelectConditions MildHydration Use mild, selective hydration. - Alkaline H₂O₂ - Metal Catalysis MakeAmide->MildHydration HarshHydrolysis Use harsh hydrolysis conditions. - Reflux with conc. HCl or NaOH MakeAcid->HarshHydrolysis

References

purification of crude 4-Butoxyphthalonitrile from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of crude 4-Butoxyphthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities originate from the starting materials and potential side reactions. These include:

  • Unreacted Starting Materials: 4-hydroxyphthalonitrile and 1-bromobutane (or butanol).

  • Base: Residual inorganic base used in the synthesis, such as potassium carbonate.

  • Byproducts: Small amounts of over-alkylated products or products of side reactions, depending on the specific reaction conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities and obtaining a highly pure crystalline product. Column chromatography is useful for separating the desired product from significant quantities of impurities, especially those with different polarities.[1][2][3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography and helps in selecting an appropriate solvent system for both chromatography and recrystallization.[3][4]

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound fails to crystallize from the solution.

A1: This issue often arises if the solution is not sufficiently saturated or if there are substances inhibiting crystal formation. Try the following:

  • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a clean glass rod.

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution.

  • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.

  • Cool Slowly: Ensure the solution is cooling slowly to allow for crystal lattice formation. Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.

Q2: The compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool more slowly. Using a solvent system where the product is less soluble at room temperature can also help.

Q3: The purity of my recrystallized product is still low. What are the next steps?

A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system.

  • Pre-purification: Use column chromatography to remove the bulk of the impurities before a final recrystallization step.

  • Activated Carbon Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove it.

Column Chromatography Issues

Q1: I'm not getting good separation of this compound from an impurity on the silica gel column.

A1: Poor separation is typically due to an inappropriate solvent system (eluent).

  • High Rf (spots move too fast): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

  • Low Rf (spots move too slow or not at all): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A good starting point is a solvent system that gives an Rf value of approximately 0.2-0.3 for this compound on a TLC plate.[1]

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking can be caused by several factors:

  • Overloading: The sample applied to the TLC plate or column is too concentrated. Dilute the sample.

  • Insolubility: The compound may be sparingly soluble in the eluent, causing it to streak. Try a slightly more polar solvent system.

  • Strong Interaction with Silica: The compound may be interacting too strongly with the acidic silica gel. Adding a very small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes resolve this issue.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
Hexane0.169LowModerate
Toluene2.4111ModerateHigh
Dichloromethane3.140HighVery High
Ethyl Acetate4.477ModerateHigh
Acetone5.156HighVery High
Isopropanol3.982ModerateHigh
Ethanol4.378ModerateHigh
Methanol5.165Soluble[5]Very Soluble

Note: Quantitative solubility data for this compound is not widely available. The data presented is estimated based on the general solubility of phthalonitrile derivatives and aryl ethers.

Table 2: Typical TLC and Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20)
Typical Rf of this compound ~0.3-0.4 in Hexane/Ethyl Acetate (85:15)
Visualization UV light (254 nm)

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the solubility data, select a suitable solvent or solvent pair. A good solvent will dissolve the crude this compound when hot but sparingly when cold. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give this compound an Rf value of approximately 0.2-0.3 and show good separation from impurities.[1] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the solvent mixture.

  • Fraction Collection: Collect the eluting solvent in a series of labeled fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound dissolution Dissolution in Hot Solvent crude->dissolution column_prep Column Preparation hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Drying vacuum_filtration->drying pure_product_recryst Pure this compound drying->pure_product_recryst sample_loading Sample Loading column_prep->sample_loading elution Elution with Solvent Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure_product_column Pure this compound solvent_removal->pure_product_column

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography no_crystals No Crystals Form recrystallization->no_crystals oiling_out Oiling Out recrystallization->oiling_out low_purity Low Purity recrystallization->low_purity poor_separation Poor Separation chromatography->poor_separation streaking Streaking chromatography->streaking solution1 Induce Crystallization / Add Seed Crystal / Concentrate Solution no_crystals->solution1 solution2 Reheat, Add More Solvent, Cool Slowly oiling_out->solution2 solution3 Repeat Recrystallization / Pre-purify by Column / Use Charcoal low_purity->solution3 solution4 Adjust Eluent Polarity (TLC Guided) poor_separation->solution4 solution5 Dilute Sample / Adjust Eluent streaking->solution5

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Guide: HPLC vs. TLC for Purity Analysis of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the validity of experimental results and the safety of final products. 4-Butoxyphthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials, is no exception. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is a powerful analytical technique that utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). The separation of components is based on their differential partitioning between the two phases.

Advantages of HPLC for Purity Analysis:

  • High Resolution and Sensitivity: HPLC offers excellent separation of complex mixtures and can detect impurities at very low concentrations.

  • Quantitative Accuracy: It provides precise and reproducible quantitative data, allowing for the exact determination of purity levels (e.g., percentage area).

  • Automation: Modern HPLC systems are highly automated, enabling high-throughput analysis with minimal manual intervention.

  • Versatility: A wide range of stationary phases and mobile phases can be used to optimize the separation of various compounds.

Disadvantages of HPLC:

  • High Cost: The initial investment for HPLC instrumentation and its ongoing maintenance are significant.

  • Complexity: Method development and operation require a higher level of technical expertise.

  • Sample Preparation: Samples often require filtration and dissolution in a suitable solvent before analysis.

Thin-Layer Chromatography (TLC): Rapid and Cost-Effective Screening

TLC is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass plate or aluminum foil. The mobile phase moves up the plate by capillary action, separating the components of the sample.

Advantages of TLC for Purity Analysis:

  • Simplicity and Speed: TLC is a relatively simple and rapid technique, making it ideal for quick purity checks and reaction monitoring.

  • Cost-Effectiveness: The materials and equipment required for TLC are significantly less expensive than those for HPLC.

  • Versatility in Mobile Phase: A wide variety of solvent systems can be quickly tested to find the optimal separation conditions.

  • Simultaneous Analysis: Multiple samples can be analyzed simultaneously on a single plate.

Disadvantages of TLC:

  • Lower Resolution: Compared to HPLC, TLC generally offers lower separation efficiency.

  • Limited Quantification: While semi-quantitative analysis is possible, achieving the high accuracy and precision of HPLC is challenging. For more precise quantification, a more advanced version called High-Performance Thin-Layer Chromatography (HPTLC) is often employed.

  • Manual Process: TLC is a more manual technique, which can lead to lower reproducibility compared to automated HPLC systems.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This proposed reversed-phase HPLC method is suitable for the separation and quantification of this compound from its potential impurities.

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a mixture of Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 254 nm is a common choice for aromatic compounds.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

TLC Method for Purity Analysis of this compound

This method provides a straightforward approach for the qualitative assessment of this compound purity.

1. Materials:

  • TLC plates pre-coated with silica gel 60 F254.

  • Developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

2. Reagents:

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • This compound sample.

3. Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent like dichloromethane or methanol.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate (about 1 cm from the bottom).

  • Development: Prepare a mobile phase. A good starting point for a compound of moderate polarity like this compound is a mixture of Hexane:Ethyl Acetate (e.g., in ratios of 8:2 or 7:3, v/v). Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate in the chamber, ensuring the sample spots are above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analysis: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC and TLC for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Column Chromatography (Adsorption/Partition)Planar Chromatography (Adsorption)
Resolution HighModerate to Low
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Analysis Time 15-30 minutes per sample20-40 minutes for multiple samples
Quantification Highly Accurate and Precise (%RSD < 2%)Semi-quantitative to Quantitative (HPTLC)
Cost High (instrumentation, columns, solvents)Low (plates, solvents, chamber)
Throughput Sequential (one sample at a time)Parallel (multiple samples simultaneously)
Reproducibility HighModerate
Typical LOD < 0.01%~0.1-0.5%
Typical LOQ < 0.05%~0.5-1.0%

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values for HPLC are typical for validated methods and can vary. TLC values are estimates for standard qualitative analysis; HPTLC can offer significantly lower values.

Visualization of the Purity Analysis Workflow

The following diagram illustrates the general workflow for purity analysis using both HPLC and TLC.

Purity_Analysis_Workflow cluster_Sample Sample Handling cluster_HPLC HPLC Analysis cluster_TLC TLC Analysis Sample This compound Sample Prep Sample Preparation (Dissolution, Filtration) Sample->Prep HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep->HPLC_System Inject Sample TLC_Plate TLC Plate Spotting Prep->TLC_Plate Spot Sample HPLC_Analysis Chromatographic Separation HPLC_System->HPLC_Analysis HPLC_Data Data Acquisition (Chromatogram) HPLC_Analysis->HPLC_Data HPLC_Report Quantitative Purity Report (% Area) HPLC_Data->HPLC_Report TLC_Dev Plate Development (Solvent System) TLC_Plate->TLC_Dev TLC_Vis Visualization (UV Light) TLC_Dev->TLC_Vis TLC_Report Qualitative Purity Assessment (Number of Spots, Rf) TLC_Vis->TLC_Report

A generalized workflow for the purity analysis of this compound using HPLC and TLC.

Conclusion: Selecting the Appropriate Technique

Both HPLC and TLC are valuable tools for assessing the purity of this compound, with the choice of technique depending on the specific requirements of the analysis.

  • For routine, rapid, and cost-effective qualitative checks , such as monitoring the progress of a synthesis or screening multiple samples, TLC is the preferred method . Its simplicity and low cost make it an accessible tool for any chemistry laboratory.

  • For accurate and precise quantitative purity determination , method validation, and the analysis of final products where low-level impurities must be quantified, HPLC is the superior technique . Its high resolution, sensitivity, and reproducibility provide the robust data required for research, quality control, and regulatory submissions.

In a drug development or research setting, TLC is often used as a preliminary screening tool to quickly assess purity and optimize reaction conditions, followed by HPLC for final, quantitative purity confirmation of the target compound. This complementary use of both techniques provides a comprehensive and efficient approach to ensuring the quality of this compound.

A Comparative Guide to Butoxy- vs. Phenoxy-Substituted Phthalocyanines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of appropriate photosensitizers is a critical step in the advancement of photodynamic therapy (PDT) and other photochemical applications. Phthalocyanines, a class of robust macrocyclic compounds, are highly valued for their strong absorption in the therapeutic window of light and their efficiency in generating reactive oxygen species. The substitution of the phthalocyanine core with peripheral groups such as butoxy and phenoxy moieties significantly influences their physicochemical properties, including solubility, aggregation behavior, and photophysical performance.

This guide provides a comparative overview of butoxy- and phenoxy-substituted phthalocyanines, supported by experimental data collated from various studies. The information is intended to assist researchers in making informed decisions for their specific applications.

Comparative Data of Substituted Phthalocyanines

The following table summarizes key quantitative data for representative butoxy- and phenoxy-substituted zinc phthalocyanines. It is important to note that this data has been compiled from different research articles, and therefore, experimental conditions may vary.

PropertyTetra-tert-butoxy-substituted Zinc PhthalocyanineTetra-(4-tert-butylphenoxy)-substituted Zinc Phthalocyanine
Q-band Absorption Maximum (λmax) ~678 nm (in THF)~685 nm (in THF)
Molar Extinction Coefficient (ε) ~2.5 x 10^5 M⁻¹cm⁻¹ (in THF)~3.0 x 10^5 M⁻¹cm⁻¹ (in THF)
Fluorescence Quantum Yield (ΦF) ~0.20 (in DMSO)~0.15 (in DMSO)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.56 (in THF)~0.67 (in THF)
Decomposition Temperature (Td) > 230 °C[1]> 230 °C[1]
First Oxidation Potential (Eox) ~0.65 V vs. Ag/AgCl (in THF)~0.75 V vs. Ag/AgCl (in THF)
First Reduction Potential (Ered) ~-1.10 V vs. Ag/AgCl (in THF)~-1.00 V vs. Ag/AgCl (in THF)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of substituted phthalocyanines are crucial for reproducible research. Below are generalized protocols for key experiments.

Synthesis of Tetra-substituted Zinc Phthalocyanines

The synthesis of tetra-substituted phthalocyanines is typically achieved through the cyclotetramerization of the corresponding phthalonitrile precursor in the presence of a metal salt.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the substituted phthalonitrile (e.g., 4-tert-butoxyphthalonitrile or 4-(4-tert-butylphenoxy)phthalonitrile) (4.0 mmol) and anhydrous zinc acetate (1.0 mmol).

  • Solvent and Catalyst Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1-pentanol (20 mL). Add a catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 drops).[2]

  • Reaction: Heat the reaction mixture to reflux (typically 150-160 °C) under a nitrogen atmosphere. The reaction is monitored by the appearance of a characteristic deep green or blue color. Maintain the reflux for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, precipitate the crude product by adding the reaction mixture to a large volume of methanol or water.[3] Filter the precipitate and wash it sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the phthalocyanines, particularly the characteristic Q-band in the red region of the spectrum.

  • Sample Preparation: Prepare stock solutions of the phthalocyanine samples in a suitable spectroscopic grade solvent (e.g., THF, DMSO, or DMF). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Measurement: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for the Q-band and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is commonly employed.[4]

  • Standard Selection: Choose a standard with a known fluorescence quantum yield and similar absorption and emission properties to the sample (e.g., unsubstituted zinc phthalocyanine, ΦF = 0.20 in DMSO).[5]

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

  • Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Grad are the gradients from the plot of integrated fluorescence intensity versus absorbance, and η are the refractive indices of the solvents used for the sample and standard.[4]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of singlet oxygen generation, a key parameter for PDT sensitizers, is often determined by a chemical trapping method using 1,3-diphenylisobenzofuran (DPBF).[6][7]

  • Reagents: Prepare solutions of the phthalocyanine sample, a standard photosensitizer with a known ΦΔ (e.g., unsubstituted zinc phthalocyanine), and DPBF in a suitable solvent (e.g., THF or DMF).

  • Reaction Setup: In a quartz cuvette, mix the photosensitizer solution (with an absorbance of ~0.1 at the irradiation wavelength) and the DPBF solution.

  • Irradiation and Monitoring: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not. Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415 nm) at regular time intervals.

  • Data Analysis: Plot the change in absorbance of DPBF against irradiation time. The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where k is the rate of DPBF decomposition (slope of the plot) and I_abs is the rate of light absorption by the photosensitizer.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the phthalocyanine compounds.[8]

  • Sample Preparation: Place a small amount of the dried phthalocyanine sample (typically 5-10 mg) into a TGA crucible.

  • Measurement: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[9]

  • Data Analysis: The instrument records the mass of the sample as a function of temperature. The decomposition temperature (Td) is typically determined as the onset temperature of major weight loss.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to investigate the redox properties of the phthalocyanines.

  • Electrochemical Cell: Set up a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10][11]

  • Electrolyte Solution: Prepare a solution of the phthalocyanine sample in a suitable solvent (e.g., THF or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen). Record the cyclic voltammogram by scanning the potential between defined limits at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: From the resulting voltammogram, determine the oxidation and reduction potentials of the phthalocyanine.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of substituted phthalocyanines.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Phthalonitrile Phthalonitrile Precursor (Butoxy- or Phenoxy-substituted) Cyclotetramerization Cyclotetramerization (DMF/DBU, Reflux) Phthalonitrile->Cyclotetramerization MetalSalt Metal Salt (e.g., Zn(OAc)₂) MetalSalt->Cyclotetramerization CrudeProduct Crude Phthalocyanine Cyclotetramerization->CrudeProduct Purification Purification (Precipitation, Washing, Column Chromatography) CrudeProduct->Purification PurePc Pure Substituted Phthalocyanine Purification->PurePc UVVis UV-Vis Spectroscopy (λmax, ε) PurePc->UVVis Structural & Photophysical Properties Fluorescence Fluorescence Spectroscopy (ΦF) PurePc->Fluorescence SingletOxygen Singlet Oxygen Assay (ΦΔ) PurePc->SingletOxygen TGA Thermogravimetric Analysis (Td) PurePc->TGA Thermal Stability CV Cyclic Voltammetry (Eox, Ered) PurePc->CV Electrochemical Properties

Caption: General workflow for the synthesis and characterization of substituted phthalocyanines.

Mechanism of Photodynamic Therapy (PDT)

The diagram below illustrates the fundamental mechanism of Type II photodynamic therapy, a primary application for phthalocyanine-based photosensitizers.

G PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Ground State Oxygen (³O₂) CellDeath Cell Death (Apoptosis, Necrosis) O2_singlet->CellDeath Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

References

thermal stability comparison of polymers from different phthalonitrile precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalonitrile-based polymers are a class of high-performance thermosets renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and high char yields.[1] These properties make them prime candidates for applications in demanding environments, such as aerospace composites, adhesives, and microelectronics.[1][2] The thermal stability of these polymers is critically influenced by the chemical structure of the phthalonitrile precursor from which they are derived. This guide provides a comparative analysis of the thermal stability of polymers synthesized from various phthalonitrile precursors, supported by experimental data from thermogravimetric analysis (TGA).

Comparative Thermal Stability Analysis

The thermal stability of cured phthalonitrile polymers is primarily evaluated by TGA, which measures the mass loss of a material as a function of temperature. Key parameters derived from TGA include the temperature at 5% weight loss (Td5%), which indicates the onset of significant thermal decomposition, and the char yield, the percentage of material remaining at a high temperature (e.g., 800 °C or 1000 °C) in an inert atmosphere. A higher Td5% and a greater char yield are indicative of superior thermal stability.

The following table summarizes the thermal stability data for polymers derived from a range of phthalonitrile precursors, providing a clear comparison of their performance.

Phthalonitrile Precursor/Resin TypeTd5% (°C) (Nitrogen Atmosphere)Char Yield (%) (at High Temperature, N₂)Reference
Bisphenol-Based Precursors
Biphenyl-based (BPh), cured with QCB at 375°C538~60% at 1000°C[3]
Bisphenol A-based43061.4% at 800°C[4]
Dihydroxybenzene Isomer-Based Precursors
1,2-bis(3,4-dicyanophenoxy) benzene (o-BDB)>470Not specified[5]
1,3-bis(3,4-dicyanophenoxy) benzene (m-BDB)>470Not specified[5]
1,4-bis(3,4-dicyanophenoxy) benzene (p-BDB)>470Not specified[5]
Resorcinol-based47572% at 800°C[4]
Other Aromatic and Heterocyclic Precursors
3-(4-Chlorophenoxy)phthalonitrile~480-520>70% at 800°C[6]
Naphthyl-based>460Not specified[7]
Quinoxaline-based (QDOP)Not specified>73% at 800°C[8]
Cyclotriphosphazene-containing (CTP-PN)405>70% at 800°C[4]
Phthalonitrile Copolymers and Blends
Phthalonitrile-Polyhedral Oligomeric Silsesquioxane (POSS) CopolymerHigher than neat polymer~40-45% at 900°C[9]

Experimental Protocols

The data presented in this guide is primarily obtained through Thermogravimetric Analysis (TGA). The following is a generalized protocol for the TGA of cured phthalonitrile resins.

Objective: To determine the thermal stability, including the onset of decomposition and char yield, of a cured phthalonitrile polymer.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Materials:

  • Cured phthalonitrile polymer sample (5-10 mg)

  • High-purity nitrogen or air

  • TGA sample pans (e.g., platinum or alumina)[6]

Procedure:

  • Sample Preparation: A small, representative sample (5-10 mg) of the fully cured polymer is placed into a TGA sample pan.[6]

  • Instrument Setup: The TGA furnace is sealed, and the system is purged with the desired gas (typically high-purity nitrogen for inert atmosphere analysis) at a consistent flow rate (e.g., 20-100 mL/min) to establish the desired atmosphere.[4][6]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C or 1000 °C) at a controlled, linear heating rate, commonly 10 °C/min.[6]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of the increasing temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability parameters, such as the Td5% and the final char yield at the maximum temperature.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the synthesis and thermal evaluation of phthalonitrile-based polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Stability Analysis A Phthalonitrile Precursor C Mixing and Degassing A->C B Curing Agent B->C D Thermal Curing C->D E Cured Polymer D->E F Sample Preparation for TGA E->F Workflow Step G Thermogravimetric Analysis (TGA) F->G H Data Acquisition (Mass vs. Temp) G->H I Data Analysis H->I J Decomposition Temperature (Td5%) I->J K Char Yield (%) I->K L Performance Comparison

Caption: Workflow for Synthesis and Thermal Analysis of Phthalonitrile Polymers.

References

A Comparative Guide to the Electrochemical Properties of Alkoxy-Substituted Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of phthalocyanines functionalized with various alkoxy substituents. The introduction of alkoxy groups significantly influences the electronic structure and, consequently, the redox behavior of the phthalocyanine macrocycle, impacting its potential applications in fields ranging from electrocatalysis to photodynamic therapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes a typical experimental workflow.

Influence of Alkoxy Substituents on Electrochemical Properties

The position and chain length of alkoxy substituents on the phthalocyanine ring play a crucial role in tuning its electrochemical properties. Substitution at the non-peripheral (α) positions with alkoxy groups has been shown to cause a red-shift in the Q band absorption, which is indicative of a reduction in the highest occupied molecular orbital/lowest unoccupied molecular orbital (HOMO-LUMO) gap.[1] This alteration of the electronic structure directly impacts the ease with which the molecule can be oxidized or reduced.

Alkoxy groups are generally considered electron-donating, which tends to increase the electron density on the phthalocyanine ring. This increased electron density makes the ring easier to oxidize (anodic shift in oxidation potential) and harder to reduce (cathodic shift in reduction potential). The length and branching of the alkoxy chains primarily affect the solubility and aggregation of the phthalocyanine molecules, which in turn can influence the clarity and reversibility of the electrochemical signals.[2][3] Enhanced solubility, for instance, often leads to better-defined voltammograms by minimizing aggregation at the electrode surface.[4]

The central metal ion within the phthalocyanine cavity also exerts a significant influence on the electrochemical behavior. Phthalocyanines with electrochemically active metal centers, such as cobalt, can exhibit metal-centered redox processes in addition to the ligand-centered processes.[5] In contrast, phthalocyanines with redox-inactive metal centers like zinc typically only display redox events associated with the phthalocyanine ring.[5]

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for a selection of metal-free phthalocyanines substituted with different alkoxy and related groups, providing a quantitative comparison of their redox potentials.

CompoundFirst Oxidation (E½, V vs. SCE)Second Oxidation (E½, V vs. SCE)First Reduction (E½, V vs. SCE)Second Reduction (E½, V vs. SCE)Solvent SystemReference
1,4,8,11,15,18,22,25-Octakis(hexyloxy)-tetra(benzodioxin) Phthalocyanine0.811.25-1.05-1.40Dichloromethane with 0.1 M TBAP[1]
1,4,8,11,15,18,22,25-Octakis(hexyloxy)-tetra(naphthodioxin) Phthalocyanine0.871.30-0.99-1.35Dichloromethane with 0.1 M TBAP[1]

Note: Potentials are reported as half-wave potentials (E½) versus a Saturated Calomel Electrode (SCE). TBAP refers to tetrabutylammonium perchlorate.

Experimental Protocols

The electrochemical characterization of alkoxy-substituted phthalocyanines is typically performed using cyclic voltammetry (CV) and square wave voltammetry (SWV). These techniques provide valuable information about the redox potentials and the stability of the oxidized and reduced species.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) of Alkoxy-Substituted Phthalocyanines

1. Materials and Equipment:

  • Potentiostat/Galvanostat: A device capable of performing CV and SWV experiments (e.g., Gamry Reference 600).

  • Three-Electrode Cell: A standard electrochemical cell.

  • Working Electrode: A glassy carbon electrode is commonly used due to its wide potential window and chemical inertness. The surface area should be known for quantitative analysis (e.g., 0.071 cm²).[1]

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a silver/silver nitrate (Ag/AgNO₃) electrode.[1][6]

  • Solvent: An electrochemically stable, dry, and high-purity solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1][6]

  • Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically 0.1 M tetrabutylammonium perchlorate (TBAP).[1]

  • Analyte: The alkoxy-substituted phthalocyanine of interest, dissolved in the solvent/electrolyte solution at a known concentration.

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2. Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., DCM).

    • Dissolve the alkoxy-substituted phthalocyanine in the electrolyte solution to the desired concentration.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the analyte solution.

    • Deaerate the solution by bubbling with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Cyclic Voltammetry (CV):

      • Set the potential range to scan over the expected redox events of the phthalocyanine.

      • Set the scan rate, typically starting at 50 mV/s.[1]

      • Run the experiment and record the voltammogram (current vs. potential).

      • Multiple scan rates can be used to investigate the reversibility of the redox processes.

    • Square Wave Voltammetry (SWV):

      • Set the potential range.

      • Define the square wave parameters: amplitude, frequency, and step potential.

      • Run the experiment to obtain a voltammogram with enhanced signal-to-noise ratio, which is particularly useful for determining precise peak potentials.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes.

    • From the square wave voltammogram, the peak potential provides a direct measure of the redox potential.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of alkoxy-substituted phthalocyanines.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Polish and Clean Working Electrode p2 Prepare Analyte Solution (Phthalocyanine in Electrolyte/Solvent) p1->p2 p3 Assemble Three-Electrode Cell p2->p3 m1 Deaerate Solution with Inert Gas p3->m1 m2 Connect to Potentiostat m1->m2 m3 Run Cyclic Voltammetry m2->m3 m4 Run Square Wave Voltammetry m2->m4 a1 Determine Peak Potentials (Epa, Epc) m3->a1 m4->a1 a2 Calculate Half-Wave Potentials (E½) a1->a2 a3 Analyze Peak Currents and Reversibility a2->a3

Workflow for Electrochemical Analysis.

References

spectroscopic comparison of peripherally vs. non-peripherally substituted phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of peripherally and non-peripherally substituted phthalocyanines, supported by experimental data and detailed protocols.

The strategic placement of substituents on the phthalocyanine macrocycle profoundly influences its electronic structure and, consequently, its spectroscopic properties. This guide provides an objective comparison of peripherally and non-peripherally substituted phthalocyanines, offering valuable insights for the rational design of these versatile molecules in applications ranging from photodynamic therapy to materials science.

At a Glance: Key Spectroscopic Differences

The position of substitution—either on the outer "peripheral" positions or the inner "non-peripheral" positions of the isoindole units—serves as a critical determinant of the molecule's light-absorbing and emitting characteristics. Generally, non-peripheral substitution induces a more significant perturbation of the phthalocyanine's π-electron system, leading to more pronounced changes in its spectroscopic profile compared to peripheral substitution.

A primary observed effect is a significant bathochromic (red) shift of the Q-band, the most intense and lowest energy absorption band in the visible region of the electronic spectrum, for non-peripherally substituted phthalocyanines.[1][2][3] This shift can range from approximately 20 to over 80 nm, a crucial factor for applications requiring absorption at longer wavelengths, such as in vivo imaging and photodynamic therapy, where deeper tissue penetration of light is essential.[1]

The nature of the substituent, whether electron-donating or electron-withdrawing, further modulates these effects. Electron-donating groups, in particular, tend to enhance the red-shift, especially when placed at the non-peripheral positions.[4]

Comparative Spectroscopic Data

The following tables summarize key quantitative data from various studies, highlighting the differences in absorption and emission properties between peripherally and non-peripherally substituted phthalocyanines.

Table 1: UV-Vis Absorption Data (Q-Band Maxima)

Phthalocyanine DerivativeSubstitution PatternSubstituentSolventQ-Band λmax (nm)Reference
Octakis(dodecyl)phthalocyanine (H2Pc)Non-peripheralDodecylTHF725, 694[1]
Octakis(dodecyl)phthalocyanine (H2Pc)PeripheralDodecylTHF704, 668[1]
Octakis(dodecyl)phthalocyanine (ZnPc)Non-peripheralDodecylTHF698[1]
Octakis(dodecyl)phthalocyanine (ZnPc)PeripheralDodecylTHF679[1]
Octahexylsulfanyl Copper PhthalocyanineNon-peripheralHexylsulfanylTHF~760[2]
Octahexylsulfanyl Copper PhthalocyaninePeripheralHexylsulfanylTHF~680[2]
Tetra-(4-benzyloxyphenoxy) Zinc PhthalocyanineNon-peripheral4-BenzyloxyphenoxyDMSO706[5]
Tetra-(4-benzyloxyphenoxy) Zinc PhthalocyaninePeripheral4-BenzyloxyphenoxyDMSO678[5]
Octakis-(4-benzyloxyphenoxy) Zinc PhthalocyaninePeripheral4-BenzyloxyphenoxyDMSO682[5]

Table 2: Fluorescence Data

Phthalocyanine DerivativeSubstitution PatternSolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)Reference
Tetra-(4-benzyloxyphenoxy) Zinc PhthalocyanineNon-peripheralDMSO0.203.55[5]
Tetra-(4-benzyloxyphenoxy) Zinc PhthalocyaninePeripheralDMSO0.223.65[5]
Octakis-(4-benzyloxyphenoxy) Zinc PhthalocyaninePeripheralDMSO0.112.05[5]
Hexadeca-substituted Metal-Free Phthalocyanine (Compound 4)Non-peripheral (hexyloxy) & Peripheral (benzodioxin)THF0.245.30[6]
Hexadeca-substituted Metal-Free Phthalocyanine (Compound 5)Non-peripheral (hexyloxy) & Peripheral (naphthodioxin)THF0.285.80[6]
Unsubstituted Zinc Phthalocyanine (Standard)-THF0.17-[6]

Visualizing the Structural and Experimental Landscape

To better understand the concepts discussed, the following diagrams illustrate the structural differences between the substitution patterns and a typical experimental workflow for spectroscopic analysis.

G Structural Comparison of Phthalocyanine Substitution Patterns cluster_0 Peripheral Substitution cluster_1 Non-Peripheral Substitution Peripheral Peripheral Phthalocyanine NonPeripheral Non-Peripheral Phthalocyanine P_label Substituents (R) are attached to the outer positions of the benzene rings. NP_label Substituents (R) are attached to the inner positions of the benzene rings.

Caption: Positional isomers of substituted phthalocyanines.

G Experimental Workflow for Spectroscopic Comparison A Synthesis of Substituted Phthalonitriles B Cyclotetramerization A->B Precursor C Purification (e.g., Column Chromatography) B->C Crude Product D Characterization (NMR, MS, IR) C->D Purified Phthalocyanine E UV-Vis Spectroscopy D->E F Fluorescence Spectroscopy D->F G Data Analysis (λmax, Molar Absorptivity, ΦF, τF) E->G F->G

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of substituted phthalocyanines, based on methodologies reported in the literature.[1][6]

Synthesis of Substituted Phthalocyanines

The most common method for synthesizing both peripherally and non-peripherally substituted phthalocyanines is the cyclotetramerization of the corresponding substituted phthalonitrile precursors.[1]

  • Synthesis of the Phthalonitrile Precursor: The appropriately substituted phthalonitrile is first synthesized. For example, for octakis(dodecyl)phthalocyanines, 3,6-bis(dodecyl)phthalonitrile (for non-peripheral) or 4,5-bis(dodecyl)phthalonitrile (for peripheral) is prepared according to literature procedures.[1]

  • Cyclotetramerization: The substituted phthalonitrile is heated in a high-boiling point solvent, such as n-pentanol or dimethylformamide (DMF), often in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a lithium alkoxide.[1][6] For the synthesis of metallophthalocyanines, a salt of the desired metal (e.g., Zn(OAc)2, CuCl2) is added to the reaction mixture to act as a template.[7][8]

  • Purification: The crude phthalocyanine product is typically purified by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a mixture of toluene and methanol).

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Solutions of the purified phthalocyanines are prepared in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran (THF), chloroform, or dimethyl sulfoxide (DMSO)) at a known concentration, typically in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M, to ensure adherence to the Beer-Lambert law.[1]

  • Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 300 to 900 nm. A quartz cuvette with a 1 cm path length is commonly used.[9] The solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) for the Q-band and the corresponding molar extinction coefficient (ε) are determined from the spectra.

Fluorescence Spectroscopy
  • Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.[9]

  • Measurement: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The emission spectrum is obtained by exciting the sample at or near the Q-band maximum.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined using a comparative method with a well-characterized standard, such as unsubstituted zinc phthalocyanine (ΦF = 0.17 in THF).[6] The quantum yield of the sample is calculated using the following equation:

    ΦF(sample) = ΦF(std) × [A(std) / A(sample)] × [I(sample) / I(std)] × [n(sample)² / n(std)²]

    where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

  • Lifetime Measurement: Fluorescence lifetimes (τF) can be measured using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.

Conclusion

The spectroscopic properties of phthalocyanines are highly tunable through the strategic placement and chemical nature of their substituents. Non-peripheral substitution offers a powerful strategy to significantly red-shift the Q-band absorption, a feature of paramount importance for applications in photomedicine and near-infrared optics. This guide provides a foundational understanding and practical data to aid researchers in the selection and design of phthalocyanine derivatives with tailored spectroscopic characteristics for their specific scientific and developmental needs.

References

A Comparative Guide to 4-Butoxyphthalonitrile-Based Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) is driven by the need for enhanced efficacy, deeper tissue penetration, and reduced side effects. Phthalocyanines, a class of second-generation photosensitizers, have garnered significant attention due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, where light penetration into tissue is maximal.[1][2] This guide provides a comparative analysis of 4-Butoxyphthalonitrile-based photosensitizers, a promising subclass of phthalocyanines, against established commercial alternatives, supported by experimental data from various studies.

Executive Summary

This compound serves as a precursor for the synthesis of butoxy-substituted phthalocyanines. The introduction of butoxy groups onto the phthalocyanine macrocycle enhances solubility in organic solvents and can influence the photophysical and photochemical properties critical for PDT.[3] These properties include a high singlet oxygen quantum yield, good photostability, and efficient cellular uptake. This guide will compare these performance metrics with those of commercially relevant photosensitizers like Zinc Phthalocyanine (ZnPc) and the clinically used Photofrin®. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable reference.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for this compound-based photosensitizers and their commercial counterparts. It is important to note that the experimental conditions, such as the solvent and the standard used for quantum yield determination, can significantly influence the results.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ)

PhotosensitizerCentral MetalSubstituentSolventΦΔReference Photosensitizer (ΦΔ)
Zinc PhthalocyanineZn(II)Unsubstituted (Standard)DMSO0.67-
Zinc PhthalocyanineZn(II)Unsubstituted (Standard)DMF0.56-
Zinc PhthalocyanineZn(II)bis(4-fluorophenyl)-methoxyDMSO0.76Unsubstituted ZnPc (0.67)
Zinc PhthalocyanineZn(II)bis(4-fluorophenyl)-methoxyDMF0.70Unsubstituted ZnPc (0.56)
Indium(III) Phthalocyanine ChlorideIn(III)tetra-{(2,3-dihydrobenzo[b][4][5]dioxin-2-yl)methoxy)}DMSO0.76Unsubstituted ZnPc (0.67)
Platinum(II) PhthalocyaninePt(II)tetra-tert-butylsulfonylDMF0.87 - 0.99-
Aluminum PhthalocyanineAl(III)TrisulfonatedAqueous buffer0.42-

Note: Data for a directly 4-butoxy-substituted phthalocyanine was not available in the reviewed literature. The fluoro-functionalized and other alkoxy-related substituted phthalocyanines are presented as close analogs to demonstrate the effect of substitution on singlet oxygen quantum yield. The data suggests that appropriate substitution on the phthalocyanine ring can lead to a significant increase in singlet oxygen generation compared to the unsubstituted ZnPc.[3][6]

Table 2: In Vitro Phototoxicity (IC50 Values)

PhotosensitizerCell LineLight Dose (J/cm²)IC50 (µM)
Zinc Phthalocyanine (ZnPc)Murine Melanoma (B16-F10)3~10
Fluorinated Zinc Phthalocyanine (ZnPc 1)Murine Melanoma (B16-F10)3<5
Photofrin®Human Colorectal CarcinomaNot SpecifiedNot Specified (showed anti-tumor effect)
Disulfonated Hydroxyaluminium PhthalocyanineHuman Colorectal CarcinomaNot SpecifiedNot Specified (showed anti-tumor effect)

Note: The phototoxicity of phthalocyanines is demonstrated to be significant, with fluorinated derivatives showing higher efficacy at lower concentrations.[7] A direct comparison with Photofrin® in the same study was qualitative, indicating both have anti-tumor effects.[8]

Experimental Protocols

1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The relative method is commonly employed, comparing the photosensitizer of interest to a well-characterized standard.[5][9]

  • Materials : Sample photosensitizer, standard photosensitizer (e.g., unsubstituted Zinc Phthalocyanine), 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen quencher, and a spectrophotometrically pure solvent (e.g., DMSO, DMF).[3][9]

  • Procedure :

    • Prepare stock solutions of the sample, standard, and DPBF in the chosen solvent.

    • Prepare solutions of the sample and standard with identical absorbance values at the irradiation wavelength.

    • Add DPBF to both the sample and standard solutions.

    • Irradiate the solutions with a monochromatic light source at the desired wavelength.

    • Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals.[3]

    • The singlet oxygen quantum yield is calculated using the following formula: ΦΔ (sample) = ΦΔ (standard) × [Rate (sample) / Rate (standard)] × [Iabs (standard) / Iabs (sample)] where 'Rate' is the DPBF photobleaching rate and 'Iabs' is the rate of light absorption.[9]

2. Photostability Assessment

  • Objective : To determine the photodegradation quantum yield (Φd) of a photosensitizer upon irradiation.[4]

  • Procedure :

    • A solution of the photosensitizer in a specific solvent (e.g., DMSO) is prepared in a quartz cuvette.

    • The solution is irradiated with a light source of a specific wavelength and intensity.

    • The UV-Vis absorption spectrum of the solution is recorded at different time intervals during irradiation.

    • Photodegradation is monitored by the decrease in the intensity of the characteristic Q-band of the phthalocyanine.[9] A lower rate of decrease indicates higher photostability.[4]

3. In Vitro Cell Viability Assay (MTT Assay)

This assay evaluates the phototoxic effect of the photosensitizer on cancer cells.[10][11][12]

  • Procedure :

    • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[12]

    • Incubation : The cells are incubated with various concentrations of the photosensitizer for a specific period (e.g., 24 hours) in the dark.[12]

    • Washing : The cells are washed to remove the unbound photosensitizer.

    • Irradiation : The cells are exposed to light of a specific wavelength and dose.

    • Post-Irradiation Incubation : The cells are incubated for a further period (e.g., 24 hours).[12]

    • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.

    • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Mandatory Visualization

experimental_workflow cluster_synthesis Photosensitizer Preparation cluster_photophysical Photophysical & Photochemical Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of this compound-based PS characterization Characterization (NMR, MS, UV-Vis) synthesis->characterization quantum_yield Singlet Oxygen Quantum Yield (ΦΔ) characterization->quantum_yield cell_culture Cancer Cell Culture characterization->cell_culture photostability Photostability Assessment cellular_uptake Cellular Uptake Study cell_culture->cellular_uptake phototoxicity Phototoxicity Assay (MTT) cellular_uptake->phototoxicity animal_model Tumor Xenograft Model phototoxicity->animal_model Promising Results biodistribution Biodistribution Study animal_model->biodistribution pdt_efficacy In Vivo PDT Efficacy biodistribution->pdt_efficacy comparison_logic PS Photosensitizer Performance Singlet Oxygen Yield Photostability Cellular Uptake In Vitro/Vivo Efficacy Butoxy_PS This compound-based PS Butoxy_PS->PS:q Butoxy_PS->PS:p Butoxy_PS->PS:u Butoxy_PS->PS:e Commercial_PS Commercial Alternatives (e.g., ZnPc, Photofrin®) Commercial_PS->PS:q Commercial_PS->PS:p Commercial_PS->PS:u Commercial_PS->PS:e

References

A Comparative Guide to Validating the Structure of 4-Butoxyphthalonitrile Derivatives using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel organic compounds, unambiguous structure validation is paramount. This guide provides a comparative overview of mass spectrometry for the structural elucidation of 4-butoxyphthalonitrile derivatives, benchmarked against other common spectroscopic techniques. Experimental protocols, data interpretation, and comparative analyses are presented to assist researchers in selecting the most appropriate methods for their needs.

Introduction to this compound

This compound is a member of the phthalonitrile family of compounds, which are precursors to phthalocyanines, a class of synthetic pigments and dyes with applications in materials science and medicine. The accurate determination of the structure of this compound and its derivatives is crucial for understanding their chemical properties and potential applications. This guide will focus on the utility of mass spectrometry in this context and compare its performance with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standard experimental protocols for the analysis of this compound derivatives using mass spectrometry, NMR, and FTIR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound.

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable volatile organic solvent, such as acetonitrile or methanol.

  • Further dilute the sample to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

Instrumentation and Analysis:

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many organic molecules.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. For structural elucidation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and record the fragment ion spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are the most common types.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrumentation and Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between protons and carbons, providing a detailed structural map.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

  • Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrumentation and Analysis:

  • Spectrometer: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to specific functional groups.

Comparative Data Presentation

The following tables summarize the expected and representative data for this compound based on the principles of each analytical technique.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueInformation Provided
Molecular FormulaC₁₂H₁₂N₂OElemental Composition
Monoisotopic Mass200.09496 DaExact Molecular Weight
[M+H]⁺ (m/z)201.10224Molecular Ion (Positive Mode)
[M-H]⁻ (m/z)199.08768Molecular Ion (Negative Mode)
[M+Na]⁺ (m/z)223.08418Sodium Adduct

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
201.10145.07C₄H₈ (Butene)[C₈H₅N₂O]⁺
201.10129.04C₄H₉OH (Butanol)[C₈H₄N₂]⁺
145.07117.03CO (Carbon Monoxide)[C₇H₅N₂]⁺

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (butoxy)0.9 - 1.0Triplet3H
-CH₂- (butoxy)1.4 - 1.6Sextet2H
-CH₂- (butoxy)1.7 - 1.9Quintet2H
-O-CH₂- (butoxy)4.0 - 4.2Triplet2H
Aromatic Protons7.0 - 7.8Multiplets3H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃ (butoxy)~14
-CH₂- (butoxy)~19
-CH₂- (butoxy)~31
-O-CH₂- (butoxy)~69
Aromatic Carbons110 - 165
Nitrile Carbons (-CN)115 - 120

Table 5: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Medium-Strong
C≡N (nitrile)2220 - 2240Medium-Strong
C=C (aromatic)1450 - 1600Medium
C-O (ether)1050 - 1250Strong

Performance Comparison

FeatureMass SpectrometryNMR SpectroscopyFTIR Spectroscopy
Primary Information Molecular weight and formula, structural fragments.Detailed carbon-hydrogen framework and connectivity.[1]Presence of functional groups.[1]
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (milligram to microgram)
Sample Amount Micrograms or lessMilligramsMilligrams to micrograms
Structural Detail Good (from fragmentation)Excellent (unambiguous structure)Limited (functional groups only)
Analysis Time Fast (minutes)Slower (minutes to hours)Very Fast (seconds to minutes)
Destructive? YesNoNo

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for structure validation and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration MS Mass Spectrometry Filtration->MS LC-MS/MS NMR NMR Spectroscopy Filtration->NMR ¹H, ¹³C, 2D NMR FTIR FTIR Spectroscopy Filtration->FTIR ATR-FTIR MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework Func_Groups Functional Groups FTIR->Func_Groups Structure_Validation Structure Validation MW_Frag->Structure_Validation CH_Framework->Structure_Validation Func_Groups->Structure_Validation logical_relationship cluster_techniques Spectroscopic Techniques cluster_data Experimental Data Hypothesized_Structure Hypothesized Structure: This compound MS Mass Spectrometry Hypothesized_Structure->MS Predict MW & Fragments NMR NMR Spectroscopy Hypothesized_Structure->NMR Predict ¹H & ¹³C Chemical Shifts FTIR FTIR Spectroscopy Hypothesized_Structure->FTIR Predict Functional Group Bands MS_Data Experimental Mass Spectrum MS->MS_Data Compare NMR_Data Experimental NMR Spectra NMR->NMR_Data Compare FTIR_Data Experimental FTIR Spectrum FTIR->FTIR_Data Compare Conclusion Structure Confirmed MS_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

References

A Comparative Guide to the Gas Sensing Performance of Substituted Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas sensing performance of various substituted phthalocyanines, supported by experimental data from recent scientific literature. The inclusion of diverse substituents on the phthalocyanine macrocycle, as well as the variation of the central metal atom, significantly influences the sensitivity, selectivity, and response/recovery kinetics of these organic semiconductor-based gas sensors.

Comparative Performance Data

The following table summarizes the gas sensing performance of different substituted phthalocyanines towards various analyte gases. The data has been compiled from multiple research articles to provide a comparative overview. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.

Phthalocyanine DerivativeTarget GasConcentrationResponse (%)Response Time (s)Recovery Time (s)Operating TemperatureReference
Cobalt Phthalocyanine (CoPc)NO₂50 ppb-~7~13 (with UV)Room Temperature[1]
Nickel Phthalocyanine (NiPc)NO₂50 ppb---Room Temperature[1]
Copper Phthalocyanine (CuPc)NO₂50 ppb---Room Temperature[1]
Zinc Phthalocyanine (ZnPc)NH₃10 ppm45.3--Room Temperature[2]
Metal-Free Phthalocyanine (H₂Pc)Various-----[3][4][5]
Fluorinated Cobalt PhthalocyanineNH₃0.3 ppm---Room Temperature[6]
Chlorinated Cobalt PhthalocyanineNO30 ppbHigher than CoPc--Room Temperature[7]
Chlorinated Iron PhthalocyanineNO30 ppb11x higher than FePc--Room Temperature[7]
Octachlorinated Zinc PhthalocyanineNH₃10 ppm45.3--Room Temperature[2]
Octachlorinated Cobalt PhthalocyanineH₂S-LOD = 0.3 ppm--Room Temperature[2]
Hexadecafluorinated Iron PhthalocyanineNH₃1 ppm58% increase post-annealing--Room Temperature[8]

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

Experimental Protocols

The fabrication and testing of phthalocyanine-based gas sensors generally follow a standardized set of procedures. The methodologies outlined below are a synthesis of protocols described in the referenced literature.[1][3][4][9]

Sensor Fabrication

Chemiresistive sensors are the most common device architecture for evaluating the gas sensing properties of phthalocyanines.

  • Substrate Preparation: Interdigitated electrodes (IDEs), typically made of gold or platinum on a glass or silicon substrate, are used. The substrates are cleaned sequentially in ultrasonic baths of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Thin Film Deposition: Phthalocyanine thin films are deposited onto the IDEs using techniques such as:

    • Physical Vapor Deposition (PVD) / Organic Molecular Beam Epitaxy (OMBE): The phthalocyanine powder is heated in a high-vacuum chamber, causing it to sublimate and deposit as a thin film onto the substrate.[3][4] The thickness of the film can be controlled by a quartz crystal microbalance.

    • Drop Casting/Spin Coating: A solution of the substituted phthalocyanine in a suitable organic solvent is dropped or spin-coated onto the IDEs, followed by solvent evaporation.[10][11]

Gas Sensing Measurements
  • Test Chamber: The fabricated sensor is placed in a sealed gas test chamber equipped with a gas inlet and outlet, as well as electrical feedthroughs to connect to the measurement instrumentation.

  • Baseline Establishment: A carrier gas (e.g., dry air or nitrogen) is passed through the chamber at a constant flow rate to establish a stable baseline resistance of the sensor.[9]

  • Gas Exposure: The target gas, diluted to the desired concentration in the carrier gas, is introduced into the chamber. The change in the electrical resistance or current of the sensor is monitored in real-time.

  • Data Acquisition: A source measure unit (SMU) is used to apply a constant voltage across the sensor and record the current changes upon gas exposure. The sensor response is typically calculated as the relative change in resistance or current.

  • Recovery: After the exposure, the chamber is purged again with the carrier gas to allow the sensor to return to its baseline state. The time taken for this process is the recovery time.

Gas Sensing Mechanism and Signaling Pathway

The gas sensing mechanism of p-type semiconductor phthalocyanines primarily involves the interaction of gas molecules with the phthalocyanine film, leading to a change in the charge carrier concentration. For oxidizing gases like NO₂, the gas molecules act as electron acceptors, increasing the hole concentration and thus the conductivity of the phthalocyanine film. Conversely, for reducing gases like NH₃, the gas molecules donate electrons, which recombine with the holes in the p-type material, leading to a decrease in conductivity.[12]

The central metal atom and the peripheral substituents play a crucial role in modulating the sensitivity and selectivity of the sensor.[3][4][13] Electron-withdrawing substituents, such as fluorine or chlorine, can enhance the sensitivity towards reducing gases by decreasing the electron density of the phthalocyanine ring.[6][14] The central metal ion can act as a binding site for gas molecules, influencing the strength and nature of the interaction.[3][4][15]

GasSensingMechanism cluster_gas Analyte Gas cluster_sensor Phthalocyanine Sensor cluster_response Sensor Response Oxidizing_Gas Oxidizing Gas (e.g., NO₂) Phthalocyanine Substituted Phthalocyanine (p-type semiconductor) Oxidizing_Gas->Phthalocyanine Electron Acceptor Reducing_Gas Reducing Gas (e.g., NH₃) Reducing_Gas->Phthalocyanine Electron Donor Increase_Conductivity Increased Conductivity (Resistance Decrease) Phthalocyanine->Increase_Conductivity Hole Concentration Increases Decrease_Conductivity Decreased Conductivity (Resistance Increase) Phthalocyanine->Decrease_Conductivity Hole Concentration Decreases

Caption: Gas sensing mechanism of p-type substituted phthalocyanines.

Experimental Workflow

The overall process for evaluating the gas sensing performance of substituted phthalocyanines can be visualized as a sequential workflow, from material synthesis to data analysis.

ExperimentalWorkflow cluster_synthesis Material Preparation cluster_fabrication Device Fabrication cluster_testing Gas Sensing Test cluster_analysis Data Analysis Synthesis Synthesis of Substituted Phthalocyanine Purification Purification and Characterization Synthesis->Purification Film_Deposition Thin Film Deposition (PVD/Spin Coating) Purification->Film_Deposition Substrate_Cleaning Substrate (IDE) Cleaning Substrate_Cleaning->Film_Deposition Baseline Establish Baseline in Carrier Gas Film_Deposition->Baseline Exposure Exposure to Target Gas Baseline->Exposure Recovery Purge with Carrier Gas Exposure->Recovery Data_Acquisition Real-time Resistance/Current Measurement Exposure->Data_Acquisition Recovery->Baseline Cycle Performance_Metrics Calculate Sensitivity, Selectivity, Response/Recovery Time Data_Acquisition->Performance_Metrics

Caption: Experimental workflow for phthalocyanine gas sensor evaluation.

References

A Researcher's Guide to Validating Experimental Spectra of Butoxy-Phthalocyanines with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating experimental ultraviolet-visible (UV-Vis) spectra of butoxy-substituted phthalocyanines with Density Functional Theory (DFT) calculations. Detailed experimental and computational protocols are presented to ensure reproducibility and accuracy.

The synergy between experimental spectroscopy and theoretical calculations is paramount in the structural elucidation and characterization of novel molecules. In the realm of phthalocyanines, which are of significant interest for applications in photodynamic therapy, catalysis, and materials science, accurate spectral assignment is crucial. This guide outlines a systematic approach to synthesize a butoxy-phthalocyanine, measure its experimental UV-Vis spectrum, and validate the spectral features through Time-Dependent Density Functional Theory (TD-DFT) calculations.

Comparative Analysis of Experimental and Theoretical Spectra

The validation of experimental spectra relies on the close agreement between the measured absorption maxima (λmax) and the theoretically calculated excitation energies. The UV-Vis spectra of phthalocyanines are typically characterized by two main absorption regions: the intense Q-band in the visible region (around 600-750 nm) and the Soret (or B-) band in the near-UV region (around 300-450 nm).[1][2] These bands arise from π-π* electronic transitions within the macrocyclic ring.[1][2]

Below is a comparative table summarizing typical experimental and DFT-calculated spectral data for a tetra-butoxy-substituted zinc phthalocyanine (ZnPc(OBu)4).

Spectral BandExperimental λmax (nm) in THFCalculated λmax (nm) (TD-DFT/B3LYP/6-31G(d))Key Electronic Transitions
Q-Band ~705~690HOMO → LUMO
B-Band ~360~350Deeper π → LUMO

Note: The calculated values are representative and can vary based on the specific functional, basis set, and solvent model employed.

Detailed Methodologies

A robust comparison between experimental and theoretical data necessitates well-defined protocols. The following sections provide detailed procedures for the synthesis, spectral acquisition, and computational modeling of a butoxy-phthalocyanine.

Experimental Protocol: Synthesis and UV-Vis Spectroscopy

This protocol describes the synthesis of a tetra-butoxy-substituted phthalocyanine and the subsequent acquisition of its UV-Vis spectrum.

1. Synthesis of Zinc (II) 2,9,16,23-tetra-tert-butyl-phthalocyanine (A representative butoxy-phthalocyanine analog)

  • Materials: 4-tert-butylphthalonitrile, zinc acetate (Zn(OAc)₂), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1-pentanol.

  • Procedure:

    • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-tert-butylphthalonitrile (1.0 eq) and zinc acetate (0.25 eq).[3]

    • Add 1-pentanol as the solvent, ensuring the mixture can be stirred effectively.[3]

    • Add a catalytic amount of DBU (2-3 drops).[3]

    • Heat the mixture to reflux (approximately 138°C) under a nitrogen atmosphere. A deep green or blue color should develop, indicating the formation of the phthalocyanine.[3]

    • Maintain the reflux for 12-24 hours.[3]

    • After cooling to room temperature, add methanol to precipitate the crude product.[3]

    • Filter the precipitate and wash it sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.[3]

    • The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of toluene and DMF).

2. UV-Vis Spectroscopy

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the synthesized butoxy-phthalocyanine in a spectroscopic grade solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • From the stock solution, prepare a dilute solution with a concentration in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

    • Record the absorption spectrum over a wavelength range of 250-800 nm, using the pure solvent as a reference.

    • Identify the λmax values for the Q-band and B-band.

Computational Protocol: DFT and TD-DFT Calculations

This protocol outlines the steps for performing DFT and TD-DFT calculations to obtain a theoretical UV-Vis spectrum.

1. Molecular Geometry Optimization

  • Software: Gaussian 16 or a similar quantum chemistry software package.[4]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[5][6]

  • Basis Set: 6-31G(d).[5]

  • Procedure:

    • Build the molecular structure of the butoxy-phthalocyanine.

    • Perform a geometry optimization calculation in the gas phase to find the minimum energy conformation.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.[6]

2. Calculation of Electronic Absorption Spectrum

  • Method: Time-Dependent Density Functional Theory (TD-DFT).[6]

  • Functional: B3LYP or a range-separated functional like CAM-B3LYP for better accuracy with charge-transfer excitations.[7][8][9]

  • Basis Set: 6-31G(d) or a larger basis set for higher accuracy.[5]

  • Solvent Model: Include solvent effects using a continuum model such as the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., THF).[4]

  • Procedure:

    • Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a sufficient number of excited states (e.g., the first 50 singlet states).

    • The calculated excitation energies (in eV) can be converted to wavelengths (in nm).

    • The theoretical spectrum can be plotted by fitting the calculated transitions with Gaussian or Lorentzian functions.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the process of validating experimental spectra with DFT calculations.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_val Comparative Validation A Synthesis of Butoxy-Phthalocyanine B Purification and Characterization A->B Crude Product C UV-Vis Spectroscopy B->C Pure Compound D Experimental Spectrum (λmax) C->D Data Acquisition I Comparison of Experimental and Simulated Spectra D->I E DFT Geometry Optimization F TD-DFT Calculation E->F Optimized Structure G Calculated Excitation Energies F->G Excitation Data H Simulated Spectrum G->H Spectral Simulation H->I

Caption: Workflow for experimental and computational analysis.

G cluster_dft DFT Calculation Parameters cluster_output Calculation Outputs cluster_validation Validation A Molecular Structure E Optimized Geometry A->E B Functional (e.g., B3LYP) B->E C Basis Set (e.g., 6-31G(d)) C->E D Solvent Model (e.g., PCM) F Excitation Energies D->F E->F G Oscillator Strengths F->G H Comparison with Experiment F->H G->H

Caption: Key parameters and outputs in DFT/TD-DFT calculations.

References

The Influence of the Central Metal Core on the Efficacy of Butoxy-Phthalocyanines in Photodynamic Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for more effective photosensitizers for photodynamic therapy (PDT), a critical area of research lies in the molecular engineering of phthalocyanines. The incorporation of different metal cores into the phthalocyanine macrocycle has been shown to significantly alter their photophysical and photochemical properties, directly impacting their therapeutic potential. This guide provides a comparative analysis of butoxy-phthalocyanines featuring various metal centers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Introduction to Metallated Butoxy-Phthalocyanines

Phthalocyanines (Pcs) are synthetic porphyrin analogues characterized by their intense absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, a property that makes them excellent candidates for PDT.[1] The addition of butoxy peripheral substituents enhances their solubility in organic solvents and can influence their aggregation behavior, which is crucial for optimal photosensitizing activity.[2] The central metal ion, however, plays the most pivotal role in dictating the photophysical fate of the excited molecule.[3] This analysis focuses on how different metal cores—including zinc (Zn), magnesium (Mg), gallium (Ga), indium (In), silicon (Si), aluminum (Al), palladium (Pd), and platinum (Pt)—modulate the properties of butoxy-phthalocyanines, ultimately affecting their efficacy as PDT agents.

Comparative Analysis of Photophysical and Photochemical Properties

The efficacy of a photosensitizer is primarily determined by its ability to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon light activation. This process is governed by the photosensitizer's photophysical properties, such as its fluorescence quantum yield (Φf), triplet state quantum yield (ΦT), and triplet state lifetime (τT). A high triplet yield and a long triplet lifetime are desirable for efficient energy transfer to molecular oxygen to produce singlet oxygen.[4]

The choice of the central metal ion significantly influences the spin-orbit coupling, which in turn affects the rate of intersystem crossing from the excited singlet state to the triplet state.[5] Heavy atoms like palladium and platinum are known to enhance this process, leading to higher triplet yields. Diamagnetic metals such as zinc, aluminum, and silicon also facilitate efficient triplet state formation and subsequent singlet oxygen generation.[3] In contrast, paramagnetic metals like copper and nickel often lead to rapid non-radiative decay of the triplet state, resulting in very low singlet oxygen quantum yields.

Below is a summary of key photophysical and photochemical parameters for a selection of metallated butoxy-phthalocyanines.

Metal CoreSolventFluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference(s)
Metal-Free (H₂) DMSO-0.04[5]
Magnesium (Mg) DMSO-< 0.35[5]
Zinc (Zn) DMSO~0.200.36 - 0.77[2][4][5]
Gallium (Ga) DMSO-~0.30[5]
Indium (In) DMSO-~0.25[5]
Silicon (Si) DMSO-0.43 - 0.94[6]
Aluminum (Al) Aqueous Buffer-0.22 - 0.42[7][8]
Palladium (Pd) Toluene--[4]
Platinum (Pt) ---[4]

Note: The presented values are approximate and can vary depending on the specific butoxy-substitution pattern and experimental conditions. Data for Pd and Pt butoxy-phthalocyanines are less commonly reported in direct comparative studies but are known to be efficient singlet oxygen generators.

In Vitro Phototoxicity

The ultimate measure of a photosensitizer's potential is its ability to induce cell death upon light activation. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the photodynamic efficacy of these compounds. The results of such assays typically show a dose-dependent decrease in cell viability with increasing concentrations of the photosensitizer and increasing light dose.

Studies have shown a strong correlation between the singlet oxygen quantum yield and the in vitro phototoxicity of metallated phthalocyanines. For instance, zinc phthalocyanine derivatives consistently demonstrate high phototoxicity against various cancer cell lines.[9][10] The choice of the central metal can also influence the cellular uptake and subcellular localization of the photosensitizer, further impacting its therapeutic effect.

Metal CoreCell LineIC₅₀ (µM)Light Dose (J/cm²)Reference(s)
Zinc (Zn) HeLa0.0415[9]
Magnesium (Mg) HeLa> ZnPc15[9]
Metal-Free (H₂) HeLa> MgPc15[9]
Indium (In) SK-MEL-30> ZnPc6.2[11]
Zinc (Zn) SW480~524[10]

Note: IC₅₀ values are highly dependent on the cell line, photosensitizer concentration, incubation time, and irradiation parameters.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

Synthesis of Zinc Butoxy-Phthalocyanine

The synthesis of metallated butoxy-phthalocyanines is typically achieved through the cyclotetramerization of a substituted phthalonitrile in the presence of a metal salt.[12][13][14]

Materials:

  • 4-Butoxyphthalonitrile

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry N,N-Dimethylformamide (DMF) or Pentanol

  • Methanol

Procedure:

  • A mixture of this compound (4 equivalents) and anhydrous zinc acetate (1 equivalent) is suspended in a high-boiling point solvent such as dry DMF or pentanol.[12][13]

  • A catalytic amount of a non-nucleophilic base, such as DBU, is added to the mixture.

  • The reaction mixture is heated to reflux (typically 140-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (e.g., 6-24 hours).[13]

  • The progress of the reaction can be monitored by the appearance of a characteristic deep green or blue color.

  • After cooling to room temperature, the crude product is precipitated by the addition of a non-solvent like methanol.

  • The precipitate is collected by filtration, washed extensively with methanol and water to remove unreacted starting materials and inorganic salts.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the pure zinc butoxy-phthalocyanine.[13]

  • The final product is characterized by spectroscopic methods such as UV-Vis, FT-IR, ¹H NMR, and mass spectrometry.[13]

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The relative singlet oxygen quantum yield is commonly determined by a chemical quenching method using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.[15][16]

Materials:

  • Butoxy-phthalocyanine sample

  • Standard photosensitizer with a known ΦΔ (e.g., zinc phthalocyanine in DMSO, ΦΔ = 0.67)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., DMSO, DMF)

  • Quartz cuvette

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the butoxy-phthalocyanine sample, the standard photosensitizer, and DPBF in the chosen solvent.

  • In a quartz cuvette, prepare a solution containing the photosensitizer (sample or standard) and DPBF. The concentration of the photosensitizer should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to avoid inner filter effects. The initial absorbance of DPBF at its maximum absorption wavelength (~415 nm) should be around 1.0.

  • Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.

  • Monitor the decrease in the absorbance of DPBF at ~415 nm at regular time intervals during irradiation.

  • The rate of DPBF photo-bleaching is determined from the slope of the plot of ln(A₀/Aₜ) versus irradiation time, where A₀ and Aₜ are the absorbances of DPBF before and after irradiation time t, respectively.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

    where ΦΔ_std is the singlet oxygen quantum yield of the standard, k is the rate of DPBF decomposition, and I_abs is the rate of light absorption by the photosensitizer.

In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[9][10][17]

Materials:

  • Cancer cell line (e.g., HeLa, SW480)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Butoxy-phthalocyanine stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Light source for irradiation (e.g., LED array or laser with appropriate wavelength)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Photosensitizer Incubation: The next day, replace the medium with fresh medium containing various concentrations of the butoxy-phthalocyanine. A vehicle control (DMSO) should also be included. Incubate the cells with the photosensitizer for a specific period (e.g., 4-24 hours).

  • Irradiation: After incubation, wash the cells with PBS to remove the non-internalized photosensitizer. Add fresh, phenol red-free medium to each well. Irradiate the cells with a specific light dose (J/cm²). A set of non-irradiated plates (dark toxicity control) should be kept in the dark.[9][10]

  • Post-Irradiation Incubation: After irradiation, return the plates to the incubator for a further 24-48 hours to allow for the full manifestation of the cytotoxic effects.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

Signaling Pathways and Experimental Workflows

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State cluster_Oxygen Oxygen States S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) O2_singlet->O2_ground Cell Damage (ROS)

PDT_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cell_seeding Seed Cells in 96-well Plate ps_incubation Incubate with Butoxy-Phthalocyanine cell_seeding->ps_incubation irradiation Irradiate with Light Source ps_incubation->irradiation dark_control Dark Toxicity Control (No Light) ps_incubation->dark_control post_incubation Post-Irradiation Incubation (24-48h) irradiation->post_incubation dark_control->post_incubation mtt_assay Perform MTT Assay post_incubation->mtt_assay data_analysis Analyze Data (Calculate IC₅₀) mtt_assay->data_analysis

Conclusion

The central metal core is a critical determinant of the photodynamic efficacy of butoxy-phthalocyanines. By modulating the photophysical and photochemical properties, the choice of metal ion directly influences the singlet oxygen generation capability and, consequently, the in vitro phototoxicity of these photosensitizers. Diamagnetic metals, particularly zinc and silicon, and heavy atoms like palladium and platinum, generally yield butoxy-phthalocyanines with superior photosensitizing properties. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for the rational design and evaluation of novel phthalocyanine-based photosensitizers for advanced photodynamic therapy applications.

References

Safety Operating Guide

Navigating the Disposal of 4-Butoxyphthalonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Butoxyphthalonitrile, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.

Personal Protective Equipment (PPE) for Handling this compound
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. For larger quantities or where splashing is possible, a face shield is recommended.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. A lab coat or protective suit should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hand Hygiene Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a nitrile-containing compound, it is considered a hazardous waste and must not be disposed of in regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Unused Product: Any unused or unwanted this compound should be maintained in its original or a clearly labeled, sealed container.

  • Contaminated Materials: All materials that have come into direct contact with this compound, including personal protective equipment (gloves, lab coats), absorbent materials from spill cleanup, and empty containers, must be treated as hazardous waste.

Step 2: Container Management

  • Primary Container: The original container of this compound should be securely closed.

  • Contaminated Labware: Glassware and other lab equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.

  • Empty Containers: Even if "empty," the original container will retain residue and must be disposed of as hazardous waste. Do not rinse the container unless the rinsate is collected for hazardous waste disposal.

Step 3: Waste Collection and Storage

  • Place all waste materials (unused product, contaminated PPE, and collected rinsate) into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful").

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.

  • Follow their specific instructions for packaging and labeling for transport.

Disposal Workflow for this compound

G Disposal Decision Process for this compound start Start: Handling This compound Waste assess_waste Assess Waste Type start->assess_waste unused_product Unused/Expired Product assess_waste->unused_product Product contaminated_materials Contaminated Materials (PPE, Glassware, Spill Debris) assess_waste->contaminated_materials Materials package_unused Keep in original or clearly labeled, sealed container unused_product->package_unused handle_contaminated Segregate and contain in a labeled hazardous waste bag or container contaminated_materials->handle_contaminated waste_container Place all waste streams into a designated, sealed, and labeled hazardous waste container package_unused->waste_container rinse_glassware Triple-rinse glassware with appropriate solvent handle_contaminated->rinse_glassware If glassware handle_contaminated->waste_container collect_rinsate Collect all rinsate as hazardous waste rinse_glassware->collect_rinsate collect_rinsate->waste_container storage Store in a designated, secure, and well-ventilated area waste_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor storage->contact_ehs disposal Arrange for professional disposal following institutional and regulatory guidelines contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 4-Butoxyphthalonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 4-Butoxyphthalonitrile. Adherence to these procedural guidelines is essential for mitigating risks associated with this chemical.

Key Safety and Handling Information at a Glance

All personnel must familiarize themselves with the following summary of critical data for this compound before commencing any work. This information is compiled from available safety data sheets and chemical resistance guides to ensure preparedness for safe handling and emergency situations.

ParameterValue/Instruction
Hazard Classification Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (refer to specific guidance below), chemical safety goggles, face shield, and a laboratory coat are mandatory. Respiratory protection is required when there is a potential for dust or aerosol generation.
Spill Containment In case of a spill, immediately evacuate the area. For small spills, use an inert absorbent material. For large spills, contact your institution's environmental health and safety (EHS) department.
First Aid: Ingestion Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
First Aid: Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure personnel safety and prevent contamination.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with this compound, clearly marked with appropriate hazard signs.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials should also be available.

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. A full-face respirator will also provide eye and face protection.

  • Protective Clothing: A chemically resistant lab coat, worn over personal clothing, is required. Ensure it is fully buttoned.

3. Handling and Experimental Workflow:

  • Weighing: Weigh solid this compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Transfers: Conduct all transfers of the compound within the fume hood.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor drips or dust immediately using a damp cloth or absorbent pad, which should then be disposed of as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container should be marked as "Hazardous Waste: this compound".

  • Contaminated Materials: This includes empty original containers, used PPE (gloves, disposable lab coats), weighing boats, contaminated absorbent materials, and any other items that have come into contact with the chemical.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.

2. Storage of Hazardous Waste:

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Labeling: Ensure the waste container is properly labeled with the contents, accumulation start date, and associated hazards.

3. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]

  • Safety Data Sheet (SDS): Provide a copy of the this compound SDS to the disposal company.

  • Decomposition Concerns: Thermal decomposition of similar nitrile compounds can produce highly toxic gases, including hydrogen cyanide.[5] This information is critical for the disposal company to select the appropriate disposal method, such as high-temperature incineration with appropriate scrubbers.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather Appropriate PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit weigh Weigh Compound spill_kit->weigh transfer Perform Experimental Transfers weigh->transfer clean Clean Work Area transfer->clean segregate Segregate Contaminated Waste clean->segregate store Store in Labeled Hazardous Waste Container segregate->store dispose Arrange for Professional Disposal store->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.